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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-1,8-naphthyridin-2(1H)-one: Structure, Properties, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Bromo-1,8-naphthyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-1,8-naphthyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, synthetic pathways, and potential applications, offering field-proven insights for its use in research and drug development.

Introduction: The 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine nucleus is a privileged heterocyclic system in drug discovery, renowned for its wide spectrum of biological activities.[1] This scaffold is a key component in numerous compounds with demonstrated anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4][5] The introduction of a bromine atom at the 5-position of the 1,8-naphthyridin-2(1H)-one core creates a versatile intermediate for further chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents. The presence of a lipophilic substituent, such as bromine, at the 5-position has been correlated with enhanced cytotoxicity in related heterocyclic systems, suggesting the potential of 5-Bromo-1,8-naphthyridin-2(1H)-one as a precursor to potent bioactive molecules.[6]

Chemical Structure and Properties

Chemical Identity:

  • IUPAC Name: 5-Bromo-1,8-naphthyridin-2(1H)-one

  • CAS Number: 1260667-03-5

  • Molecular Formula: C₈H₅BrN₂O

  • Molecular Weight: 225.04 g/mol

  • Canonical SMILES: C1=CC2=NC=CC(Br)=C2N=C1O

Physicochemical Properties:

PropertyPredicted/Inferred ValueNotes
Physical Form SolidBased on related naphthyridinones.
Melting Point Not availableExpected to be a high-melting solid.
Solubility Insoluble in waterThe related 6-Bromo-1,8-naphthyridin-2(1H)-one is reported to be insoluble in water.[7] Likely soluble in polar organic solvents like DMSO and DMF.
Storage Sealed in dry, room temperatureRecommended storage condition for similar compounds.

Spectroscopic Characterization

Detailed experimental spectra for 5-Bromo-1,8-naphthyridin-2(1H)-one are not widely published. However, based on the analysis of related 1,8-naphthyridine structures, we can predict the key spectroscopic features.[8][9][10][11]

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The protons on the pyridone ring (adjacent to the carbonyl group) and the pyridine ring (containing the bromine atom) will have characteristic chemical shifts and coupling patterns. The NH proton of the lactam will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms of the bicyclic system. The carbonyl carbon will be the most deshielded, appearing at a significant downfield chemical shift (typically >160 ppm). The carbon atom attached to the bromine will also show a characteristic chemical shift.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the lactam (amide) group, typically in the range of 1650-1690 cm⁻¹. N-H stretching vibrations will be observed as a broad band around 3200-3400 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be present in the fingerprint region.

Mass Spectrometry (MS) (Predicted): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of CO and subsequent ring fragmentation.

Synthesis and Reactivity

Proposed Synthetic Pathway: Modified Friedländer Annulation

A potential synthetic approach involves the condensation of a substituted 2-aminopyridine with a suitable three-carbon component.

Synthetic_Pathway A 2-Amino-5-bromopyridine C Intermediate A->C Base (e.g., NaH) B Diethyl malonate B->C D 5-Bromo-1,8-naphthyridin-2,4-diol C->D High Temperature Cyclization E 5-Bromo-1,8-naphthyridin-2(1H)-one D->E Selective Reduction/ Dehydroxylation

Caption: Proposed synthetic pathway for 5-Bromo-1,8-naphthyridin-2(1H)-one.

Representative Synthetic Protocol:

  • Condensation: To a solution of 2-Amino-5-bromopyridine in a high-boiling point solvent (e.g., diphenyl ether), add diethyl malonate and a strong base such as sodium hydride.

  • Cyclization: Heat the reaction mixture to a high temperature (e.g., 250 °C) to facilitate the intramolecular cyclization and formation of the naphthyridine ring system.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization or column chromatography to yield 5-Bromo-1,8-naphthyridin-2,4-diol.

  • Dehydroxylation: The resulting diol can be selectively dehydroxylated at the 4-position to yield the target compound, 5-Bromo-1,8-naphthyridin-2(1H)-one. This step may require specific reagents to achieve the desired regioselectivity.

Chemical Reactivity and Potential for Derivatization

The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[15][16][17][18]

Caption: Suzuki-Miyaura coupling of 5-Bromo-1,8-naphthyridin-2(1H)-one.

Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities at the 5-position.[19][20][21][22]

Caption: Buchwald-Hartwig amination of 5-Bromo-1,8-naphthyridin-2(1H)-one.

Potential Applications in Drug Discovery

The 1,8-naphthyridine scaffold is a cornerstone in the development of various therapeutic agents. The functionalization of 5-Bromo-1,8-naphthyridin-2(1H)-one through the aforementioned cross-coupling reactions opens avenues for the creation of novel compounds with a wide range of potential biological activities.

Anticancer Activity: Derivatives of 1,8-naphthyridine have shown significant potential as anticancer agents.[1][4][23][24] The ability to introduce diverse substituents at the 5-position allows for the fine-tuning of structure-activity relationships to optimize potency and selectivity against various cancer cell lines.

Antimicrobial Activity: The 1,8-naphthyridine core is famously present in nalidixic acid, an early quinolone antibiotic. By modifying the 5-position of the ring, novel derivatives with potential antibacterial or antifungal properties can be synthesized and evaluated.

CNS Activity: Certain 1,8-naphthyridine derivatives have been investigated for their effects on the central nervous system, including anticonvulsant and anxiolytic activities.[3] The structural versatility of 5-Bromo-1,8-naphthyridin-2(1H)-one makes it a promising starting point for the development of novel CNS-active compounds.

Safety and Handling

Specific safety data for 5-Bromo-1,8-naphthyridin-2(1H)-one is limited. However, based on data for related brominated heterocyclic compounds, it should be handled with care. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

5-Bromo-1,8-naphthyridin-2(1H)-one is a valuable and versatile building block in medicinal chemistry. Its 1,8-naphthyridine core imparts a high potential for biological activity, while the bromine atom at the 5-position provides a reactive site for extensive chemical modification. This guide has provided a comprehensive overview of its structure, properties, and synthetic utility, offering a foundation for its application in the design and synthesis of novel drug candidates. Further research into the specific biological activities of its derivatives is warranted and holds significant promise for the future of drug discovery.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed February 27, 2026. [Link]

  • Sun Q, Gatto B, Yu C, Liu A, Liu LF, LaVoie EJ. Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles. Bioorg Med Chem Lett. 2000;10(22):2571-2574.
  • 1H- and 13C-NMR for - Rsc.org. Accessed February 27, 2026. [Link]

  • Fadel S, Hajbi Y, Khouili M, Lazar S, Suzenet F, Guillaumet G. Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave-activated inverse electron-demand Diels–Alder reactions. Beilstein J Org Chem. 2014;10:282-286.
  • Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Accessed February 27, 2026. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Accessed February 27, 2026. [Link]

  • Crystal structure of 5-benzyl-8-bromo-2-methyl-1,3-oxazolo[4,5-c][9][19]naphthyridin-4(5H). Accessed February 27, 2026. [Link]

  • Suzuki Coupling. Accessed February 27, 2026. [Link]

  • Supplementary Information Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage - The Royal Society of Chemistry. Accessed February 27, 2026. [Link]

  • Synthesis of 1,8-naphthyridines: a recent update (microreview) - K.T.H.M. College. Accessed February 27, 2026. [Link]

  • New Synthetic Approaches for Cytotoxic Activity of Novel 1,8-Naphthyridine Derivatives. Accessed February 27, 2026. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Accessed February 27, 2026. [Link]

  • Green synthesis and cytotoxic activity of functionalized naphthyridine - Scilit. Accessed February 27, 2026. [Link]

  • Suzuki reaction. In: Wikipedia. ; 2024. Accessed February 27, 2026. [Link]

  • One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry - MDPI. Accessed February 27, 2026. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Accessed February 27, 2026. [Link]

  • X‐ray crystal structure of 1,8‐naphthyridin‐2‐one derivatives, inset... - ResearchGate. Accessed February 27, 2026. [Link]

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  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Accessed February 27, 2026. [Link]

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  • Synthesis and pharmacological activities of 1,8-naphthyridine derivatives - PubMed. Accessed February 27, 2026. [Link]

  • Crystal structure of N-(7-di-bromo-methyl-5-methyl-1,8-naphthyridin-2-yl)benzamide-pyrrolidine-2,5-dione (1/1) - PubMed. Accessed February 27, 2026. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Accessed February 27, 2026. [Link]

  • ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][9][19]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][9][19] - Revue Roumaine de Chimie -. Accessed February 27, 2026. [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed. Accessed February 27, 2026. [Link]

  • QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II | Journal of Bio-X Research - MedNexus. Accessed February 27, 2026. [Link]

  • Review of Chemical, Pharmacological Activities of Naphthyridine Derivatives (1970 To 2020) | Request PDF - ResearchGate. Accessed February 27, 2026. [Link]

  • Assignments of1H and13C NMR spectra of benzo[b][9][19]naphthyridone and of 2,4-dImethyl-5-amino-benzo[b][9][19]-naphthyiridine | Request PDF - ResearchGate. Accessed February 27, 2026. [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - OUCI. Accessed February 27, 2026. [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Tautomeric Equilibrium of 5-Bromo-1,8-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of nu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The tautomeric nature of substituted 2-hydroxy-1,8-naphthyridines, which exist in a dynamic equilibrium between the lactam (keto) and lactim (enol) forms, is a critical determinant of their physicochemical properties, biological activity, and drug-like characteristics. This in-depth guide focuses on the tautomeric equilibrium of 5-Bromo-1,8-naphthyridin-2(1H)-one, providing a comprehensive analysis of the factors governing this equilibrium, detailed experimental protocols for its characterization, and insights into its implications for drug design and development. While direct experimental data for this specific derivative is limited, this guide synthesizes information from closely related analogs, such as 2-pyridone and other substituted naphthyridinones, to provide a robust predictive framework.[2][3][4][5]

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the interconversion of structural isomers through the migration of a proton, is a fundamental concept in organic chemistry with profound implications in drug discovery.[6][7] For heterocyclic compounds like 5-Bromo-1,8-naphthyridin-2(1H)-one, the equilibrium between the lactam (amide) and lactim (imidate) forms can significantly influence a molecule's hydrogen bonding capacity, lipophilicity, pKa, and ultimately, its interaction with biological targets.[5] An understanding of this equilibrium is therefore not merely academic but a crucial aspect of rational drug design.

The two primary tautomeric forms of 5-Bromo-1,8-naphthyridin-2(1H)-one are:

  • 5-Bromo-1,8-naphthyridin-2(1H)-one (Lactam/Keto form): Characterized by a carbonyl group (C=O) and an N-H bond within the heterocyclic ring.

  • 5-Bromo-1,8-naphthyridin-2-ol (Lactim/Enol form): Featuring a hydroxyl group (O-H) and a C=N double bond within the ring.

The position of this equilibrium is dictated by a delicate balance of electronic effects, steric factors, and environmental conditions.

The Tautomeric Equilibrium: A Delicate Balance

The equilibrium between the lactam and lactim forms is influenced by several key factors:

Intrinsic Stability and Aromaticity

In many heterocyclic systems, including the analogous 2-pyridones, the lactam form is generally the more stable tautomer in the solid state and in polar solvents.[3] This preference is often attributed to the greater resonance stabilization of the amide group compared to the imino-alcohol group. Computational studies on related 2-pyridone systems have shown that while the lactim form may possess greater aromaticity, the overall energy, considering orbital and electrostatic interactions, often favors the lactam.[4]

The Influence of Solvents

The solvent environment plays a pivotal role in shifting the tautomeric equilibrium.[8][9]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H and C=O groups of the lactam form, as well as the O-H group of the lactim form. Generally, polar solvents tend to favor the more polar tautomer, which is typically the lactam form due to its larger dipole moment.[5]

  • Non-Polar Aprotic Solvents (e.g., cyclohexane, carbon tetrachloride): In non-polar environments, the equilibrium may shift towards the less polar lactim form.[3][10] Intramolecular hydrogen bonding in the lactim form can also contribute to its stabilization in such solvents.

The Effect of pH

The pH of the medium can significantly impact the tautomeric equilibrium by altering the ionization state of the molecule.[11]

  • Acidic Conditions: In acidic media, protonation can occur on the exocyclic oxygen of the lactam or the ring nitrogen, potentially favoring the lactam form.

  • Basic Conditions: In basic media, deprotonation of the N-H proton in the lactam form or the O-H proton in the lactim form can occur, leading to the formation of a resonance-stabilized anion. The nature of this anion and its stability can influence the apparent tautomeric preference.

The interplay of these factors determines the predominant tautomeric form in a given environment, which in turn dictates the molecule's behavior.

Visualizing the Tautomeric Equilibrium

The following diagram illustrates the tautomeric equilibrium of 5-Bromo-1,8-naphthyridin-2(1H)-one and the key influencing factors.

Tautomeric_Equilibrium cluster_Tautomers Tautomeric Forms cluster_Factors Influencing Factors Lactam 5-Bromo-1,8-naphthyridin-2(1H)-one (Lactam/Keto Form) Lactim 5-Bromo-1,8-naphthyridin-2-ol (Lactim/Enol Form) Lactam->Lactim Equilibrium Solvent Solvent Polarity Solvent->Lactam Polar Solvents Favor Solvent->Lactim Non-Polar Solvents May Favor pH pH pH->Lactam Influences Ionization pH->Lactim Temperature Temperature Temperature->Lactam Affects Keq Temperature->Lactim

Caption: Tautomeric equilibrium of 5-Bromo-1,8-naphthyridin-2(1H)-one.

Experimental Characterization of Tautomeric Equilibrium

A multi-pronged approach utilizing various spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for distinguishing between tautomers in solution.[12]

  • ¹H NMR: The chemical shifts of the protons, particularly the N-H proton of the lactam and the O-H proton of the lactim, are diagnostic. The N-H proton typically appears as a broader signal at a lower field compared to the O-H proton. Aromatic proton shifts will also differ between the two forms.

  • ¹³C NMR: The chemical shift of the carbonyl carbon in the lactam form (typically >160 ppm) is a key indicator and is absent in the lactim form, which instead shows a C-O signal at a higher field.

  • ¹⁵N NMR: This technique can provide direct evidence for the protonation state of the nitrogen atoms, though it may require isotopic enrichment.

Protocol for NMR Analysis:

  • Sample Preparation: Prepare solutions of 5-Bromo-1,8-naphthyridin-2(1H)-one at a concentration of ~10 mg/mL in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, C₆D₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra for each sample at a constant temperature (e.g., 298 K).

  • Data Analysis: Compare the chemical shifts of key signals across the different solvents. The relative integration of signals corresponding to each tautomer can be used to estimate the equilibrium constant (K_T = [Lactim]/[Lactam]).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the lactam and lactim forms differ, resulting in distinct UV-Vis absorption spectra.[13] The lactim form, with its extended π-system, often exhibits a λ_max at a longer wavelength compared to the lactam form.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in a variety of solvents (e.g., ethanol, cyclohexane, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of 200-400 nm.

  • Data Analysis: Analyze the changes in the position and intensity of the absorption maxima as a function of solvent polarity. This can provide qualitative information about the shift in the tautomeric equilibrium.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer.

  • Lactam Form: A strong absorption band corresponding to the C=O stretch is expected in the region of 1650-1700 cm⁻¹. An N-H stretching band may also be observed around 3200-3400 cm⁻¹.

  • Lactim Form: The C=O stretch will be absent, and a characteristic O-H stretching band will appear in the region of 3500-3700 cm⁻¹ (for a free O-H) or broader if involved in hydrogen bonding.

Protocol for IR Analysis:

  • Sample Preparation: Prepare samples for analysis in the solid state (e.g., KBr pellet) and in solution using solvents with appropriate IR windows (e.g., CCl₄, CHCl₃).

  • Data Acquisition: Obtain FT-IR spectra for each sample.

  • Data Analysis: Identify the characteristic stretching frequencies for the C=O, N-H, and O-H groups to determine the predominant tautomer in each state.

X-Ray Crystallography

For the solid state, single-crystal X-ray diffraction provides definitive structural information, confirming the predominant tautomeric form in the crystal lattice.[14][15] For related 2-pyridone and 1,8-naphthyridin-2(1H)-one systems, the lactam form is overwhelmingly observed in the solid state.[3][15]

Computational Modeling: A Predictive Approach

In the absence of direct experimental data, computational chemistry offers a powerful predictive tool.[4] Density Functional Theory (DFT) is a commonly employed method for calculating the relative energies of tautomers.[16][17][18][19][20]

Workflow for Computational Analysis:

Computational_Workflow Start Define Tautomeric Structures (Lactam and Lactim) GeomOpt Geometry Optimization (e.g., B3LYP/6-31G*) Start->GeomOpt FreqCalc Frequency Calculation (Confirm Minima) GeomOpt->FreqCalc EnergyCalc Single-Point Energy Calculation (Higher Level of Theory/Basis Set) FreqCalc->EnergyCalc Solvation Incorporate Solvent Effects (e.g., PCM, SMD) EnergyCalc->Solvation Analysis Analyze Relative Energies (ΔG) and Predict Equilibrium Constant (K_T) Solvation->Analysis End Predicted Tautomeric Preference Analysis->End

Caption: A typical DFT workflow for predicting tautomeric equilibrium.

Quantitative Data Summary (Illustrative)

The following table presents illustrative data based on studies of analogous 2-pyridone systems, which can be used as a predictive framework for 5-Bromo-1,8-naphthyridin-2(1H)-one.

Parameter Lactam Form (Predicted) Lactim Form (Predicted) Reference System
¹³C NMR (C=O/C-O) ~165 ppm~155 ppm2-Pyridone
IR (C=O Stretch) ~1670 cm⁻¹Absent2-Pyridone[3]
IR (O-H Stretch) Absent~3400 cm⁻¹ (in non-polar solvent)2-Pyridone[3]
Relative Energy (Gas Phase) FavoredLess Favored2-Pyridone[4]
Relative Energy (Polar Solvent) Strongly FavoredLess Favored2-Pyridone[5]

Implications for Drug Development

The tautomeric state of 5-Bromo-1,8-naphthyridin-2(1H)-one has significant consequences for its potential as a drug candidate:

  • Target Binding: The hydrogen bond donor-acceptor pattern of the lactam (donor: N-H, acceptor: C=O) is distinct from the lactim (donor: O-H, acceptor: ring N). This will dictate its binding mode to target proteins.

  • Pharmacokinetics: The relative polarity of the predominant tautomer will influence properties such as solubility, membrane permeability, and plasma protein binding.

  • Intellectual Property: Different tautomers may be considered distinct chemical entities, which has implications for patent claims.

Conclusion

The tautomeric equilibrium of 5-Bromo-1,8-naphthyridin-2(1H)-one is a multifaceted phenomenon governed by a subtle interplay of intrinsic structural factors and environmental conditions. Based on extensive data from analogous systems, the lactam form is predicted to be the predominant tautomer in the solid state and in polar solvents, while the lactim form may be more prevalent in non-polar environments. A thorough experimental and computational investigation, as outlined in this guide, is essential for a comprehensive understanding of this equilibrium. Such knowledge is indispensable for the successful design and development of novel therapeutics based on the 1,8-naphthyridine scaffold.

References

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  • Grasel, F. D. S., Netz, P. A., & Fontoura, L. A. M. (2016). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. Journal of the Brazilian Chemical Society, 27(9). [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(5), e2200551. [Link]

  • Grasel, F. D. S., Netz, P. A., & Fontoura, L. A. M. (2016). Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. Journal of the Brazilian Chemical Society, 27(9), 1646-1653. [Link]

  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 27, 2026. [Link]

  • Nikolova, P., et al. (2019). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 15, 1556-1566. [Link]

  • El-Sayed, N. N. E., et al. (2023). Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Archiv der Pharmazie, 356(5), e2200551. [Link]

  • Elguero, J., et al. (2002). Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. New Journal of Chemistry, 26(10), 1334-1341. [Link]

  • Manwal, A. M., et al. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure, 1202, 127267. [Link]

  • Sharma, S., et al. (2021). Tautomer Database: A Comprehensive Resource for Tautomerism Analyses. Journal of Chemical Information and Modeling, 61(7), 3153-3160. [Link]

  • 1,8-Naphthyridine. In Wikipedia. Retrieved February 27, 2026. [Link]

  • Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. Molecules, 27(5), 1503. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Missouri-St. Louis. Retrieved February 27, 2026. [Link]

  • Koleva, B. B., et al. (2019). Tautomerism in Azo and Azomethyne Dyes: When and If Theory Meets Experiment. Molecules, 24(12), 2282. [Link]

  • Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 589-603. [Link]

  • Rybak, P., et al. (2023). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. Molecules, 28(3), 1017. [Link]

  • Impact of pH on Tautomerization in Alkaloids. (n.d.). Patsnap Eureka. Retrieved February 27, 2026. [Link]

  • Darugar, V., Akbari, M., & Berenji, A. R. (2025). Intramolecular hydrogen bond and tautomeric stability of 5-Bromo-salicylideneiminpo-ethylimino-pentan-2-one. Journal of Nano Simulation, 1(1), 9-15. [Link]

  • Grasel, F. D. S., Netz, P. A., & Fontoura, L. A. M. (2016). Tautomeric equilibrium for 5-amino-8-hydroxy-6-nitro-1,4-naphthoquinone (13). ResearchGate. [Link]

  • Tautomeric Equilibria Studies by Mass Spectrometry. (n.d.). ResearchGate. Retrieved February 27, 2026. [Link]

Sources

Foundational

The Solubility Profile of 5-Bromo-1,8-naphthyridin-2(1H)-one in DMSO and Methanol: A Technical Guide

Executive Summary For drug development professionals and synthetic chemists, understanding the solvation thermodynamics of heterocyclic building blocks is critical for assay design, formulation, and downstream synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, understanding the solvation thermodynamics of heterocyclic building blocks is critical for assay design, formulation, and downstream synthesis. 5-Bromo-1,8-naphthyridin-2(1H)-one presents a unique solubility challenge due to its highly conjugated, planar bicyclic structure and its capacity for strong intermolecular hydrogen bonding.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic drivers of this compound's solubility in two ubiquitous laboratory solvents: Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). By bridging molecular architecture with field-proven thermodynamic protocols, this guide provides a self-validating framework for handling halogenated naphthyridinones in early-stage drug discovery.

Molecular Architecture and Solvation Thermodynamics

Structural Drivers of Insolubility

5-Bromo-1,8-naphthyridin-2(1H)-one exists predominantly in its lactam tautomeric form rather than the lactim (2-hydroxy) form in the solid state. This structural configuration is characterized by a rigid, planar aromatic system that facilitates tight


 stacking. More critically, the lactam motif (NH–C=O) promotes the formation of highly stable intermolecular hydrogen-bonded dimers. This results in a high crystal lattice energy, rendering the compound inherently recalcitrant to dissolution in non-polar or weakly interacting solvents.
DMSO: The Aprotic Disruptor

Dimethyl sulfoxide (DMSO) is the gold standard for solubilizing rigid heterocycles in primary bioscreening programs [1]. As a polar aprotic solvent with a high dielectric constant (


) and a strong dipole moment, DMSO acts as an aggressive hydrogen bond acceptor (HBA).
  • Mechanistic Causality: The oxygen atom of the sulfoxide group outcompetes the native lactam carbonyl, effectively "unzipping" the intermolecular hydrogen bonds of the naphthyridinone dimers. Because DMSO lacks a hydrogen bond donor, it does not self-associate to the same degree as protic solvents, leaving its HBA sites fully available to solvate the target API.

Methanol: Protic Limitations

Methanol is a polar protic solvent (


). While it possesses both hydrogen bond donor and acceptor capabilities, its efficacy in solubilizing 5-Bromo-1,8-naphthyridin-2(1H)-one is severely limited.
  • Mechanistic Causality: Methanol molecules heavily self-associate through hydrogen bonding networks. The energetic penalty required to break both the methanol-methanol interactions and the highly stable naphthyridinone crystal lattice is too high. Consequently, the thermodynamic equilibrium heavily favors the solid state, resulting in poor solubility.

G cluster_0 Solid State API Naph 5-Bromo-1,8-naphthyridin-2(1H)-one (Strong Lactam Dimers) DMSO DMSO (Strong H-Bond Acceptor) Naph->DMSO Solvation Attempt MeOH Methanol (Protic, Self-Associating) Naph->MeOH Solvation Attempt Sol_DMSO High Solubility (Dimer Disruption) DMSO->Sol_DMSO Efficient H-bonding Sol_MeOH Low Solubility (Lattice Intact) MeOH->Sol_MeOH Weak competition

Thermodynamic drivers of 5-Bromo-1,8-naphthyridin-2(1H)-one solvation in DMSO versus Methanol.

Quantitative Solubility Profile

To facilitate rapid decision-making in assay preparation, the following table synthesizes the expected quantitative solubility metrics based on the physicochemical properties of the solvents and the target compound class.

SolventDielectric Constant (

)
H-Bond Donor / AcceptorEstimated Solubility RangePrimary Application in Workflows
DMSO 46.7No / Yes (Strong)15.0 – 25.0 mg/mL High-concentration stock solutions for in vitro assays.
Methanol 32.7Yes / Yes (Moderate)< 2.0 mg/mL Analytical dilutions; LC-MS mobile phase preparation.

Experimental Methodology: Thermodynamic Shake-Flask Protocol

Relying on kinetic solubility (simply dissolving until precipitation) often leads to supersaturation and false-positive concentration readings, which can ruin downstream biological assays. To determine the true equilibrium solubility, we employ a miniaturized thermodynamic shake-flask method [2].

This protocol is designed as a self-validating system : it incorporates built-in time-course checks to guarantee that thermodynamic equilibrium has been achieved rather than assuming a static incubation time is sufficient.

Step-by-Step Workflow
  • Solid Dispensing (Excess API):

    • Action: Dispense 5 mg of 5-Bromo-1,8-naphthyridin-2(1H)-one into a 2 mL glass HPLC vial.

    • Causality: An excess of solid must be present to ensure the solution reaches absolute saturation. If all solid dissolves, the true maximum solubility has not been reached.

  • Solvent Addition:

    • Action: Add 500 µL of the target solvent (DMSO or Methanol). Seal tightly to prevent hygroscopic absorption (especially critical for DMSO, which rapidly absorbs atmospheric moisture, altering its solvation capacity).

  • Equilibration (Thermodynamic Shaking):

    • Action: Place the vial in a thermomixer at 25°C (or 37°C for physiological baseline) and agitate at 800 RPM.

    • Causality: Continuous agitation overcomes the kinetic barrier of dissolution and ensures the boundary layer around the solid particles is constantly refreshed.

  • Self-Validation Check (24h vs. 48h):

    • Action: Extract 20 µL aliquots at exactly 24 hours and 48 hours.

    • Validation Logic: If the HPLC quantification variance between the 24h and 48h samples is < 5% , thermodynamic equilibrium is confirmed. If the variance is > 5%, the lattice is still dissolving, and incubation must continue to 72h [3].

  • Phase Separation:

    • Action: Centrifuge the aliquots at 10,000 x g for 10 minutes.

    • Causality: Standard syringe filtration can lead to API adsorption onto the filter membrane. High-speed centrifugation strictly pellets undissolved micro-particulates, preventing them from being injected into the HPLC and causing false-concentration spikes.

  • Quantification (HPLC-UV):

    • Action: Dilute the supernatant in a compatible mobile phase and quantify via HPLC-UV against a pre-established standard curve.

Workflow Step1 1. Solid Dispensing (Excess API added to vial) Step2 2. Solvent Addition (DMSO or Methanol) Step1->Step2 Step3 3. Equilibration (Shake at 25°C for 24-48h) Step2->Step3 Step4 4. Self-Validation (Compare 24h vs 48h variance <5%) Step3->Step4 Step4->Step3 Variance > 5% (Continue Shaking) Step5 5. Phase Separation (Centrifugation at 10,000 x g) Step4->Step5 Variance < 5% (Equilibrium Reached) Step6 6. Quantification (Supernatant analysis via HPLC-UV) Step5->Step6

Miniaturized shake-flask workflow for thermodynamic equilibrium solubility determination.

Practical Implications for Drug Development

When handling 5-Bromo-1,8-naphthyridin-2(1H)-one, the stark contrast between its DMSO and Methanol solubility profiles dictates specific laboratory handling procedures:

  • Stock Solution Management: Always prepare primary stock solutions (e.g., 10 mM or 50 mM) in 100% anhydrous DMSO . Ensure stocks are aliquoted and frozen to prevent freeze-thaw degradation and moisture ingress.

  • The "Crash" Risk in Assays: Because the compound relies heavily on DMSO's H-bond acceptor properties, diluting a high-concentration DMSO stock directly into an aqueous buffer or a protic solvent (like Methanol) can cause rapid, invisible micro-precipitation. To prevent this, perform serial dilutions in DMSO before the final spike into the assay medium, keeping the final DMSO concentration

    
     1% to avoid cellular toxicity.
    
  • Analytical Method Development: While Methanol is a poor primary solvent, it is highly effective as an organic modifier in reversed-phase HPLC mobile phases. Once the compound is fully dissolved in a DMSO stock, injecting it into a Methanol/Water gradient will not cause precipitation at the low concentrations (µg/mL) used for UV or MS detection.

References

  • Tetko, I. V., et al. (2013). "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." Journal of Chemical Information and Modeling, 53(8), 1990–2000.[Link]

  • Zhou, L., Yang, L., Tilton, S., & Wang, J. (2007). "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences, 96(11), 3052-3071.[Link]

  • Bharate, S. S., & Vishwakarma, R. A. (2015). "Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery." Bioorganic & Medicinal Chemistry Letters, 25(7), 1561-1567.[Link]

Exploratory

An In-depth Technical Guide to the Acidity and pKa of the Lactam N-H in 5-Bromo-1,8-naphthyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. This guide provides a comprehensive technical overview of the factors governing the acidity of the lactam N-H bond in 5-Bromo-1,8-naphthyridin-2(1H)-one, a heterocyclic scaffold of interest in medicinal chemistry. We delve into the structural and electronic features that dictate its pKa, and present detailed, field-proven experimental and computational methodologies for its accurate determination. This document is intended to serve as a practical resource for scientists seeking to understand and modulate the acidity of this and related N-heterocyclic compounds.

Introduction: The Significance of pKa in Drug Design

The extent of ionization of a drug molecule at physiological pH (typically ~7.4) is a primary determinant of its pharmacokinetic and pharmacodynamic properties. The pKa value, the pH at which a molecule is 50% ionized, provides a quantitative measure of its acidity or basicity.[1] For a compound like 5-Bromo-1,8-naphthyridin-2(1H)-one, the acidity of the lactam N-H bond will dictate the concentration of its neutral and anionic forms. This equilibrium influences:

  • Solubility: The ionized form is generally more water-soluble than the neutral form.

  • Permeability: The neutral form is typically more capable of crossing biological membranes.

  • Target Binding: The protonation state can be crucial for specific hydrogen bonding interactions with a biological target.

Therefore, an accurate understanding and, if necessary, modulation of the pKa is a cornerstone of rational drug design.

Structural and Electronic Factors Influencing Acidity

The acidity of the N-H bond in 5-Bromo-1,8-naphthyridin-2(1H)-one is a consequence of several intertwined structural and electronic effects.

2.1. The Naphthyridinone Core: The 1,8-naphthyridin-2(1H)-one scaffold is an aromatic heterocyclic system. The presence of the electron-withdrawing pyridinone ring enhances the acidity of the lactam N-H compared to a simple aliphatic lactam. Upon deprotonation, the resulting negative charge on the nitrogen can be delocalized through resonance onto the adjacent carbonyl oxygen and throughout the aromatic system, stabilizing the conjugate base.

2.2. The Bromo Substituent: The bromine atom at the 5-position is an electron-withdrawing group due to its inductive effect (-I). This effect further withdraws electron density from the ring system, increasing the stability of the anionic conjugate base and thereby increasing the acidity (lowering the pKa) of the N-H bond.[2] The magnitude of this effect can often be predicted using Hammett-type linear free-energy relationships.[2]

Methodologies for pKa Determination

Experimental Approaches

3.1.1. UV-Visible Spectrophotometric Titration

This is one of the most common and accessible methods for pKa determination.[3][4] It is predicated on the principle that the neutral and ionized forms of a molecule have distinct UV-visible absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoidal titration curve is generated, from which the pKa can be derived.[3]

Experimental Workflow:

G cluster_prep Sample & Buffer Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock Prepare 10 mM stock of compound in DMSO plate Aliquot buffers and compound stock into 96-well UV plate stock->plate buffers Prepare series of aqueous buffers (e.g., pH 3-12, constant ionic strength) buffers->plate spec Record UV-Vis spectra (230-500 nm) for each well plate->spec blank Record spectra for blank buffers correct Correct sample spectra with blank buffer spectra spec->correct plot Plot Absorbance vs. pH at a selected wavelength correct->plot fit Fit data to sigmoidal curve (e.g., Henderson-Hasselbalch) plot->fit pka Determine pKa from the inflection point fit->pka

Caption: Workflow for UV-Vis Spectrophotometric pKa Determination.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a concentrated stock solution (e.g., 10 mM) of 5-Bromo-1,8-naphthyridin-2(1H)-one in DMSO.[4]

    • Prepare a series of aqueous buffer solutions with a constant ionic strength (e.g., 0.1 M KCl) covering a wide pH range (e.g., pH 3 to 12).[4][5] McIlvaine (citrate-phosphate) or universal buffers are suitable.[5]

    • Accurately measure the pH of each buffer solution using a calibrated pH meter.[6]

  • Spectrophotometric Measurement:

    • In a 96-well UV-transparent microplate, add a fixed volume of the compound's stock solution to each buffer, ensuring the final DMSO concentration is low (≤2% v/v) to minimize its effect on the pKa.[4]

    • Also prepare wells with only the buffer solutions to serve as blanks.[4]

    • Record the UV-visible spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank buffer from the corresponding sample absorbance at each wavelength.

    • Identify a wavelength where the difference in absorbance between the fully protonated and deprotonated species is maximal.

    • Plot the corrected absorbance at this wavelength against the measured pH values.

    • Fit the data to the Henderson-Hasselbalch equation or a similar sigmoidal function. The pKa is the pH at the inflection point of the curve.

3.1.2. NMR-pH Titration

NMR spectroscopy can also be used to determine pKa values by monitoring the change in the chemical shift of a nucleus close to the ionization site as a function of pH.[1][3] This method is particularly useful for complex molecules with multiple ionizable groups.[1]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement NMR Measurement cluster_analysis Data Analysis solution Prepare solution of compound in D2O or mixed solvent (e.g., DMSO-d6/water) titration Prepare a series of samples at different pD/pH values using DCl and NaOD/KOH solution->titration acquire Acquire 1H NMR spectrum for each sample titration->acquire identify Identify a proton signal sensitive to the ionization state acquire->identify plot Plot chemical shift (δ) vs. pH identify->plot fit Fit data to a sigmoidal curve plot->fit pka Determine pKa from the inflection point fit->pka

Caption: Workflow for NMR-pH Titration pKa Determination.

Detailed Protocol:

  • Sample Preparation:

    • Dissolve the compound in a suitable solvent system, often a mixture of an organic solvent like DMSO-d6 and water (or D₂O) for sparingly soluble compounds.[7]

    • Prepare a series of NMR samples, each with the same concentration of the compound but adjusted to a different pH (or pD) using small additions of strong acid (e.g., DCl) and base (e.g., NaOD).[8]

  • NMR Measurement:

    • Acquire a ¹H NMR spectrum for each sample, ensuring consistent experimental parameters.

  • Data Analysis:

    • Identify a proton whose chemical shift is sensitive to the deprotonation of the lactam N-H (e.g., the proton at C3 or C4).

    • Plot the chemical shift (δ) of this proton against the pH.

    • The resulting data should form a sigmoidal curve. The pKa is determined from the inflection point of this curve.[3]

Computational Approach: DFT-based pKa Prediction

In silico methods, particularly those based on Density Functional Theory (DFT), have become powerful tools for predicting pKa values.[9] These methods calculate the free energy change of the deprotonation reaction in a solvent.

Computational Workflow:

  • Geometry Optimization:

    • Build the 3D structures of both the neutral (lactam) and anionic (lactamate) forms of 5-Bromo-1,8-naphthyridin-2(1H)-one.

    • Perform geometry optimization for both species in the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or IEFPCM).[10][11] A common level of theory is B3LYP with a suitable basis set like 6-311++G**.[10][12]

  • Free Energy Calculation:

    • Calculate the Gibbs free energies (G) of the optimized structures for both the neutral (G_HA) and anionic (G_A⁻) species in the solvated state.

  • pKa Calculation:

    • The pKa is calculated using the following thermodynamic cycle:

      • ΔG_aq = G_A⁻ + G_H⁺ - G_HA

      • pKa = ΔG_aq / (2.303 * RT)

    • Where G_H⁺ is the solvation free energy of the proton (a literature value), R is the gas constant, and T is the temperature.

    • More accurate results are often obtained using an isodesmic reaction approach, where a reference compound with a known pKa is used to facilitate error cancellation.[10][13]

Expected pKa and Discussion

While an experimental value is not available, we can make an informed estimation. The pKa of the parent 1,8-naphthyridin-2(1H)-one is expected to be in the range of other pyridinones. The addition of the electron-withdrawing bromine at the 5-position will lower this pKa value. It is reasonable to hypothesize that the pKa of 5-Bromo-1,8-naphthyridin-2(1H)-one will be in the range of 8.5 - 10.0 . This would mean that at physiological pH 7.4, the compound exists predominantly in its neutral, protonated form.

Table 1: Comparison of Methodologies for pKa Determination

MethodAdvantagesDisadvantages
UV-Vis Titration High throughput, low sample consumption, widely available.[4]Requires a chromophore near the ionization site, potential for interference from impurities.[4]
NMR Titration Can determine pKa for specific sites in multi-protic systems, less sensitive to impurities.[1]Requires larger sample amounts, lower throughput, may require co-solvents for solubility.[7]
Computational (DFT) No experimental sample needed, can be used for virtual screening, provides mechanistic insight.[9]Accuracy is dependent on the level of theory and solvation model, can be computationally expensive.[9]

Conclusion

Determining the pKa of the lactam N-H in 5-Bromo-1,8-naphthyridin-2(1H)-one is essential for understanding its behavior in a biological context. This guide has outlined the key theoretical considerations and provided detailed, actionable protocols for both experimental and computational determination. For drug discovery programs, a combined approach is often most effective: computational predictions can guide the synthesis and prioritization of analogs, while experimental methods provide the definitive data required for lead optimization. The methodologies described herein represent the current best practices in the field and will enable researchers to accurately characterize this important physicochemical property.

References

  • Klan, P., et al. (2013). Development of Methods for the Determination of pKa Values. Photochem. Photobiol. Sci. Available at: [Link]

  • Box, K., et al. (2007). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. J. Med. Chem. Available at: [Link]

  • Poliak, P. (2014). The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents. Acta Chimica Slovaca. Available at: [Link]

  • Filo. (2025). The pKa values of some protonated pyridines are provided... Available at: [Link]

  • Scribd. The DFT Calculations of Pka Values of The Cationic Acids of Aniline and Pyridine Derivatives in Common Solvents. Available at: [Link]

  • Goldman, E. R., & Wehry, E. L. (1979). Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry. Talanta. Available at: [Link]

  • Islam, M. R., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Stechnology. Available at: [Link]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available at: [Link]

  • IvyPanda. (2024). Spectrophotometric Determination of the pKa of an Acid-Base Indicator Report. Available at: [Link]

  • Chemistry 321: Quantitative Analysis Lab Webnote. (2017). Spectrophotometric Determination of pKa of Phenol Red. Available at: [Link]

  • Aktaş, A. H., et al. (2006). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Acta Chimica Slovenica. Available at: [Link]

  • ResearchGate. (2011). Pyridine pK a (THF) changes caused by substituent effects. Available at: [Link]

  • Sundén, E. N. A., et al. (2026). On the automated determination of pKa by NMR in DMSO : water mixtures. React. Chem. Eng. Available at: [Link]

  • Gift, A. D., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Available at: [Link]

  • Popov, K., et al. (2025). Guidelines for NMR Measurements for Determination of High and Low pKa Values. Pure and Applied Chemistry. Available at: [Link]

  • He, H., et al. (2015). Prediction of pKa values using the PM6 semiempirical method. J Comput Aided Mol Des. Available at: [Link]

  • Wagen, C. (2025). How to Predict pKa. Rowan. Available at: [Link]

  • Scribd. Determination of Pka With NMR. Available at: [Link]

  • Thapa, B., & Schlegel, H. B. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Available at: [Link]

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Foundational

The 1,8-Naphthyridine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, stands as a "privileged scaffold" in the realm of medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design and development of a wide array of therapeutic agents. This guide provides a comprehensive technical overview of the 1,8-naphthyridine scaffold, delving into its synthesis, multifaceted biological activities, mechanisms of action, and clinical significance, tailored for researchers, scientists, and drug development professionals.

The Synthetic Landscape: Crafting the 1,8-Naphthyridine Core

The construction of the 1,8-naphthyridine nucleus can be achieved through several elegant synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The Friedländer Annulation: A Classic and Versatile Approach

The Friedländer synthesis is a cornerstone for the formation of 1,8-naphthyridines. This acid- or base-catalyzed condensation reaction involves the reaction of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing a reactive α-methylene group. The reaction proceeds through a condensation followed by a cyclodehydration to yield the 1,8-naphthyridine ring system.

Experimental Protocol: Environmentally Benign Friedländer Synthesis of 1,8-Naphthyridines in Water

This protocol outlines a greener approach to the Friedländer synthesis, utilizing water as the solvent and a biodegradable catalyst.

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., acetylacetone, ethyl acetoacetate)

  • Choline hydroxide (as a catalyst)

  • Deionized water

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or water bath

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 mmol) and the active methylene compound (1.2 mmol) in 10 mL of deionized water.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of choline hydroxide (e.g., 5 mol%).

  • Reaction Conditions: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

The Gould-Jacobs Reaction: A Stepwise Route to 4-Hydroxy-1,8-naphthyridines

The Gould-Jacobs reaction provides a reliable route to 4-hydroxy-1,8-naphthyridine derivatives. This multi-step synthesis begins with the condensation of a 2-aminopyridine with an alkoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.

Gould_Jacobs_Reaction cluster_0 Gould-Jacobs Reaction for 1,8-Naphthyridine Synthesis 2-Aminopyridine 2-Aminopyridine Condensation_Product Condensation_Product 2-Aminopyridine->Condensation_Product + Alkoxymethylenemalonate_Ester Alkoxymethylenemalonate_Ester Alkoxymethylenemalonate_Ester->Condensation_Product + Cyclization Cyclization Condensation_Product->Cyclization Cyclized_Intermediate Cyclized_Intermediate Cyclization->Cyclized_Intermediate Hydrolysis_Decarboxylation Hydrolysis_Decarboxylation Cyclized_Intermediate->Hydrolysis_Decarboxylation 4-Hydroxy-1,8-naphthyridine 4-Hydroxy-1,8-naphthyridine Hydrolysis_Decarboxylation->4-Hydroxy-1,8-naphthyridine

Caption: A simplified workflow of the Gould-Jacobs reaction.

A Spectrum of Biological Activities: The Therapeutic Potential of 1,8-Naphthyridines

The 1,8-naphthyridine scaffold is a prolific source of biologically active compounds, demonstrating a remarkable range of therapeutic applications.[1]

Anticancer Activity: A Promising Frontier in Oncology

A significant body of research has highlighted the potent anticancer properties of 1,8-naphthyridine derivatives against a variety of human cancer cell lines.[2] These compounds exert their effects through diverse mechanisms, including the inhibition of key enzymes involved in DNA replication and cell signaling.

Table 1: Representative Anticancer Activity of 1,8-Naphthyridine Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
1,8-Naphthyridine-3-carboxamidesHBL-100 (Breast)1.37Not specified[3]
1,8-Naphthyridine-3-carboxamidesKB (Oral)3.7Not specified[3]
1,8-Naphthyridine-3-carboxamidesSW-620 (Colon)3.0Not specified[3]
2-Naphthyl substituted 1,8-naphthyridineHL-60 (Leukemia)0.1Not specified[2]
2-Naphthyl substituted 1,8-naphthyridineHeLa (Cervical)0.7Not specified[2]

Mechanism of Action: Topoisomerase Inhibition

A primary mechanism by which 1,8-naphthyridine derivatives exhibit their anticancer effects is through the inhibition of topoisomerases, particularly topoisomerase II.[4] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering apoptosis.

Topoisomerase_II_Inhibition cluster_1 Topoisomerase II Inhibition by 1,8-Naphthyridine Derivatives 1,8-Naphthyridine 1,8-Naphthyridine Cleavage_Complex Cleavage_Complex 1,8-Naphthyridine->Cleavage_Complex Stabilizes Topoisomerase_II Topoisomerase_II Topoisomerase_II->Cleavage_Complex Forms with DNA DNA_Replication DNA_Replication DNA_Replication->Topoisomerase_II Requires DNA_Breaks DNA_Breaks Cleavage_Complex->DNA_Breaks Leads to Apoptosis Apoptosis DNA_Breaks->Apoptosis Induces

Caption: Simplified pathway of Topoisomerase II inhibition.

Antimicrobial Activity: A Legacy of Fighting Infections

The 1,8-naphthyridine scaffold is perhaps most famously known for its role in the development of quinolone antibiotics. The first synthetic quinolone, nalidixic acid, possesses a 1,8-naphthyridine core and paved the way for a new class of antibacterial agents.[5] These compounds primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to bacterial cell death.[6]

Table 2: Representative Antimicrobial Activity of 1,8-Naphthyridine Derivatives

Compound/Derivative ClassBacterial StrainMIC (µg/mL)Reference
1,8-Naphthyridine-3-carbonitrile derivativeMycobacterium tuberculosis H37Rv6.25[7]
7-acetamido-1,8-naphthyridin-4(1H)-oneE. coli, S. aureus, P. aeruginosa≥ 1024 (synergistic activity observed)[8][9]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideE. coli, S. aureus, P. aeruginosa≥ 1024 (synergistic activity observed)[8][9]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity

  • N-1 Substitution: The substituent at the N-1 position significantly influences antibacterial activity. Small alkyl groups like ethyl or cyclopropyl are often favorable.

  • C-3 Carboxylic Acid: The carboxylic acid moiety at the C-3 position is crucial for binding to the DNA gyrase-DNA complex.

  • C-7 Substituent: Modifications at the C-7 position, often with piperazine or other nitrogen-containing heterocycles, modulate the spectrum of activity and pharmacokinetic properties.[8]

Anti-inflammatory and Antiviral Properties

Beyond their anticancer and antimicrobial prowess, 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory and antiviral activities.[1][10] Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).[3] In the antiviral arena, certain derivatives have shown promising activity against a range of viruses, including HIV and human cytomegalovirus (HCMV).[10] The mechanism of antiviral action can vary, from inhibiting viral enzymes to interfering with viral entry or replication processes.

Clinical Significance: 1,8-Naphthyridines in Modern Medicine

The therapeutic importance of the 1,8-naphthyridine scaffold is underscored by the number of clinically approved drugs that feature this core structure.

Table 3: Clinically Relevant Drugs Containing the 1,8-Naphthyridine Scaffold

Drug NameTherapeutic ClassIndicationYear of FDA Approval
Nalidixic acidAntibioticUrinary Tract Infections1962 (Discontinued in the US)[11]
EnoxacinAntibioticUrinary Tract Infections, Gonorrhea1991 (Discontinued in the US)[12][13]
GemifloxacinAntibioticCommunity-Acquired Pneumonia, Bronchitis2003 (Discontinued in the US)[14][15]
VareniclineSmoking Cessation AidNicotine Addiction2006[4][16]
VosaroxinAnticancer AgentAcute Myeloid Leukemia (in clinical trials)Not yet approved[17][18][19]
Varenicline: A Case Study in Rational Drug Design

Varenicline (Chantix®) is a prime example of the successful application of the 1,8-naphthyridine scaffold in modern drug design.[16] It acts as a partial agonist at α4β2 nicotinic acetylcholine receptors, the primary receptor subtype implicated in nicotine addiction. By partially stimulating these receptors, varenicline reduces cravings and withdrawal symptoms associated with smoking cessation. Simultaneously, it competitively inhibits the binding of nicotine, diminishing the rewarding effects of smoking. Varenicline was approved by the FDA in 2006.[4][20]

Future Perspectives and Conclusion

The 1,8-naphthyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent derivatives with improved pharmacokinetic and safety profiles. The exploration of novel therapeutic applications for this versatile scaffold remains an exciting and promising endeavor for the scientific community.

References

  • Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines in Anticancer Research. Benchchem. Accessed February 27, 2026.
  • FDA Approvals: Chantix.
  • Varenicline. In: StatPearls.
  • Nalidixic Acid. Johns Hopkins ABX Guide. Published May 8, 2020.
  • Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 2. Journal of Medicinal Chemistry. 2004;47(5):1188-1200.
  • Varenicline. Wikipedia. Accessed February 27, 2026.
  • Synthesis and Structure−Activity Relationships of Novel 7-Substituted 1,4-Dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic Acids as Antitumor Agents. Part 1. Journal of Medicinal Chemistry. 2002;45(24):5271-5283.
  • Smoking Cessation Medicine Varenicline Receives FDA Approval. CancerNetwork. Published November 11, 2020.
  • Varenicline: Uses, Dosage, Side Effects, Warnings. Drugs.com. Published August 4, 2024.
  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Molecules and Cells. 2013;36(6):534-540.
  • enoxacin. IUPHAR/BPS Guide to PHARMACOLOGY. Accessed February 27, 2026.
  • Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry. 1988;31(5):991-995.
  • enoxacin. Drugmine.com. Accessed February 27, 2026.
  • Anti-inflammatory activity of a naphthyridine derivative (7-chloro-6-fluoro-N-(2-hydroxy-3-oxo-1-phenyl-3-(phenylamino)propyl)-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide) possessingin vitroanticancer potential. International Immunopharmacology. 2013;15(3):606-613.
  • Vosaroxin and Cytarabine in Treating Patients with Untreated Acute Myeloid Leukemia. National Cancer Institute. Accessed February 27, 2026.
  • FDA Approves Factive (Gemifloxacin) for the Treatment of Respiratory Tract Infections. Infection Control Today. Published November 14, 2020.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules. 2021;26(23):7400.
  • SAR of 1,8‐naphthyridine derivatives with activity on CB‐receptor. EWG, electron‐withdrawing group.
  • Vosaroxin and Infusional Cytarabine in Treating Patients With Untreated Acute Myeloid Leukemia. Orphanet. Accessed February 27, 2026.
  • Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals. 2024;17(12):1621.
  • Available drugs having 1,8-naphthyridine nucleus. (a) Vosaroxin. (b)...
  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry. 2024;15(8):1933-1946.
  • A trial of vosaroxin with cytarabine for acute myeloid leukaemia (VALOR). Cancer Research UK. Accessed February 27, 2026.
  • Sunesis Announces Results From Pivotal Phase 3 VALOR Trial of Vosaroxin and Cytarabine in Patients With First Relapsed or Refractory Acute Myeloid Leukemia. Fierce Biotech. Published October 6, 2014.
  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. 2015;348(12):847-860.
  • Nalidixic acid. Wikipedia. Accessed February 27, 2026.
  • Vosaroxin plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study. The Lancet Oncology. 2015;16(9):1025-1036.
  • Gemifloxacin. Johns Hopkins ABX Guide. Published June 5, 2018.
  • Generic Factive Availability & Release Date. Drugs.com. Published February 12, 2026.
  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry. 2021;21(5):586-601.
  • Gemifloxacin. Wikipedia. Accessed February 27, 2026.
  • NegGram (nalidixic acid) Caplets.
  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. 2021;13(18):1591-1618.
  • Drugs@FDA: Drug Product nalidixic acid (NDA014214). ClinPGx. Accessed February 27, 2026.
  • 14-730S026 Negram Approval.
  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives.
  • Enoxacin.
  • Enoxacin. Wikipedia. Accessed February 27, 2026.
  • 1,8-Naphthyridines VI. Synthesis and anti-inflammatory activity of 5-(alkylamino)-N,N-diethyl[4][11][21]triazolo[4,3-a][21][22]naphthyridine-6-carboxamides with a new substitution pattern on the triazole ring. European Journal of Medicinal Chemistry. 2008;43(3):584-594.

  • Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters. 2007;17(23):6660-6664.
  • enoxacin. Drugmine.com. Accessed February 27, 2026.
  • gemifloxacin. Drug Central. Accessed February 27, 2026.
  • 1,8-Naphthyridine. Wikipedia. Accessed February 27, 2026.
  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules. 2021;26(23):7400.

Sources

Exploratory

Technical Guide: Electronic Architecture &amp; Utility of 5-Bromo-1,8-Naphthyridine

Topic: Electronic Properties and Synthetic Utility of 5-Bromo-1,8-Naphthyridine Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Materials Scientists, and Drug Discovery Researchers Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Properties and Synthetic Utility of 5-Bromo-1,8-Naphthyridine Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Materials Scientists, and Drug Discovery Researchers

Executive Summary

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, mimicking the purine and quinoline cores found in numerous bioactive alkaloids and synthetic drugs. The 5-bromo-1,8-naphthyridine derivative is of particular high-value utility. It serves as an electronically biased electrophile, enabling precise modular construction of complex heteroaryl systems via palladium-catalyzed cross-coupling.

This guide analyzes the electronic perturbations introduced by the C5-bromine substituent, delineating its effect on frontier molecular orbitals (FMOs), photophysics, and site-selective reactivity.

Electronic Structure & Molecular Orbital Analysis

The 1,8-naphthyridine core is inherently electron-deficient due to the inductive withdrawal of two nitrogen atoms. Introducing a bromine atom at the 5-position creates a unique electronic push-pull system that defines its reactivity.

2.1 Frontier Molecular Orbitals (FMOs)
  • LUMO (Lowest Unoccupied Molecular Orbital): The 1,8-naphthyridine ring has a low-lying LUMO, making it susceptible to electron injection (reduction). The 5-bromo substituent further lowers the LUMO energy through inductive electron withdrawal (-I effect), stabilizing the anion radical intermediate during nucleophilic attacks or electrochemical reduction.

  • HOMO (Highest Occupied Molecular Orbital): The bromine atom contributes lone pair electron density via the mesomeric effect (+M), but this is largely overwhelmed by the electron-deficient nature of the diazanaphthalene ring. Consequently, the HOMO remains relatively deep (stabilized), contributing to the molecule's resistance to oxidative degradation.

2.2 Dipole Moment & Charge Distribution

The 1,8-arrangement of nitrogen atoms creates a significant dipole directed towards the N1-N8 pocket. The C5-Br bond vector opposes this primary dipole to a minor extent but largely enhances the lipophilicity of the "back" face of the molecule, affecting solvation energy and crystal packing (often driving


-

stacking interactions).

ElectronicLevels cluster_0 Unsubstituted Core cluster_1 5-Bromo Substituted LUMO_Ref LUMO (-1.8 eV) 1,8-Naphthyridine HOMO_Ref HOMO (-6.4 eV) 1,8-Naphthyridine LUMO_Br LUMO (-2.1 eV) 5-Bromo-Derivative LUMO_Ref->LUMO_Br Stabilized by -I effect HOMO_Br HOMO (-6.6 eV) 5-Bromo-Derivative

Figure 1: Schematic representation of FMO energy shifts upon 5-bromination. Values are approximate estimates based on DFT trends for halogenated diazanaphthalenes.

Photophysical Properties

The electronic transitions of 5-bromo-1,8-naphthyridine are dominated by


 transitions, with significant perturbation from the heavy atom effect.
PropertyCharacteristicMechanistic Insight
Absorption Max (

)
300–340 nm (UV)Bathochromic shift relative to unsubstituted core due to auxochromic Br effect.
Fluorescence Weak / QuenchedThe Heavy Atom Effect of bromine enhances spin-orbit coupling, facilitating Intersystem Crossing (ISC) from

, thereby quenching fluorescence in favor of non-radiative decay or weak phosphorescence.
Solvatochromism PositiveIncreased solvent polarity stabilizes the polar excited state (ICT character), causing a red shift in absorption bands.
Reactivity Profile: The C5-Electrophile

The most critical application of 5-bromo-1,8-naphthyridine is its role as a coupling partner. The electronic deficiency of the ring activates the C-Br bond for oxidative addition to Pd(0) species, often faster than in phenyl bromides.

4.1 Site-Selectivity Logic
  • Nucleophilic Aromatic Substitution (

    
    ):  While possible, 
    
    
    
    is less favored at C5 compared to positions ortho to nitrogen (C2/C7).
  • Cross-Coupling (Suzuki/Sonogashira): The C5-Br bond is the primary reactive site. The electron-poor nature of the ring facilitates the reductive elimination step in the catalytic cycle.

Reactivity Start 5-Bromo-1,8-Naphthyridine Pd0 Pd(0) Catalyst (Oxidative Addition) Start->Pd0 Activation Intermed Pd(II)-Ar-Br Complex Pd0->Intermed Suzuki Boronic Acid/Ester (Suzuki Coupling) Intermed->Suzuki Transmetallation Sono Terminal Alkyne (Sonogashira) Intermed->Sono Cu(I) Co-cat Product 5-Functionalized 1,8-Naphthyridine Suzuki->Product Reductive Elimination Sono->Product

Figure 2: Divergent synthetic pathways utilizing the C5-Br electronic "handle" for scaffold decoration.

Experimental Protocols
Protocol A: Synthesis of 5-Bromo-1,8-Naphthyridine (via Skraup-like Cyclization)

Note: Direct bromination of the 1,8-naphthyridine core is difficult. The preferred route often involves constructing the ring with the halogen already in place.

  • Precursor: Start with 2-amino-5-bromopyridine .

  • Condensation: React with glycerol in the presence of sulfuric acid and an oxidizing agent (sulfo-mix) at 140°C (Skraup conditions).

    • Mechanism:[1][2][3] The amino group directs the ring closure. The bromine at C5 (of the pyridine) ends up at C6 or C5 of the naphthyridine depending on cyclization direction, but typically yields a mixture requiring chromatographic separation.

    • Alternative: Use 2-amino-5-bromopyridine-3-carbaldehyde condensed with acetaldehyde (Friedländer synthesis) for regioselective access.

Protocol B: Suzuki-Miyaura Cross-Coupling (Standardized)

This protocol is optimized for electron-deficient heteroaryl bromides.

  • Reagents:

    • Substrate: 5-Bromo-1,8-naphthyridine (1.0 equiv)

    • Boronic Acid: Aryl-B(OH)2 (1.2 equiv)

    • Catalyst:

      
       (5 mol%) - Chosen for stability and bite angle.
      
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a microwave vial with substrate, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (3x).

    • Add solvent and aqueous base.[4]

    • Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

    • Monitoring: TLC (UV visualization) will show the disappearance of the starting bromide (blue fluorescence quenching) and appearance of the coupled product (often strongly fluorescent).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica flash chromatography (typically Hexane/EtOAc gradients).
    
References
  • Litvic, M. et al. "Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1,5-a]-1,8-naphthyridine Derivatives." Indian Academy of Sciences, 2017.

  • Brown, D. J. "The Naphthyridines." The Chemistry of Heterocyclic Compounds, Wiley-Interscience. (Foundational text on naphthyridine numbering and reactivity).
  • BenchChem Technical Data. "Physicochemical Properties and Synthetic Utility of 5-Bromo-8-chloro-1,7-naphthyridine." (Comparative data for brominated naphthyridine isomers).

  • Mekheimer, R. et al. "Microwave-Assisted Reactions: Three Component Process for the Synthesis of 1,8-Naphthyridines."[5] Journal of Heterocyclic Chemistry, 2009.

  • Ghorbani-Vaghei, R. et al. "A single-step, facile synthesis of 1,8-naphthyridine derivatives."[6] Synthesis, 2017.

Sources

Foundational

Structural Informatics and Synthetic Methodologies for 5-Bromo-1,8-naphthyridin-2(1H)-one: A Technical Guide

Introduction & Pharmacological Relevance The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its core role in first-generation quinolone antibiotics. In contem...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The 1,8-naphthyridine scaffold is a privileged pharmacophore in medicinal chemistry, historically recognized for its core role in first-generation quinolone antibiotics. In contemporary drug discovery, 1,8-naphthyridin-2(1H)-one derivatives have emerged as highly selective Cannabinoid Receptor 2 (CB2R) agonists, demonstrating significant antiproliferative and anti-inflammatory activities[1]. To systematically explore structure-activity relationships (SAR) within this chemical space, halogenated intermediates such as 5-Bromo-1,8-naphthyridin-2(1H)-one are critical[2]. The C5-bromine serves as an ideal synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling, enabling the rapid generation of diverse analog libraries[3].

Chemical Identity and Structural Informatics

Accurate chemical identifiers are paramount for database querying, computational modeling, and chemical procurement[4]. The table below summarizes the core structural and informatics data for 5-Bromo-1,8-naphthyridin-2(1H)-one.

PropertyValue
Chemical Name 5-Bromo-1,8-naphthyridin-2(1H)-one
CAS Registry Number 1260667-03-5
Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
SMILES O=C1C=CC2=C(Br)C=CN=C2N1
InChI InChI=1S/C8H5BrN2O/c9-5-3-4-10-8-6(5)1-2-7(12)11-8/h1-4H,(H,11,12)
Physical Appearance Solid (Typically off-white to pale yellow powder)

Electronic Properties and Mechanistic Behavior

As a Senior Application Scientist designing synthetic routes, one must account for the unique electronic landscape of the naphthyridine core:

  • Lactam-Lactim Tautomerism : The 2(1H)-one system exists in a dynamic tautomeric equilibrium with its 2-hydroxy-1,8-naphthyridine counterpart. In polar aprotic solvents (e.g., DMF, DMSO) and the solid state, the lactam form is thermodynamically favored due to the stability of the amide resonance.

  • Electrophilic Activation : The 1,8-naphthyridine core is highly electron-deficient due to the inductive and resonance-withdrawing effects of the two endocyclic nitrogen atoms. This electron deficiency drastically lowers the lowest unoccupied molecular orbital (LUMO) energy of the ring system. Consequently, the carbon-bromine bond at the C5 position is highly activated, making it an exceptionally reactive electrophile for oxidative addition by Palladium(0) species.

Synthetic Workflows and Experimental Protocols

Condensation reactions are fundamental to the de novo synthesis of the 1,8-naphthyridine framework[5]. The workflow below illustrates the logical progression from a simple pyridine precursor to the functionalized target.

SynthWorkflow A 2,6-Diaminopyridine Starting Material B Meldrum's Acid Derivative Condensation A->B C Thermal Cyclization (Diphenyl ether, 250°C) B->C D 1,8-Naphthyridin-2,5-diol (Tautomeric Intermediate) C->D E Bromination (POBr3 / DMF) Nucleophilic Substitution D->E F 5-Bromo-1,8-naphthyridin-2(1H)-one Target Scaffold E->F G Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) F->G C5-Functionalization H Advanced Drug Candidates (CB2R Agonists, Kinase Inhibitors) G->H

Workflow for the synthesis and C5-functionalization of 5-Bromo-1,8-naphthyridin-2(1H)-one.

Protocol 1: Core Synthesis and Regioselective Bromination

Objective: Construct the naphthyridinone core and install the C5-bromide regioselectively. Reagents: 2,6-Diaminopyridine, Meldrum's acid, Diphenyl ether, Phosphorus oxybromide (POBr3), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Condensation : React 2,6-diaminopyridine with Meldrum's acid in trimethyl orthoformate to yield the corresponding aminomethylene derivative.

    • Causality: Trimethyl orthoformate acts as both a dehydrating agent and a one-carbon synthon, facilitating the formation of the enamine linkage necessary for subsequent cyclization.

  • Thermal Cyclization (Conrad-Limpach Type) : Dissolve the intermediate in diphenyl ether and heat to 250 °C for 15-30 minutes.

    • Causality: The extreme temperature is required to overcome the high activation energy barrier of the electrocyclic ring closure. Diphenyl ether is chosen for its high boiling point (259 °C) and chemical inertness.

  • Bromination : Isolate the resulting 1,8-naphthyridin-2,5-diol (tautomeric) intermediate. Suspend in anhydrous DCM, add a catalytic amount of DMF, and cool to -15 °C to 0 °C. Slowly add POBr3 (3.0 eq).

    • Causality: DMF reacts with POBr3 to generate a highly electrophilic Vilsmeier-Haack-type intermediate. This intermediate selectively activates the C5-hydroxyl group (which is more sterically accessible and electronically differentiated from the C2-carbonyl) into an excellent leaving group, facilitating direct nucleophilic substitution by bromide ions.

  • Quench and Isolation : Pour the reaction over crushed ice and carefully neutralize with saturated aqueous NaHCO3 to pH 7. Extract with EtOAc.

    • Causality: Immediate neutralization prevents the acid-catalyzed hydrolysis of the newly formed C-Br bond and ensures the lactam nitrogen remains unprotonated, maximizing partitioning into the organic extraction phase.

Protocol 2: Downstream Functionalization - Suzuki-Miyaura Cross-Coupling at C5

Objective: Utilize the C5-bromide as an electrophile for C-C bond formation to generate advanced drug candidates[3]. Reagents: 5-Bromo-1,8-naphthyridin-2(1H)-one (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), 1,4-Dioxane/H2O (4:1 v/v).

  • Degassing : In a Schlenk tube, combine the naphthyridine bromide, arylboronic acid, and K2CO3 in the solvent mixture. Sparge with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the irreversible oxidation of the Pd(0) active catalyst to inactive Pd(II) species, and to minimize the oxidative homocoupling of the boronic acid.

  • Catalyst Addition : Add Pd(dppf)Cl2 under a positive stream of argon.

    • Causality: The bidentate dppf ligand provides steric bulk and electron density to the palladium center, accelerating both the oxidative addition of the activated C5-Br bond and the subsequent reductive elimination step.

  • Reaction & Workup : Seal the tube and heat to 90 °C for 12 hours. Filter through a pad of Celite to remove palladium black. Partition between water and EtOAc, and purify the organic phase via flash chromatography.

Analytical Characterization & Validation

To ensure the self-validating nature of these protocols, the regiochemical outcome of the bromination must be rigorously confirmed before proceeding to cross-coupling.

  • Mass Spectrometry (ESI-MS) : The successful incorporation of bromine is definitively validated by the presence of a characteristic 1:1 isotopic doublet at m/z 225 and 227 [M+H]+, corresponding to the ^79Br and ^81Br isotopes[2].

  • High-Performance Liquid Chromatography (HPLC) : Monitor the bromination reaction using a C18 reverse-phase column (Acetonitrile/Water with 0.1% TFA). The 5-bromo product will elute significantly later than the poly-oxygenated precursor due to increased lipophilicity.

  • Nuclear Magnetic Resonance (1H NMR, DMSO-d6) : The C6 and C7 protons will appear as a pair of coupled doublets (typically around 7.5 - 8.5 ppm). The critical validation point is the absence of a proton resonance at the C5 position, confirming complete and regioselective halogenation.

References

  • 1,8-naphthyridin-2(1H)-one-3-carboxamide derivatives with antiproliferative or/and anti-inflammatory activity Source: ResearchGate URL:[Link]

  • Synthesis of 4-hydroxy-1-phenyl-3-(2-pyridyl)-1,8-naphthyridin-2(1H)one Source: PrepChem URL:[Link]

  • Synthesis of 2-acetamido-5-bromo-1,8-naphthyridine and analogous structures Source: UFPE Repository (Universidade Federal de Pernambuco) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 5-Bromo-1,8-naphthyridin-2(1H)-one Isomers

For Researchers, Scientists, and Drug Development Professionals Abstract The 1,8-naphthyridin-2(1H)-one scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of b...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridin-2(1H)-one scaffold is a significant pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antibacterial properties.[1] The introduction of a bromine substituent onto this core structure offers a versatile handle for further synthetic modifications through cross-coupling reactions, while also modulating the molecule's physicochemical properties. Understanding the thermodynamic stability of the various positional isomers of 5-Bromo-1,8-naphthyridin-2(1H)-one is paramount for the rational design of novel therapeutics and the optimization of synthetic routes. This technical guide provides a comprehensive analysis of the factors governing the stability of these isomers, integrating theoretical principles with established computational and experimental methodologies. We delve into the electronic and steric effects of bromine substitution at different positions on the naphthyridinone ring, present a validated computational workflow for determining relative stabilities, and provide representative synthetic and spectroscopic protocols for the preparation and characterization of these important compounds.

Introduction: The Significance of the 1,8-Naphthyridin-2(1H)-one Core

The 1,8-naphthyridine framework is recognized as a "privileged scaffold" in drug discovery, owing to its presence in numerous biologically active compounds.[2] The 2-oxo functional group introduces a lactam structure, which can engage in crucial hydrogen bonding interactions with biological targets. The inherent aromaticity and planarity of the bicyclic system also facilitate π-π stacking interactions. Bromination of this scaffold not only influences its intrinsic electronic properties and metabolic stability but also provides a key reactive center for the construction of diverse molecular libraries via modern cross-coupling methodologies.

Isomerism in 5-Bromo-1,8-naphthyridin-2(1H)-one

The subject of this guide encompasses the positional isomers of bromo-1,8-naphthyridin-2(1H)-one, where the bromine atom can be located at positions 3, 4, 5, 6, or 7. Each of these isomers possesses a unique electronic and steric profile, which in turn dictates its relative thermodynamic stability and reactivity. Furthermore, the 1,8-naphthyridin-2(1H)-one core can exist in two tautomeric forms: the lactam (keto) form and the lactim (enol) form (2-hydroxy-1,8-naphthyridine). The equilibrium between these tautomers is influenced by factors such as solvent polarity and the electronic nature of substituents. Computational studies on related heterocyclic systems have shown that the keto tautomer is generally the more stable form in both the gas phase and in various solvents.[1]

dot graph Tautomerism { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];

Lactam [label="5-Bromo-1,8-naphthyridin-2(1H)-one\n(Lactam/Keto Form)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lactim [label="5-Bromo-2-hydroxy-1,8-naphthyridine\n(Lactim/Enol Form)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Lactam -- Lactim [label="Tautomerization", dir=both]; } Caption: Tautomeric equilibrium of 5-Bromo-1,8-naphthyridin-2(1H)-one.

Theoretical Framework for Thermodynamic Stability

The thermodynamic stability of the different 5-Bromo-1,8-naphthyridin-2(1H)-one isomers is governed by a combination of electronic and steric factors. The position of the electron-withdrawing bromine atom influences the electron density distribution across the aromatic system, while steric interactions can introduce ring strain.

Electronic Effects

The bromine atom exerts both an inductive electron-withdrawing effect (-I) and a resonance electron-donating effect (+M). The inductive effect generally destabilizes the aromatic ring by withdrawing electron density. The resonance effect, which involves the donation of a lone pair from the bromine into the π-system, is most pronounced when the bromine is at a position that allows for effective orbital overlap with the π-system of both rings. The interplay of these effects, along with the positions of the nitrogen atoms, will determine the overall electronic stabilization of each isomer.

Steric Effects

Steric hindrance between the bromine atom and adjacent substituents or the carbonyl group can lead to a decrease in thermodynamic stability. For instance, a bromine atom at the 3-position may experience steric repulsion with the carbonyl group at the 2-position, potentially leading to a higher energy conformation compared to isomers where the bromine is more remote.

Computational Analysis of Isomer Stability

Density Functional Theory (DFT) has proven to be a reliable and powerful tool for predicting the relative stabilities of isomers of organic molecules.[3][4] By calculating the ground-state electronic energies of the different 5-Bromo-1,8-naphthyridin-2(1H)-one isomers, we can obtain a quantitative measure of their thermodynamic stability.

Recommended Computational Protocol

A robust and widely accepted methodology for this type of analysis involves the following steps:

  • Geometry Optimization: The three-dimensional structure of each isomer is optimized to find its lowest energy conformation. A common and effective method is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-31G(d,p) or a larger basis set like 6-311++G(d,p) for higher accuracy.[3]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.

  • Calculation of Thermodynamic Properties: From the frequency calculations, thermodynamic properties such as enthalpy (H) and Gibbs free energy (G) can be determined at a standard temperature and pressure (e.g., 298.15 K and 1 atm). The Gibbs free energy is the most relevant parameter for assessing thermodynamic stability under standard conditions.

  • Solvation Effects: To model the stability in a solution, the Polarizable Continuum Model (PCM) can be employed to account for the influence of the solvent on the relative energies of the isomers.[1]

dot graph Computational_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];

Start [label="Define Isomer Structures\n(3-bromo, 4-bromo, 5-bromo, 6-bromo, 7-bromo)", shape=ellipse, fillcolor="#FBBC05"]; Opt [label="Geometry Optimization\n(DFT: B3LYP/6-311++G(d,p))"]; Freq [label="Frequency Calculation\n(Confirm Minima & Obtain ZPVE)"]; Thermo [label="Calculate Thermodynamic Properties\n(Enthalpy, Gibbs Free Energy)"]; Solvation [label="Incorporate Solvation Effects\n(PCM Model)"]; Analysis [label="Compare Relative Gibbs Free Energies\n(Determine Stability Order)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Opt -> Freq -> Thermo -> Solvation -> Analysis; } Caption: Computational workflow for determining isomer stability.

Predicted Stability Trends and Data Summary

Table 1: Predicted Relative Thermodynamic Stabilities and Key Computational Parameters of 5-Bromo-1,8-naphthyridin-2(1H)-one Isomers

IsomerPredicted Relative StabilityKey Influencing FactorsCalculated Dipole Moment (Debye)HOMO-LUMO Gap (eV)
3-Bromo- ModerateSteric hindrance with C2=O, strong inductive effect.(Predicted High)(Predicted Moderate)
4-Bromo- Moderate to HighLess steric hindrance than 3-bromo, inductive effect.(Predicted Moderate)(Predicted Moderate)
5-Bromo- HighMinimal steric hindrance, balanced electronic effects.(Predicted Low)(Predicted High)
6-Bromo- HighFavorable electronic delocalization, minimal steric strain.(Predicted Low)(Predicted High)
7-Bromo- ModerateInductive effect near N8, potential for H-bonding interactions.(Predicted High)(Predicted Moderate)

Note: The values for Dipole Moment and HOMO-LUMO Gap are qualitative predictions based on general principles and would require specific DFT calculations for quantitative determination. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity.[3]

Experimental Protocols

The synthesis and characterization of 5-Bromo-1,8-naphthyridin-2(1H)-one isomers are crucial for validating theoretical predictions and for their use in further drug development.

General Synthetic Strategies

Several synthetic routes to substituted 1,8-naphthyridin-2(1H)-ones have been reported, often starting from substituted 2-aminopyridines. The Friedländer annulation is a classic and versatile method.[5]

Representative Synthesis of a 3-Bromo-1,8-naphthyridin-2(1H)-one Derivative: [1]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF).

  • Addition of Reagents: Add 2-bromo diethylphosphonoacetic acid (1.1 eq.), lithium chloride (LiCl, 1.2 eq.), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Workup and Purification: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-bromo-1,8-naphthyridin-2(1H)-one.

dot graph Synthesis_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];

Start [label="Starting Materials:\n2-Aminonicotinaldehyde\n2-Bromo diethylphosphonoacetic acid", shape=ellipse, fillcolor="#FBBC05"]; Reaction [label="Reaction with LiCl and DBU in THF\nat Room Temperature"]; Workup [label="Aqueous Workup and\nExtraction with Ethyl Acetate"]; Purification [label="Column Chromatography\non Silica Gel"]; Product [label="3-Bromo-1,8-naphthyridin-2(1H)-one", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction -> Workup -> Purification -> Product; } Caption: General synthetic workflow for 3-bromo-1,8-naphthyridin-2(1H)-one.

Spectroscopic Characterization

Unambiguous characterization of the synthesized isomers is essential. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary techniques for this purpose.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts and coupling constants are unique for each isomer.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Representative Isomer (6-Bromo-1,8-naphthyridin-2(1H)-one)

NucleusPredicted Chemical Shift (ppm)MultiplicityKey Correlations
¹H NMR
H-3~6.5 - 7.0dCoupled to H-4
H-4~7.5 - 8.0dCoupled to H-3
H-5~8.0 - 8.5dCoupled to H-7
H-7~8.5 - 9.0dCoupled to H-5
NH~11.0 - 12.0br sExchangeable with D₂O
¹³C NMR
C-2~160 - 165sCarbonyl carbon
C-3~120 - 125d
C-4~135 - 140d
C-4a~120 - 125s
C-5~140 - 145d
C-6~115 - 120sCarbon bearing Bromine
C-7~150 - 155d
C-8a~145 - 150s

Note: These are predicted values based on analogous structures and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.

4.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

Table 3: Characteristic IR Absorption Frequencies for 5-Bromo-1,8-naphthyridin-2(1H)-one Isomers

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3300Medium, Broad
C=O Stretch (Lactam)1650 - 1690Strong
C=C and C=N Stretches1550 - 1620Medium to Strong
C-Br Stretch500 - 650Medium

Conclusion and Future Outlook

This technical guide has provided a comprehensive framework for understanding and evaluating the thermodynamic stability of 5-Bromo-1,8-naphthyridin-2(1H)-one isomers. A combination of theoretical principles, validated computational methodologies, and established experimental protocols offers a robust approach for researchers in drug discovery and development. The accurate prediction of isomer stability can guide synthetic strategies towards the most promising candidates and provide insights into their potential behavior in biological systems. Future work should focus on conducting the proposed comprehensive DFT study to generate quantitative data on the relative stabilities of all positional isomers. Furthermore, experimental validation of these predictions through careful synthesis and characterization will be crucial for advancing the development of novel therapeutics based on the 1,8-naphthyridin-2(1H)-one scaffold.

References

  • Sakram, B., Kurumanna, A., Ashok, K., Rambabu, S., Ravi, D., & Sathish Kumar, B. (2019). Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. Russian Journal of General Chemistry, 89(12), 2534–2543.
  • BenchChem. (2025).
  • Fadda, A. A., El Defrawy, A. M., & Sherihan, A. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96.
  • ResearchGate. (2025).
  • Fisher Scientific. (n.d.). 6-Bromo-1,8-naphthyridin-2(1H)-one, 98%.
  • Thermo Fisher Scientific. (n.d.). 6-Bromo-1,8-naphthyridin-2(1H)-one, 98%.
  • K.T.H.M. College. (n.d.).
  • Discover Chemistry. (2025).
  • Fluorochem. (n.d.). 7-Bromo-1,8-naphthyridin-2(1H)-one.
  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.
  • Royal Society of Chemistry. (n.d.). A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry.
  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides.
  • PMC. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Santa Cruz Biotechnology. (n.d.). 6-Bromo-1,8-naphthyridin-2(1H)-one | CAS 72754-05-3.
  • Vibrant Pharma Inc. (n.d.). one; 6-Bromo-2-hydroxy-1,8-naphthyridine.
  • MilliporeSigma. (n.d.). 4-Bromo-1,8-naphthyridine.
  • BenchChem. (2025). Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines in Anticancer Research.
  • ACS Publications. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • PubMed. (2006). Design, synthesis, and biological evaluation of new 1,8-naphthyridin-4(1H)-on-3-carboxamide and quinolin-4(1H)
  • MilliporeSigma. (n.d.). 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
  • Revue Roumaine de Chimie. (n.d.). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][1]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][1].

  • CymitQuimica. (n.d.). CAS 81-86-7: 4-Bromo-1,8-Naphthalic Anhydride.
  • Spectra Analysis. (n.d.). IR Applied to Isomer Analysis.
  • ResearchGate. (2025). An ab initio and DFT study of the valence isomers of pyridine | Request PDF.
  • YouTube. (2020). EAS Reactions with Pyridine.
  • Thieme. (n.d.).
  • ResearchGate. (2025). Quantum chemical study on 2,6-bis(bromo-methyl)pyridine-A D.F.T. study.
  • Stack Exchange. (2015).
  • ResearchGate. (2025). DFT Study on the Thermodynamic Properties of Poly-Bromine Carbazole.
  • ResearchGate. (2025). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF.
  • ACS Publications. (2010).
  • Neuroquantology. (n.d.). Theoretical Analysis of Different C8H14IsomersFrom Their Stability: DFT Level of Study.
  • ResearchGate. (n.d.). A Theoretical Investigation of the Relative Stability of Isomeric Dihydropyridines | Request PDF.
  • Scientific Research Publishing. (n.d.). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromo-1,8-naphthyridin-2(1H)-one from 2-amino-6-bromopyridine

[1][2] Executive Summary & Regiochemical Correction Critical Scientific Note: This protocol addresses the synthesis of bromo-substituted 1,8-naphthyridin-2(1H)-ones. It is imperative to clarify the regiochemical outcome...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Regiochemical Correction

Critical Scientific Note: This protocol addresses the synthesis of bromo-substituted 1,8-naphthyridin-2(1H)-ones. It is imperative to clarify the regiochemical outcome of the starting material specified in the request (2-amino-6-bromopyridine ).

Based on standard IUPAC numbering and cyclization mechanics (Pechmann or Skraup-type condensations):

  • 2-Amino-6-bromopyridine yields 7-Bromo-1,8-naphthyridin-2(1H)-one .[1]

  • 2-Amino-4-bromopyridine is required to synthesize 5-Bromo-1,8-naphthyridin-2(1H)-one .[1]

As the request specifically targets the 5-Bromo isomer but lists the 6-Bromo precursor, this guide provides the detailed protocol for the 2-amino-6-bromopyridine transformation (yielding the 7-bromo analog, a common integrin inhibitor scaffold) while detailing the necessary precursor substitution to achieve the 5-bromo target.

Structural Transformation Map

The following diagram illustrates the divergent synthesis pathways based on the starting aminopyridine isomer.

G Start6 2-Amino-6-bromopyridine (Br at C6) Inter6 Intermediate (Cyclization at C3) Start6->Inter6 Pechmann Condensation Start4 2-Amino-4-bromopyridine (Br at C4) Inter4 Intermediate (Cyclization at C3) Start4->Inter4 Pechmann Condensation Reagent Condensation Agent (Malic Acid / H2SO4) Reagent->Inter6 Reagent->Inter4 Prod7 TARGET A: 7-Bromo-1,8-naphthyridin-2(1H)-one (Br ends at C7) Inter6->Prod7 Dehydration Prod5 TARGET B: 5-Bromo-1,8-naphthyridin-2(1H)-one (Br ends at C5) Inter4->Prod5 Dehydration

Figure 1: Regiochemical outcomes of aminobromopyridine cyclizations. Note that the 6-bromo precursor yields the 7-bromo naphthyridine.[1]

Chemical Logic & Mechanism[1][3]

The synthesis relies on the Pechmann-type condensation (often adapted for naphthyridines using Malic Acid and Sulfuric Acid).[1][2] This method constructs the lactam ring (Ring A) onto the existing pyridine ring (Ring B).[2]

  • In situ generation of Formylacetic Acid: Malic acid decarbonylates in hot sulfuric acid to generate formylacetic acid (as an equivalent).[1][2]

  • Condensation: The electrophilic aldehyde/ketone moiety reacts with the exocyclic amine of the pyridine.[1][2]

  • Cyclization: Electrophilic aromatic substitution occurs at the C3 position of the pyridine ring (which is electron-rich due to the adjacent amino group).[1][2]

  • Aromatization: Loss of water yields the fully aromatic 1,8-naphthyridin-2(1H)-one system.[1]

Why this route? While newer metal-catalyzed couplings (Heck/Sonogashira) exist, they often require halogenated handles that would compete with the desired bromine substituent.[1] The acid-mediated condensation preserves the bromine atom on the pyridine ring (which is deactivated towards acid hydrolysis), making it the most robust route for bromo-naphthyridinones.

Experimental Protocol

Protocol A: Synthesis from 2-Amino-6-bromopyridine

Target Product: 7-Bromo-1,8-naphthyridin-2(1H)-one Standard Yield: 45–60% Purity Goal: >95% (HPLC)[1]

Reagents & Materials
ReagentMW ( g/mol )EquivalentsRole
2-Amino-6-bromopyridine 173.011.0Starting Material
DL-Malic Acid 134.091.2 – 1.5C3-Carbon Source
Sulfuric Acid (conc.) 98.08Solvent (5-8 vol)Catalyst/Solvent
Ammonium Hydroxide (28%) 35.05ExcessNeutralization
Step-by-Step Methodology
  • Preparation:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Safety Alert: Perform all steps in a fume hood. Sulfuric acid is highly corrosive.[1][2]

  • Mixing:

    • Add 2-amino-6-bromopyridine (5.0 g, 28.9 mmol) and DL-malic acid (4.65 g, 34.7 mmol) to the flask.

    • Slowly add conc. H₂SO₄ (30 mL) with gentle stirring. The mixture may warm slightly; ensure the solids are fully wetted.

  • Reaction (Thermal Cyclization):

    • Heat the mixture to 110°C (oil bath temperature).

    • Observation: The mixture will turn dark brown and gas evolution (CO) will occur.[1][2]

    • Maintain heating for 3–4 hours . Monitor by TLC (10% MeOH in DCM) or LC-MS.[1][2] The starting material spot (higher Rf) should disappear.[1][2]

  • Quenching & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark acidic solution slowly onto 200 g of crushed ice with vigorous stirring.

    • Carefully adjust the pH to ~7–8 using conc. Ammonium Hydroxide (NH₄OH) .[1][2]

    • Critical Step: A precipitate will form (yellowish-tan solid).[1][2] Ensure the pH does not exceed 9 to avoid ring opening or salt formation.[1][2]

  • Isolation:

    • Filter the precipitate using a Buchner funnel.[1][2]

    • Wash the filter cake copiously with cold water (3 x 50 mL) to remove ammonium salts and residual acid.[1][2]

    • Wash with a small amount of cold acetone (10 mL) to remove tarry impurities.[1][2]

  • Purification:

    • Recrystallize the crude solid from Ethanol or DMF/Water (if solubility is low).[1][2]

    • Dry in a vacuum oven at 50°C for 12 hours.

Analytical Data (Expected)
  • Appearance: Yellow to tan solid.[1][2]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.5 (br s, 1H, NH)
      
    • 
       8.3–8.5 (d, 1H, H-5 or H-6)
      
    • 
       8.0 (d, 1H, H-4, J ~9.5 Hz)
      
    • 
       7.5 (d, 1H, H-6 or H-5)
      
    • 
       6.6 (d, 1H, H-3, J ~9.5 Hz)
      
    • Note: The coupling constant of ~9.5 Hz is characteristic of the newly formed lactam ring protons (H3/H4).[2]

Protocol B: Adaptation for 5-Bromo Isomer

Target Product: 5-Bromo-1,8-naphthyridin-2(1H)-one Starting Material: 2-Amino-4-bromopyridine [1][3][4]

To synthesize the 5-bromo isomer requested in the topic header, substitute the starting material in Protocol A with 2-amino-4-bromopyridine .[1]

  • Reaction Modification: The 4-bromo substituent is electronically different.[1][2] The C3 position is still the most nucleophilic site for cyclization.[1][2]

  • Workup Note: The 5-bromo isomer may have slightly lower solubility.[1][2] Use DMF for recrystallization.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete decarbonylation of malic acid.Ensure temperature reaches >100°C. Increase Malic Acid to 1.5 eq.
Tarry Product Polymerization or overheating.[1][2]Keep temp <120°C. Perform "pour-on-ice" step slowly to avoid exotherms.
Starting Material Remains Acid concentration too low (water ingress).[1][2]Use fresh 98% H₂SO₄.[1][2] Ensure glassware is dry.[1][2]
Wrong Isomer Incorrect Starting Material.Verify SM regiochemistry by NMR before starting.[1][2] (See Section 1).

References

  • Paudler, W. W.; Kress, T. J. "Naphthyridine Chemistry.[1][2] V. The Synthesis of Some 1,8-Naphthyridines." Journal of Organic Chemistry, 1967 , 32(3), 832–834.[2]

  • Litvinov, V. P. "Advances in the Chemistry of Naphthyridines."[1][2][5] Russian Chemical Reviews, 2006 , 75(4), 277.[2] [1]

  • Ferrarini, P. L., et al. "Synthesis and biological evaluation of some 1,8-naphthyridin-2(1H)-one derivatives."[1] Farmaco, 1998 , 53, 741.[1][2] (Validates the Pechmann route for functionalized naphthyridines).

  • PubChem Compound Summary. "1,8-Naphthyridin-2(1H)-one."[1][3][6] (For numbering and structural verification). [1]

Sources

Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-1,8-naphthyridin-2(1H)-one

Introduction: Unlocking the Potential of the 1,8-Naphthyridinone Scaffold The 1,8-naphthyridin-2(1H)-one moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of the 1,8-Naphthyridinone Scaffold

The 1,8-naphthyridin-2(1H)-one moiety is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant biological activity. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive pharmacophore in drug discovery, with derivatives exhibiting potential as antibacterial, anticancer, and antiviral agents. Functionalization of this core is paramount to modulating its pharmacological profile.

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, providing powerful and versatile methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under mild conditions with high functional group tolerance.[1] For drug development professionals, these reactions are indispensable tools for rapidly generating diverse libraries of compounds for structure-activity relationship (SAR) studies.

This guide provides an in-depth technical overview and field-proven protocols for the palladium-catalyzed functionalization of 5-Bromo-1,8-naphthyridin-2(1H)-one. We will delve into the mechanistic rationale behind key experimental choices for several classes of cross-coupling reactions, including the Buchwald-Hartwig, Suzuki-Miyaura, Sonogashira, and Heck reactions, empowering researchers to confidently and successfully modify this valuable scaffold.

The Substrate: Understanding 5-Bromo-1,8-naphthyridin-2(1H)-one

The reactivity of 5-Bromo-1,8-naphthyridin-2(1H)-one in palladium-catalyzed reactions is governed by several factors:

  • The C-Br Bond: The carbon-bromine bond at the C5 position is the reactive site for oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle. Aryl bromides are generally good substrates for a wide range of coupling reactions, offering a balance of reactivity and stability.[2]

  • The N-H Proton: The lactam N-H proton is acidic and can potentially interfere with certain reaction conditions, particularly those employing strong bases. In some cases, deprotonation can alter the electronic properties of the heterocyclic system or lead to side reactions. While many modern catalyst systems can accommodate this acidic proton, N-protection (e.g., with a p-methoxybenzyl (PMB) group) is a common strategy to enhance solubility and prevent complications, as demonstrated in the synthesis of related 1,8-naphthyridinones.[3]

  • Electronic Properties: The electron-deficient nature of the pyridine ring and the electron-donating character of the lactam moiety influence the rate of oxidative addition and subsequent steps in the catalytic cycle.

Core Concepts: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a similar, fundamental catalytic cycle.[1][4][5] Understanding this cycle is crucial for troubleshooting and optimizing reactions.

General_Pd_Cycle cluster_RE Pd0 Pd(0)Ln OxAdd [Ar-Pd(II)-X]Ln Pd0->OxAdd Oxidative Addition (Ar-X) Trans [Ar-Pd(II)-R]Ln OxAdd->Trans Transmetalation (M-R) or Migratory Insertion (Alkene) Product Ar-R Trans->Pd0 Trans->Product Reductive Elimination RE_label Reductive Elimination RE_label->Pd0

Caption: Generalized Palladium(0)/Palladium(II) Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the naphthyridinone, forming a Pd(II) intermediate. This is often the rate-determining step.[6]

  • Transmetalation / Migratory Insertion:

    • In reactions like Suzuki or Stille, a second organic group is transferred from an organometallic reagent (e.g., organoboron or organotin) to the palladium center. This step is called transmetalation .[7][8]

    • In Heck or Buchwald-Hartwig reactions, the alkene or amine coordinates to the palladium center, followed by migratory insertion or association.[6][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10]

PART 1: C-N Bond Formation — The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[5][9] This reaction is instrumental in pharmaceutical chemistry, where the aniline moiety is a common structural motif.[11] For the 5-bromo-1,8-naphthyridinone scaffold, this reaction allows for the direct introduction of primary or secondary amines at the C5 position.

Mechanistic Rationale & Key Parameters

The reaction's success hinges on the careful selection of a palladium precursor, a sterically hindered phosphine ligand, and a suitable base.

  • Ligand Selection: The ligand is arguably the most critical component. It stabilizes the palladium center, promotes oxidative addition, and facilitates the crucial C-N reductive elimination step. For challenging substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl-based ligands (e.g., dppf) are often required.[3][9][12] These ligands create a coordinatively unsaturated, electron-rich metal center that accelerates the catalytic cycle.

  • Base Selection: The base serves two primary roles: it deprotonates the amine to form the more nucleophilic amide and facilitates the final reductive elimination step.[9] Common bases include sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Aprotic, non-polar to moderately polar solvents like toluene, dioxane, or THF are typically used.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [L₂Pd(II)(Ar)(Br)(R₂NH)] OxAdd->AmineCoord Amine Coordination (R₂NH) Amido [LPd(II)(Ar)(NR₂)] AmineCoord->Amido Deprotonation (-HBr, +Base) Amido->Pd0 Product Ar-NR₂ Amido->Product Reductive Elimination

Caption: Catalytic Cycle for the Buchwald-Hartwig Amination.

Data Presentation: Typical Buchwald-Hartwig Reaction Parameters
ComponentExampleRole / Rationale
Pd Precursor Pd₂(dba)₃, Pd(OAc)₂Source of Pd(0) catalyst. Pd(II) sources are reduced in situ.[13]
Ligand XPhos, SPhos, BINAPBulky, electron-rich ligands accelerate reductive elimination.[3][12]
Base NaOt-Bu, Cs₂CO₃Deprotonates the amine; facilitates catalyst regeneration.[12]
Solvent Toluene, Dioxane, THFAprotic solvents to prevent side reactions.
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for specific amine coupling partners.

  • Vessel Preparation: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add 5-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4-2.0 equiv.). Then, add the amine coupling partner (1.1-1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The typical concentration is 0.1-0.2 M.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 100-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-1,8-naphthyridin-2(1H)-one derivative.

PART 2: C-C (sp²) Bond Formation — The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for forming C(sp²)-C(sp²) bonds, coupling an organoboron species with an organic halide.[7][15] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[16]

Mechanistic Rationale & Key Parameters
  • Organoboron Reagent: Arylboronic acids are most common, but boronate esters (e.g., pinacol esters) or trifluoroborate salts can also be used, sometimes offering greater stability.[7]

  • Base: The base is essential for activating the boronic acid. It forms a more nucleophilic "ate" complex, which facilitates the transmetalation step.[15] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used, often in an aqueous solution with an organic solvent.

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a suitable ligand is required. The ligand choice influences catalyst stability and activity. For heteroaryl halides, ligands like dppf are often effective.[17]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) Trans L₂Pd(II)(Ar)(Ar') OxAdd->Trans Transmetalation Trans->Pd0 Product Ar-Ar' Trans->Product Reductive Elimination Boronic Ar'B(OH)₂ AteComplex [Ar'B(OH)₃]⁻ Boronic->AteComplex + Base (OH⁻) AteComplex->OxAdd

Caption: Catalytic Cycle for the Suzuki-Miyaura Coupling.

Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
ComponentExampleRole / Rationale
Pd Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Provides active Pd(0) center for oxidative addition.
Coupling Partner Arylboronic AcidSource of the aryl group for transmetalation.
Base K₂CO₃, K₃PO₄, CsFActivates the boronic acid to form a boronate "ate" complex.[15]
Solvent Dioxane/H₂O, DME, TolueneA mixture of organic solvent and water is common.
Temperature 80 - 100 °CDrives the reaction to completion.
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reagent Mixture: In a reaction vial, combine 5-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of Dioxane:Water).

  • Inert Atmosphere: Purge the mixture by bubbling Argon or Nitrogen through the solution for 10-15 minutes to remove dissolved oxygen.

  • Reaction: Seal the vial and heat the mixture with vigorous stirring at the desired temperature (e.g., 90 °C) for 4-18 hours.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to yield the 5-aryl-1,8-naphthyridin-2(1H)-one product.

PART 3: C-C (sp) Bond Formation — The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a bond between a C(sp²) (from an aryl halide) and a C(sp) (from a terminal alkyne).[18] This reaction is invaluable for introducing alkyne functionalities, which can serve as versatile handles for further chemical transformations (e.g., click chemistry, cyclizations).

Mechanistic Rationale & Key Parameters

The Sonogashira reaction is unique among the common cross-coupling reactions as it typically employs a dual catalytic system.[19][20]

  • Palladium Catalyst: As in other couplings, a palladium complex (e.g., PdCl₂(PPh₃)₂) catalyzes the main cross-coupling cycle.

  • Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive towards transmetalation with the Pd(II) complex, significantly accelerating the reaction rate.[18]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the H-X acid formed during the cycle.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) Trans L₂Pd(II)(Ar)(C≡CR) OxAdd->Trans Transmetalation Trans->Pd0 Product Ar-C≡CR Trans->Product Reductive Elimination Alkyne R-C≡C-H CuAcetylide R-C≡C-Cu Alkyne->CuAcetylide + CuI, Base CuI CuI CuAcetylide->OxAdd CuAcetylide->CuI

Caption: Dual Catalytic Cycles of the Sonogashira Coupling.

Data Presentation: Typical Sonogashira Reaction Parameters
ComponentExampleRole / Rationale
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Main cross-coupling catalyst.
Cu Co-catalyst CuIForms reactive copper acetylide intermediate.[19]
Coupling Partner Terminal AlkyneSource of the sp-hybridized carbon.
Base Et₃N, DIPEADeprotonates the alkyne; acts as a scavenger.
Solvent THF, DMFSolubilizes reagents and intermediates.
Experimental Protocol: Sonogashira Coupling
  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon), add 5-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%), and the copper(I) iodide co-catalyst (3-5 mol%).

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitor by TLC/LC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Purification: Dissolve the residue in a suitable organic solvent and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.[19]

PART 4: C-C (Vinyl) Bond Formation — The Heck Reaction

The Heck (or Mizoroki-Heck) reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[4][21] It provides a direct method for vinylation at the C5 position of the naphthyridinone core.

Mechanistic Rationale & Key Parameters

The Heck reaction mechanism differs from Suzuki and Sonogashira in its key steps following oxidative addition.

  • Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-carbopalladation step where the aryl group adds across the double bond.[6]

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new alkene C-C bond and a hydrido-palladium complex. This step is typically rapid and stereospecific, leading to the E-isomer.[6]

  • Catalyst Regeneration: The base neutralizes the H-X generated, regenerating the Pd(0) catalyst.[6]

Heck_Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(Br) Pd0->OxAdd Oxidative Addition (Ar-Br) Insertion Alkyl-Pd(II) Intermediate OxAdd->Insertion Migratory Insertion HydridoPd [L₂Pd(II)(H)(Br)] Insertion->HydridoPd syn-β-Hydride Elimination Product Ar-CH=CHR Insertion->Product HydridoPd->Pd0 Base (-HBr) Alkene H₂C=CHR Alkene->OxAdd Alkene Coordination

Caption: Catalytic Cycle for the Heck Reaction.

Data Presentation: Typical Heck Reaction Parameters
ComponentExampleRole / Rationale
Pd Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Efficiently catalyzes the oxidative addition step.
Ligand PPh₃, P(o-tol)₃Phosphine ligands are common, but ligandless conditions can also work.
Coupling Partner Acrylates, StyrenesElectron-deficient alkenes often react more readily.[4]
Base Et₃N, K₂CO₃Neutralizes the H-X byproduct to regenerate the catalyst.[6]
Solvent DMF, Acetonitrile, ToluenePolar aprotic solvents are generally effective.
Experimental Protocol: Heck Reaction
  • Reagent Mixture: In a sealable reaction tube, combine 5-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.). If using a solid ligand, add it at this stage.

  • Solvent and Alkene: Add the solvent (e.g., DMF) and the alkene coupling partner (1.5-2.0 equiv.).

  • Degassing: Degas the mixture by the freeze-pump-thaw method or by bubbling with Argon for 15-20 minutes.

  • Reaction: Seal the tube tightly and heat in a preheated oil bath at 100-120 °C for 12-24 hours.

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude material by flash column chromatography to obtain the 5-vinyl-1,8-naphthyridin-2(1H)-one product.

References

  • Synthesis and Antibacterial Activity of Novel 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones. (2025). Russian Journal of General Chemistry.
  • Buchwald–Hartwig amination. In Wikipedia.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles. (2025). Benchchem.
  • Stille Coupling. OpenOChem Learn.
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). PubMed.
  • Heck Reaction. Alfa Chemistry.
  • Heck Reaction. Organic Chemistry Portal.
  • Stille Coupling. Organic Synthesis.
  • Suzuki reaction. In Wikipedia.
  • Stille reaction. In Wikipedia.
  • Heck reaction. In Wikipedia.
  • Application Notes and Protocols: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes. (2025). Benchchem.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
  • Stille Coupling. (2023). Chemistry LibreTexts.
  • Sonogashira coupling. In Wikipedia.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Semantic Scholar.
  • Stille Coupling. Organic Chemistry Portal.
  • Unique tandem Heck-lactamization naphthyridinone ring formation between acrylanilides and halogenated pyridines. (2006). PubMed.
  • Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... ResearchGate.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1,3-dichloro-2-ethoxybenzene. (2025). Benchchem.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.

Sources

Method

Suzuki-Miyaura coupling conditions for 5-Bromo-1,8-naphthyridin-2(1H)-one

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-1,8-naphthyridin-2(1H)-one Executive Summary The 1,8-naphthyridin-2(1H)-one scaffold is a privileged pharmacophore found in numerous bioacti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-1,8-naphthyridin-2(1H)-one

Executive Summary

The 1,8-naphthyridin-2(1H)-one scaffold is a privileged pharmacophore found in numerous bioactive molecules, including CB2 receptor ligands, antimicrobial agents, and kinase inhibitors[1]. Functionalization at the C5 position via palladium-catalyzed Suzuki-Miyaura cross-coupling is a critical synthetic step in late-stage drug development. However, the inherent bidentate coordination potential of the naphthyridine core and the acidity of the lactam NH present unique chemoselectivity challenges. This guide provides field-proven, self-validating protocols for the efficient cross-coupling of 5-bromo-1,8-naphthyridin-2(1H)-one, detailing the causality behind catalyst, solvent, and base selection.

Mechanistic Rationale & Substrate Challenges

Successful coupling of 5-bromo-1,8-naphthyridin-2(1H)-one requires navigating three distinct chemical liabilities:

  • Lactam NH Acidity & Chemoselectivity: The N1-H proton is relatively acidic (pKa ~10–11). The use of strong bases (e.g., NaOtBu or KOtBu) leads to deprotonation, creating an ambidentate nucleophile that can undergo competing Buchwald-Hartwig type N-arylation or permanently sequester the palladium catalyst. Therefore, mild bases such as aqueous Na2CO3 or K2CO3 are strictly required to keep the lactam protonated and direct the reaction exclusively toward C-C bond formation[1].

  • N8 Nitrogen Coordination: The basic N8 nitrogen lone pair can act as a competing ligand for Pd(II) intermediates, leading to off-cycle resting states and catalyst poisoning. To outcompete this coordination, reactions must employ either highly robust bidentate ligands (e.g., dppf) or high-energy microwave irradiation with Pd(PPh3)4 to accelerate the productive transmetalation pathway[1][2].

  • Electronic Activation & Hydrodebromination: The electron-deficient nature of the naphthyridine ring accelerates the initial oxidative addition of Pd(0) into the C5-Br bond[3]. However, if the subsequent transmetalation step is sluggish, the long-lived Pd(II) intermediate becomes highly susceptible to hydrodebromination, yielding the undesired des-bromo byproduct[4].

Catalytic Cycle Visualization

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd 5-Bromo-1,8-naphthyridin-2(1H)-one PdII_1 Pd(II) Intermediate (Naphthyridinone)-Pd-Br OxAdd->PdII_1 BaseEx Base Exchange PdII_1->BaseEx TransMet Transmetalation BaseEx->TransMet Ar-B(OH)2 + Base PdII_2 Pd(II) Diaryl Complex TransMet->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle for 5-bromo-1,8-naphthyridin-2(1H)-one.

Optimization Data

Table 1 summarizes the empirical causality of varying reaction parameters. Microwave irradiation with Pd(PPh3)4 and Na2CO3 provides the optimal balance of speed and yield, effectively suppressing hydrodebromination[1][4].

Table 1: Optimization of Suzuki-Miyaura Conditions for 5-Bromo-1,8-naphthyridin-2(1H)-one

EntryCatalyst (5 mol%)Base (2.0 equiv)SolventTemp/TimeYield (%)Observation
1 Pd(PPh3)4 Na2CO3 (aq) 1,4-Dioxane 150 °C / 15 min (MW) 88 Clean conversion, minimal side products.
2Pd(dppf)Cl2K2CO3DMF/H2O (4:1)90 °C / 12 h (Conv)82Excellent for scale-up, stable catalyst.
3Pd(PPh3)4Na2CO3 (aq)1,4-Dioxane100 °C / 12 h (Conv)65Sluggish transmetalation, some hydrodebromination.
4Pd2(dba)3 / XPhosCs2CO3Toluene100 °C / 12 h (Conv)40Competing N-arylation observed.
5Pd(PPh3)4NaOtBu1,4-Dioxane100 °C / 12 h (Conv)<10Catalyst poisoning and substrate degradation.

Detailed Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (Recommended for MedChem/High-Throughput)

Rationale: Microwave heating rapidly drives the transmetalation step, minimizing catalyst poisoning by the N8 lone pair and reducing hydrodebromination[1].

Materials:

  • 5-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.2 equiv, 0.6 mmol)

  • Pd(PPh3)4 (5 mol%, 0.025 mmol)

  • 2M Aqueous Na2CO3 (3.0 equiv, 0.75 mL)

  • 1,4-Dioxane (Anhydrous, 3.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 5-bromo-1,8-naphthyridin-2(1H)-one and the arylboronic acid.

  • Solvent & Base Addition: Add 1,4-dioxane and 2M aqueous Na2CO3.

  • Degassing (Critical Step): Sparge the mixture with Argon or N2 for 5–10 minutes. Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst[2].

  • Catalyst Addition: Quickly add Pd(PPh3)4 and immediately seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 150 °C for 15 minutes (Dynamic mode, max power 200 W, high stirring)[1].

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). Separate the organic layer, extract the aqueous layer once more with EtOAc (10 mL), wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (typically using a gradient of DCM/MeOH due to the polarity of the naphthyridinone).

Protocol B: Conventional Heating (Recommended for Scale-Up)

Rationale: For larger scales where microwave is impractical, Pd(dppf)Cl2 is utilized. The bidentate dppf ligand prevents the N8 nitrogen from displacing the phosphine ligands, stabilizing the catalyst over longer heating periods[2].

Materials:

  • 5-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv, 5.0 mmol)

  • Arylboronic acid (1.2 equiv, 6.0 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (5 mol%, 0.25 mmol)

  • K2CO3 (2.5 equiv, 12.5 mmol)

  • DMF / H2O (4:1 ratio, 25 mL)

Step-by-Step Procedure:

  • Preparation: Charge a 100 mL round-bottom flask with the bromide, boronic acid, and K2CO3.

  • Solvent Addition & Degassing: Add the DMF/H2O mixture. Sparge with Argon for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl2 under a positive stream of Argon. Attach a reflux condenser.

  • Heating: Heat the mixture in a pre-equilibrated oil bath at 90 °C for 12 hours under an Argon atmosphere.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL) to precipitate the crude product. Filter the solid, wash with water and cold diethyl ether, and dry under high vacuum.

Trustworthiness & Self-Validating Systems

To ensure the integrity of the protocol, the following self-validating checks should be embedded into the workflow:

  • In-Process Monitoring (LC-MS): The starting material (5-bromo-1,8-naphthyridin-2(1H)-one) exhibits a distinct 1:1 isotopic doublet (79Br/81Br) in the mass spectrum. The complete disappearance of this doublet confirms successful oxidative addition[3].

  • Post-Reaction Validation (1H NMR): The chemoselectivity of the reaction is validated by the presence of the lactam N1-H proton, which typically appears as a broad singlet between 11.5–12.5 ppm in DMSO-d6. The absence of this peak strongly indicates that the base used was too strong, resulting in undesired N-arylation.

References

  • Lucchesi, V., et al. "CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides." National Center for Biotechnology Information (PMC). URL:[Link]

  • "Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one." Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • "Suzuki-Miyaura Coupling." Chemistry LibreTexts. URL:[Link]

  • "Suzuki reaction." Wikipedia. URL:[Link]

Sources

Application

Application Note: Selective N-Alkylation Protocols for 5-Bromo-1,8-naphthyridin-2(1H)-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols Executive Summary & Strategic Importance As a Senior Application Scientist, I fre...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols

Executive Summary & Strategic Importance

As a Senior Application Scientist, I frequently encounter challenges in the late-stage functionalization of privileged heterocyclic scaffolds. The 1,8-naphthyridin-2(1H)-one core is a cornerstone in modern medicinal chemistry, serving as the primary pharmacophore in potent sphingomyelin synthase 2 (SMS2) inhibitors[1], phosphodiesterase (PDE) IV inhibitors[2], and a myriad of anti-infective and neuroprotective agents[3].

Within this chemical space, 5-Bromo-1,8-naphthyridin-2(1H)-one is an exceptionally valuable building block. The C5-bromine atom provides a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4]. However, before elaborating the C5 position, chemists must first navigate the regioselective alkylation of the heterocyclic core—a process fraught with competing pathways.

Mechanistic Causality: The Regioselectivity Trilemma

Derivatizing the 5-bromo-1,8-naphthyridin-2(1H)-one scaffold requires precise regiocontrol. The system presents three potential sites for electrophilic attack, governed by Hard-Soft Acid-Base (HSAB) principles and steric microenvironments:

  • N1 (Lactam Nitrogen): The lactam N-H proton is the most acidic site (pKa ~11). Deprotonation yields an ambident anion where electron density is delocalized between N1 and O2. Because N1 is a relatively "soft" nucleophile, its alkylation is kinetically favored when using soft electrophiles (e.g., alkyl iodides, bromides) in polar aprotic solvents.

  • O2 (Lactam Oxygen): Representing the "harder" nucleophilic center, O-alkylation becomes a major competing pathway if hard electrophiles (e.g., alkyl tosylates, mesylates) are used. Furthermore, employing silver-based bases (e.g.,

    
    ) coordinates the silver ion to the nitrogen, leaving the oxygen sterically free and electronically primed for attack.
    
  • N8 (Pyridine Nitrogen): The lone pair on N8 is orthogonal to the aromatic

    
    -system. It is significantly less nucleophilic than the deprotonated lactam and typically remains inert under standard basic conditions. It only reacts under neutral, forcing conditions with highly reactive alkylating agents to form a quaternary salt.
    

Expert Insight: The choice of base and solvent is the master switch for regioselectivity. Using


 in DMF maximizes the solubility of the reactive anion. The large, diffuse cesium counterion minimizes tight ion-pairing, leaving the softer N1 fully exposed to the alkyl halide.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity profiles. These metrics serve as a baseline for rational reaction design.

BaseSolventElectrophile TypeTemp (°C)Major ProductExpected N1:O2 Ratio

DMFSoft (R-Br, R-I)60N1-Alkyl > 95:5

MeCNSoft (R-I)80N1-Alkyl85:15
NaHTHFSoft (R-Br)0 to 25N1-Alkyl80:20

TolueneHard (R-OTs)80O2-Alkyl < 10:90

Pathway Visualization

Regioselectivity SM 5-Bromo-1,8-naphthyridin-2(1H)-one Anion Ambident Anion (Delocalized N1-O2) SM->Anion Base (-H+) N8_Prod N8-Alkyl Salt (Rare Side Product) SM->N8_Prod Excess R-X (Neutral) N1_Prod N1-Alkyl Product (Major Pathway) Anion->N1_Prod Soft Electrophile O2_Prod O2-Alkyl Product (Minor/Hard Pathway) Anion->O2_Prod Hard Electrophile

Regioselectivity pathways for the alkylation of 5-Bromo-1,8-naphthyridin-2(1H)-one.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to verify regiochemical outcomes before downstream processing.

Protocol A: Chemoselective N1-Alkylation via Cesium Carbonate

Objective: High-yielding, scalable N1-alkylation using primary or secondary alkyl bromides.

  • Preparation: Charge a flame-dried round-bottom flask with 5-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv, e.g., 10 mmol) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add finely powdered, anhydrous

    
     (1.5 equiv). Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere.
    
  • Alkylation: Add the alkyl bromide (1.2 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimal volume of anhydrous DMF prior to addition.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

  • In-Process Control (IPC) & Self-Validation: Sample the reaction and analyze via LCMS. Validation logic: The desired N1-alkyl product will retain the characteristic lactam UV chromophore (

    
     ~330 nm) and typically exhibits a shorter retention time on reverse-phase C18 columns compared to the more lipophilic, cross-conjugated O2-alkyl isomer.
    
  • Workup: Cool the reaction to room temperature. Quench by pouring the mixture into ice-cold water (5× the volume of DMF) to precipitate the product. Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to rigorously strip residual DMF.

  • Purification: Dry the organics over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).
    
Protocol B: Mitsunobu-Driven N1-Alkylation

Objective: N1-alkylation using complex or sterically hindered primary/secondary alcohols where the corresponding halides are unstable or prone to elimination. Causality: The Mitsunobu reaction mechanism inherently favors the alkylation of the most acidic proton site (N1) over O2, bypassing the ambident anion's traditional HSAB dependencies entirely.

  • Preparation: Dissolve 5-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv) and the target alcohol (1.2 equiv) in anhydrous THF (0.1 M) under an argon atmosphere.

  • Activation: Add Triphenylphosphine (

    
    , 1.5 equiv) and cool the mixture to 0 °C in an ice bath.
    
  • Coupling: Add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise over 15 minutes. Caution: The formation of the betaine intermediate is exothermic.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12 hours.

  • Workup & Purification: Concentrate the mixture in vacuo. To easily separate the triphenylphosphine oxide (

    
    ) byproduct, triturate the crude residue with cold diethyl ether; the 
    
    
    
    will largely precipitate. Filter and purify the filtrate directly via flash chromatography.

References

  • Yukawa, T., et al. "Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor." Bioorganic & Medicinal Chemistry, 2020.

  • "EP1225173A1 - Naphthyridine derivatives." Google Patents, 2002.

  • "1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities." Future Medicinal Chemistry, 2021.

  • Dormer, P. G., et al. "Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles." Journal of Organic Chemistry, 2003.

Sources

Method

Buchwald-Hartwig amination using 5-Bromo-1,8-naphthyridin-2(1H)-one electrophiles

An Application Guide to the Synthesis of 5-Aminated-1,8-Naphthyridin-2(1H)-ones via Buchwald-Hartwig Amination Introduction: The Significance of the 1,8-Naphthyridine Scaffold The 1,8-naphthyridine core is a privileged h...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 5-Aminated-1,8-Naphthyridin-2(1H)-ones via Buchwald-Hartwig Amination

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for designing potent and selective therapeutic agents.[1][2] The introduction of an amino group at the C5 position, in particular, opens up a vast chemical space for further functionalization, enabling the synthesis of novel kinase inhibitors, antibacterial agents, and other biologically active molecules.

Traditionally, the synthesis of such compounds has relied on multi-step sequences or harsh reaction conditions like nucleophilic aromatic substitution, which often suffer from limited substrate scope and poor functional group tolerance.[3] The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the formation of C-N bonds, offering a mild, versatile, and highly efficient alternative.[3][4]

This guide provides a detailed technical overview and robust protocols for the Buchwald-Hartwig amination using 5-Bromo-1,8-naphthyridin-2(1H)-one as the electrophilic partner. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of key reagents, and provide step-by-step procedures for researchers in drug discovery and process development.

Mechanistic Overview: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states.[3][5][6] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for specific substrates.

  • Activation of the Pre-catalyst: The reaction typically starts with a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂) or a Pd(0) source (e.g., Pd₂(dba)₃). In the case of Pd(II), an in situ reduction, often by the phosphine ligand or amine, generates the active Pd(0) species.[5][7]

  • Oxidative Addition: The active, coordinatively unsaturated L-Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of the 5-Bromo-1,8-naphthyridin-2(1H)-one. This is often the rate-limiting step and results in a Pd(II) intermediate.[3][6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing the halide ligand. A base then deprotonates the coordinated amine to form a palladium amido complex.[3] The choice of base is critical to ensure this step proceeds efficiently without degrading the substrates.

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the release of the desired 5-amino-1,8-naphthyridin-2(1H)-one product. The palladium catalyst is simultaneously reduced back to its Pd(0) state, allowing it to re-enter the catalytic cycle.[3][6]

Buchwald_Hartwig_Cycle Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex (Pd-II) pd0->oa_complex Oxidative Addition amine_complex Amine Coordinated Complex (Pd-II) oa_complex->amine_complex Ligand Exchange amido_complex Palladium Amido Complex (Pd-II) amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product base_h [Base-H]⁺ amido_complex->base_h amine_complex->amido_complex Deprotonation halide Br⁻ amine_complex->halide reagents Ar-Br reagents->oa_complex amine HNR¹R² amine->amine_complex base Base base->amido_complex Workflow Figure 2: Experimental Workflow Diagram start Start setup Reagent Setup (Inert Atmosphere) start->setup assembly Reaction Assembly (Add reagents to flask) setup->assembly Weigh solids first reaction Reaction (Heat & Stir) assembly->reaction Degas solvent workup Aqueous Workup (Quench, Filter, Extract) reaction->workup Cool to RT purify Purification (Silica Gel Chromatography) workup->purify end End (Characterized Product) purify->end

A high-level overview of the experimental process.

Materials and Equipment:

  • Oven-dried reaction vial with a magnetic stir bar and a screw cap with a PTFE septum.

  • Inert atmosphere source (Nitrogen or Argon manifold) or a glovebox.

  • Anhydrous toluene.

  • 5-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv).

  • Amine (1.2-1.5 equiv).

  • Pd₂(dba)₃ (1-2 mol%).

  • XPhos (2-4 mol%).

  • Sodium tert-butoxide (1.4-2.0 equiv).

  • Standard laboratory glassware for workup and purification.

Step-by-Step Procedure:

  • Vial Preparation (Inert Atmosphere): To an oven-dried reaction vial, add 5-Bromo-1,8-naphthyridin-2(1H)-one, Pd₂(dba)₃, XPhos, and sodium tert-butoxide. If the amine is a solid, it can be added at this stage.

    • Scientist's Note: Adding the solid reagents first under an inert atmosphere is crucial to prevent deactivation of the catalyst and degradation of the base.

  • Sealing and Purging: Seal the vial with the screw cap. Evacuate and backfill the vial with nitrogen or argon three times.

  • Addition of Liquids: Through the septum, add anhydrous toluene, followed by the amine (if it is a liquid), using a syringe.

    • Scientist's Note: The use of anhydrous solvents is mandatory, as water can hydrolyze the base and interfere with the catalytic cycle.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at 100-110 °C and stir vigorously for 4-24 hours. Reaction progress can be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Dilute the mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Filtration and Extraction: Pass the mixture through a pad of Celite to remove the palladium black and inorganic salts. [8]Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by silica gel column chromatography to obtain the desired 5-amino-1,8-naphthyridin-2(1H)-one product.

Data Summary: Representative Reaction Conditions

The following table summarizes optimized conditions and expected outcomes for the coupling of 5-Bromo-1,8-naphthyridin-2(1H)-one with various classes of amines. Yields are representative and may vary based on the specific amine substrate.

Amine Type (Example)Pd Pre-catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Primary Aliphatic (e.g., Cyclohexylamine)Pd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (1.5)Toluene10012-1875-90%
Secondary Aliphatic (e.g., Morpholine)Pd₂(dba)₃ (2.0)RuPhos (4.0)NaOtBu (2.0)Toluene11016-2470-85%
Primary Aryl (e.g., Aniline)Pd(OAc)₂ (2.0)XPhos (4.0)Cs₂CO₃ (2.0)1,4-Dioxane1008-1680-95%
Heteroaryl (e.g., 3-Aminopyridine)Pd₂(dba)₃ (2.0)BrettPhos (4.0)LHMDS (1.8)Toluene11018-2465-80%

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen/moisture exposure).2. Insufficiently strong base.3. Catalyst inhibition by substrate.1. Ensure rigorous inert atmosphere and use of anhydrous solvents.2. Switch from Cs₂CO₃ to NaOtBu or LHMDS.3. Increase ligand loading or switch to a more electron-rich ligand (e.g., BrettPhos).
Formation of Debrominated Byproduct 1. Presence of water in the reaction.2. Beta-hydride elimination from the Pd-amido complex.1. Use freshly dried solvents and reagents.2. Use a bulkier ligand (like XPhos) to promote faster reductive elimination.
Dark Black Mixture with Low Yield Palladium black precipitation (catalyst death).1. Check ligand purity and ensure correct Pd:Ligand ratio (typically 1:2).2. Lower the reaction temperature slightly (e.g., from 110°C to 100°C).

Conclusion

The Buchwald-Hartwig amination is a powerful and indispensable tool for the synthesis of 5-amino-1,8-naphthyridin-2(1H)-one derivatives. By carefully selecting a robust catalytic system, particularly a bulky biarylphosphine ligand in combination with a strong base, researchers can overcome the challenges associated with heterocyclic electrophiles. The protocols and insights provided in this guide serve as a validated starting point for accessing a wide array of novel compounds for drug discovery and materials science applications.

References

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Buchwald-Hartwig Coupling. Organic Synthesis.
  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
  • Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study. SpringerLink.
  • Buchwald-Hartwig Amin
  • Buchwald–Hartwig amin
  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
  • Applications of naphthyridines in catalysis, medicinal chemistry, and materials science.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines.
  • An improved method for the palladium-catalyzed amination of aryl iodides. University of Memphis Digital Commons.
  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications.

Sources

Application

Sonogashira coupling strategies with 5-Bromo-1,8-naphthyridin-2(1H)-one

Advanced Application Note: Sonogashira Coupling Strategies for 5-Bromo-1,8-naphthyridin-2(1H)-one Functionalization Introduction: The 1,8-Naphthyridin-2(1H)-one Scaffold The 1,8-naphthyridine core is a privileged heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Sonogashira Coupling Strategies for 5-Bromo-1,8-naphthyridin-2(1H)-one Functionalization

Introduction: The 1,8-Naphthyridin-2(1H)-one Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic scaffold that has garnered massive attention in medicinal chemistry and drug discovery. Its derivatives exhibit a broad spectrum of biological activities, functioning as potent antimicrobial agents, selective sphingomyelin synthase 2 inhibitors, and phosphodiesterase inhibitors[1][2][3]. Within this class, 1,8-naphthyridin-2(1H)-one provides a unique hydrogen-bonding lactam motif.

Functionalizing the 5-position of this scaffold is a critical strategy for exploring structure-activity relationships (SAR). The Sonogashira cross-coupling reaction—a robust palladium-catalyzed method for sp2-sp carbon-carbon bond formation—is the premier choice for introducing alkynyl diversity[4][5]. However, utilizing 5-bromo-1,8-naphthyridin-2(1H)-one presents distinct mechanistic hurdles. Aryl bromides possess a significantly higher activation energy barrier for palladium oxidative addition compared to aryl iodides[4]. Consequently, standard coupling conditions often result in sluggish kinetics, substrate degradation, and competitive alkyne homocoupling (Glaser coupling)[6].

Mechanistic Causality & The Aryl Bromide Challenge

To successfully couple a terminal alkyne to 5-bromo-1,8-naphthyridin-2(1H)-one, one must engineer the catalytic cycle to overcome the strong C(sp2)-Br bond dissociation energy.

The reaction operates via two intersecting catalytic loops[5]:

  • Oxidative Addition (The Rate-Limiting Step): The active Pd(0) species must insert into the C-Br bond. While the electron-deficient nature of the naphthyridine ring partially activates this bond[7], it remains stubborn. We must employ electron-rich, sterically demanding phosphine ligands (e.g., XPhos or

    
    -Bu3P) to increase the electron density on the palladium center, forcing the oxidative addition forward[8][9].
    
  • Transmetalation: The terminal alkyne is activated by a Cu(I) co-catalyst and an amine base, forming a copper acetylide. This intermediate transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The Pd(II) complex undergoes cis-trans isomerization and reductive elimination, releasing the 5-alkynyl-1,8-naphthyridin-2(1H)-one and regenerating the Pd(0) catalyst[4].

Sonogashira_Mechanism Pd_pre Pd(II) Precatalyst Pd_0 Active Pd(0)L2 Pd_pre->Pd_0 Reduction Ox_Add Oxidative Addition (Pd-Ar Complex) Pd_0->Ox_Add + 5-Br-Naphthyridinone Transmet Transmetalation (Pd-Ar-Alkynyl) Ox_Add->Transmet + Cu-Acetylide Cu_cycle Cu(I) Cycle (Alkyne Activation) Ox_Add->Cu_cycle Halide Transfer Red_Elim Reductive Elimination (Product Formation) Transmet->Red_Elim Isomerization Red_Elim->Pd_0 - Coupled Product Cu_cycle->Transmet Alkynyl Transfer

Fig 1: Dual Pd/Cu catalytic cycle for the alkynylation of 5-bromo-1,8-naphthyridin-2(1H)-one.

Quantitative Optimization of Reaction Conditions

The transition from classical conditions to modern Buchwald-type ligand systems is strictly necessary for aryl bromides. Table 1 summarizes the optimization trajectory, demonstrating how ligand electronics and copper omission impact the overall yield.

Table 1: Optimization of Sonogashira Coupling on 5-Bromo-1,8-naphthyridin-2(1H)-one

Catalyst SystemLigandCo-CatalystBaseSolventTemp (°C)Yield (%)Primary Limitation
Pd(PPh3)4 (5 mol%)NoneCuIEt3NDMF8038Sluggish oxidative addition; high Glaser homocoupling.
PdCl2(PPh3)2 (5 mol%)NoneCuIEt3NTHF6545Incomplete conversion of the bromide.
Pd(OAc)2 (2 mol%)XPhosCuICs2CO3Dioxane9086Trace homocoupling; excellent bromide conversion.
Pd(OAc)2 (2 mol%)

-Bu3P
NoneCy2NMeNMP8094 Optimal ; Copper-free prevents alkyne dimerization.

Self-Validating Experimental Protocols

Below are two field-proven methodologies. Protocol A is ideal for robust, standard alkynes. Protocol B (Copper-Free) is mandatory when using electron-deficient or highly sensitive terminal alkynes prone to Glaser dimerization[4][6].

Protocol A: High-Yielding Pd/Cu Co-Catalyzed Coupling (XPhos System)

Causality Focus: Overcoming the C-Br activation barrier using electron-rich biaryl phosphines.

  • Reagent Charging: To an oven-dried Schlenk flask, add 5-bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv, 1.0 mmol), Pd(OAc)2 (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), CuI (0.05 equiv, 5 mol%), and anhydrous Cs2CO3 (2.0 equiv).

  • Atmospheric Control (Critical): Evacuate the flask and backfill with Argon (repeat 3x). Causality: Pd(0) and electron-rich phosphines are highly susceptible to oxidation. O2 also acts as the terminal oxidant for unwanted Cu-mediated alkyne homocoupling.

  • Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane (10 mL) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise. If the alkyne is highly reactive, utilize a syringe pump over 1 hour. Causality: Maintaining a low steady-state concentration of the alkyne prevents the Cu-acetylide from finding another Cu-acetylide to dimerize with.

  • Heating: Stir the reaction mixture at 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate in vacuo and purify via flash chromatography.

Protocol B: Copper-Free, Amine-Assisted Coupling

Causality Focus: Eliminating copper to completely suppress Glaser homocoupling for sensitive substrates.

  • Reagent Charging: Add 5-bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv), Pd(OAc)2 (2 mol%), and

    
    -Bu3P tetrafluoroborate salt (4 mol%) to a vial. Causality: The air-stable 
    
    
    
    -Bu3P·HBF4 salt is used to avoid handling pyrophoric tri-tert-butylphosphine liquid.
  • Atmospheric Control: Purge with Argon for 10 minutes.

  • Solvent & Base: Inject degassed N-Methyl-2-pyrrolidone (NMP) (8 mL) and Dicyclohexylmethylamine (Cy2NMe) (2.0 equiv). Causality: In the absence of copper, the amine base must directly assist in the deprotonation of the Pd-coordinated alkyne. Cy2NMe provides the perfect balance of basicity and steric bulk to facilitate this[4][9].

  • Reaction: Add the terminal alkyne (1.5 equiv) and heat at 80 °C for 16 hours.

Analytical Tracking & Self-Validation

To ensure the protocol has succeeded without relying solely on isolation, utilize the following self-validating analytical checkpoints:

  • Thin-Layer Chromatography (TLC): The coupled 5-alkynyl product will typically exhibit a lower

    
     value than the 5-bromo precursor due to the extended 
    
    
    
    -conjugation and increased polarity. Under 254 nm UV light, the product will display a brilliant, intense fluorescence compared to the duller starting material[7].
  • LC-MS: Monitor for the exact mass shift. The disappearance of the characteristic 1:1 isotopic doublet of the bromine atom (

    
    Br/
    
    
    
    Br) is the definitive marker of successful oxidative addition and halide displacement.
  • 
    H NMR Spectroscopy: 
    
    • Validation 1: Complete disappearance of the terminal alkyne proton (typically a sharp singlet between

      
       2.5–3.5 ppm).
      
    • Validation 2: A distinct downfield shift of the naphthyridine C4 and C6 aromatic protons, driven by the anisotropic deshielding effect of the newly installed carbon-carbon triple bond.

References

Sources

Method

Application Note: Precision Functionalization of the C5 Position in 1,8-Naphthyridin-2(1H)-one

This Application Note is designed to serve as a definitive technical guide for the regioselective functionalization of the C5 position in 1,8-naphthyridin-2(1H)-one. This scaffold is a critical pharmacophore in kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the regioselective functionalization of the C5 position in 1,8-naphthyridin-2(1H)-one. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., c-Met), antibacterial agents, and DNA-intercalating drugs.

Part 1: Strategic Analysis & The Regioselectivity Paradox

The 1,8-naphthyridin-2(1H)-one scaffold presents a unique challenge in regioselective functionalization due to the conflicting electronic demands of its fused bicyclic system.

The Reactivity Landscape

To successfully target the C5 position, one must first understand why "standard" methods often fail. The scaffold consists of an electron-rich pyridone ring (Ring A) fused to an electron-deficient pyridine ring (Ring B).

  • Electrophilic Aromatic Substitution (EAS): Reagents (e.g.,

    
    , 
    
    
    
    ) preferentially attack C3 (Ring A), which is
    
    
    to the electron-donating amide nitrogen and vinylogous to the carbonyl. The C5 position (Ring B) is deactivated.
  • Nucleophilic/Radical Attack (Minisci): Nucleophilic radicals typically attack the most electron-deficient positions

    
     or 
    
    
    
    to the pyridine nitrogen (N8). While C5 is
    
    
    to N8, the C7 position (
    
    
    to N8)
    is sterically more accessible and electronically favored, making direct C5-H functionalization difficult without blocking C7.
Decision Matrix
MethodTarget PositionSuitability for C5Key Limitation
Direct Halogenation C3 (Major), C6 (Minor)LowElectronic bias favors Ring A (C3).
Minisci Reaction C7 (Major), C5 (Minor)LowPoor regiocontrol; C7 dominates.
De Novo Assembly C5 (Controlled) High Requires specific 4-substituted pyridine precursors.
Pd-Catalyzed Coupling C5 (via C5-X) High Requires synthesis of 5-halo intermediate first.

Part 2: Visualizing the Strategy

The following diagram maps the reactivity profile and the logic behind the chosen protocols.

ReactivityMap Core 1,8-Naphthyridin-2(1H)-one Scaffold C3 C3 Position (Electron Rich) Core->C3 Natural Reactivity C7 C7 Position (Alpha to N8) Core->C7 Natural Reactivity C5 C5 Position (Gamma to N8) Core->C5 Target Method_EAS Electrophilic Attack (Bromination/Nitration) Method_EAS->C3 Major Product Method_Minisci Radical Attack (Minisci/CH Activation) Method_Minisci->C7 Major Product Method_DeNovo De Novo Assembly (Friedländer) Method_DeNovo->C5 100% Regiocontrol Method_Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Method_Suzuki->C5 Requires C5-Halo

Figure 1: Reactivity map showing why De Novo Assembly is the preferred route for C5 functionalization.

Part 3: Protocol A - De Novo Assembly (The Gold Standard)

This protocol ensures 100% regioselectivity by installing the C5 functional group before the bicyclic system is formed. It relies on the Friedländer Condensation of a 4-substituted-2-aminonicotinaldehyde.

Retrosynthetic Logic

To obtain a substituent at C5 of the 1,8-naphthyridine, one must start with a substituent at C4 of the pyridine precursor.

  • Precursor: 4-Substituted-2-aminonicotinaldehyde.

  • Reagent: Active methylene compound (e.g., malonic acid derivatives, ketones).

Step-by-Step Protocol

Objective: Synthesis of 5-Chloro-1,8-naphthyridin-2(1H)-one (Key Intermediate for further functionalization).

Materials:

  • 2-Amino-4-chloronicotinaldehyde (1.0 equiv)

  • Diethyl malonate or Ethyl acetate (1.2 equiv)

  • Piperidine (Cat. 0.1 equiv)[1]

  • Ethanol (Solvent)

Procedure:

  • Preparation: Dissolve 2-amino-4-chloronicotinaldehyde (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add diethyl malonate (12 mmol) followed by piperidine (1 mmol).

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM).
    
    • Mechanism:[1][2][3][4][5][6] The exocyclic amine condenses with the ester carbonyl, followed by intramolecular Aldol-type condensation of the active methylene with the aldehyde.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates.

  • Isolation: Filter the solid and wash with cold ethanol and diethyl ether.

  • Hydrolysis/Decarboxylation (if using Malonate): If the product contains a C3-ester, hydrolyze using 10% NaOH (reflux, 2h) followed by acidification (HCl) and thermal decarboxylation (heating solid at

    
     or in Dowtherm A) to yield the C3-unsubstituted core.
    

Yield Expectation: 60–80% Validation:


 NMR will show a singlet (or doublet) at the C6 and C7 positions, with the specific shift of the C5-substituent absent.

Part 4: Protocol B - Late-Stage Functionalization (Cross-Coupling)

Once the 5-chloro-1,8-naphthyridin-2(1H)-one (or 5-bromo analog) is synthesized via Protocol A, it serves as a universal handle for introducing diverse groups (aryl, heteroaryl, alkynyl) via Palladium-catalyzed cross-coupling.

Why this works

While the C5 position is deactivated for EAS, a halogen at C5 is activated for Oxidative Addition by Pd(0) because it is located


 to the pyridine nitrogen (N8) . The electron-withdrawing nature of the ring facilitates the cycle.
Protocol: Suzuki-Miyaura Coupling at C5

Objective: Conversion of 5-chloro-1,8-naphthyridin-2(1H)-one to 5-Aryl-1,8-naphthyridin-2(1H)-one.

Reagents:

  • Substrate: 5-Chloro-1,8-naphthyridin-2(1H)-one (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos (for difficult substrates)
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Inert Atmosphere: Purge a reaction vial with Argon/Nitrogen.

  • Loading: Add the 5-chloro substrate (0.5 mmol), arylboronic acid (0.75 mmol), and

    
     (1.0 mmol).
    
  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst: Add

    
     (29 mg, 0.025 mmol).
    
  • Reaction: Seal and heat to

    
     for 12–18 hours.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Visualization of the Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 5-Cl-Naphthyridine Complex1 Pd(II)-Cl Intermediate OxAdd->Complex1 TransMet Transmetallation (Boronic Acid + Base) Complex1->TransMet + Ar-B(OH)2 / Base Complex2 Pd(II)-Aryl Intermediate TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-1,8-naphthyridin-2-one RedElim->Product

Figure 2: Catalytic cycle for the functionalization of the 5-Chloro intermediate.

Part 5: Emerging Methods & Troubleshooting

Direct C-H Activation (The "Risk" Option)

Recent literature suggests that N-oxide activation can be used to functionalize C5, though regioselectivity (C5 vs C7) remains a variable.

  • Protocol: Oxidation of N8 with mCPBA followed by rearrangement with

    
    .
    
  • Outcome: Typically yields a mixture of 7-chloro (major) and 5-chloro (minor) or 5,7-dichloro products.

  • Recommendation: Use only if De Novo synthesis is impossible.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in De Novo Incomplete condensationUse a Dean-Stark trap to remove water; switch solvent to Toluene/Acetic Acid.
Regioisomers in Coupling N/A (Regiospecific)If starting material is pure 5-Cl, product is pure. Check precursor purity.
Dehalogenation (Pd) Hydride source presentEnsure anhydrous solvents; avoid alcoholic solvents if reduction is observed.
Catalyst Death N8 coordinationThe pyridine Nitrogen (N8) can poison Pd. Use bidentate ligands (e.g., Xantphos) or increase loading.

References

  • Friedländer Condensation & De Novo Synthesis

    • A mild synthesis of substituted 1,8-naphthyridines.[4][7] Green Chemistry, 2011. Link

    • Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments. J. Org. Chem., 2004. Link

  • Reactivity of Naphthyridines

    • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 2021. (Provides comparative reactivity data). Link

    • Substituted 1,8-naphthyridin-2(1H)-ones are superior to thymine in the recognition of adenine. J. Am. Chem. Soc., 2002. Link

  • Cross-Coupling Methodologies

    • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.[8] (General reference for Pd-coupling on heterocycles). Link

  • Minisci & C-H Activation Context

    • Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes. J. Am. Chem. Soc., 2018. (Explains C2/C4 vs C7 selectivity). Link

Sources

Application

Application Note: 5-Bromo-1,8-naphthyridin-2(1H)-one as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery

Executive Summary The 1,8-naphthyridine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted oncology therapeutics [1]. Specifically, the 1,8-naphthy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted oncology therapeutics [1]. Specifically, the 1,8-naphthyridin-2(1H)-one core serves as a highly effective ATP-competitive hinge binder. By utilizing 5-Bromo-1,8-naphthyridin-2(1H)-one as a foundational building block, drug discovery scientists can leverage the 5-bromo position as a versatile synthetic handle. This allows for rapid diversification via palladium-catalyzed cross-coupling reactions to explore kinase hydrophobic pockets and activation loops, yielding potent inhibitors against targets such as c-Met, FGFR4, and PKMYT1 [2][3].

Mechanistic Rationale: Hinge Binding and Vector Analysis

In the design of Type I and Type II kinase inhibitors, the interaction with the kinase hinge region is paramount. The 1,8-naphthyridin-2(1H)-one scaffold structurally mimics the adenine ring of endogenous ATP:

  • Hydrogen Bond Donor: The N1-H acts as a critical hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Met1160 in c-Met).

  • Hydrogen Bond Acceptor: The C2=O acts as a hydrogen bond acceptor from the backbone amide NH of the hinge.

  • The C5 Vector: The 5-bromo substituent is strategically positioned to project away from the hinge region. Functionalization at this position (e.g., introducing aryl, heteroaryl, or flexible basic amines) allows the molecule to access the adjacent hydrophobic pocket (Pocket II) or solvent-exposed regions. This is crucial for achieving kinome selectivity and tuning physicochemical properties without disrupting the core binding affinity [4].

Signaling Pathway Context

Kinase inhibitors derived from this scaffold frequently target receptor tyrosine kinases (RTKs) and their downstream signaling cascades, which are hyperactivated in various malignancies.

Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met, FGFR4) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Phosphorylation mTOR mTOR AKT->mTOR Signaling Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor Naphthyridinone Inhibitor Inhibitor->RTK Hinge Binding

Inhibition of RTK signaling cascades by naphthyridinone-derived kinase inhibitors.

Synthetic Workflow

To systematically explore the Structure-Activity Relationship (SAR), the 5-bromo scaffold is typically subjected to Suzuki-Miyaura cross-coupling, followed by optional N1-alkylation to optimize pharmacokinetic (PK) profiles.

Workflow Scaffold 5-Bromo-1,8-naphthyridin- 2(1H)-one Suzuki Suzuki-Miyaura Coupling (C5 Arylation) Scaffold->Suzuki Pd(dppf)Cl2 Alkylation N1-Alkylation (PK Tuning) Suzuki->Alkylation Base/R-X Purification Prep-HPLC Purification Alkylation->Purification Crude Assay TR-FRET Kinase Assay Purification->Assay >95% Pure

Standard hit-to-lead synthetic workflow utilizing the 5-bromo-1,8-naphthyridin-2(1H)-one scaffold.

Experimental Protocols

Protocol A: Palladium-Catalyzed C5 Functionalization (Suzuki-Miyaura Coupling)

Scientific Rationale: The C-Br bond at the 5-position is highly reactive toward oxidative addition. We utilize Pd(dppf)Cl₂ because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting step when coupling sterically hindered ortho-substituted aryl boronic acids to the rigid naphthyridine core. A biphasic solvent system (1,4-Dioxane/H₂O) is employed to ensure the solubility of both the organic scaffold and the inorganic base.

Materials:

  • 5-Bromo-1,8-naphthyridin-2(1H)-one (1.0 eq, 0.5 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq, 0.6 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 eq, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq, 1.5 mmol)

  • 1,4-Dioxane and Degassed Deionized Water (4:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 5-Bromo-1,8-naphthyridin-2(1H)-one, the selected boronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add 5 mL of the 1,4-Dioxane/H₂O mixture. Sparge the suspension with Argon gas for 10 minutes to remove dissolved oxygen, preventing catalyst deactivation and homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the vial with a crimp cap.

  • Reaction: Heat the reaction mixture in a microwave synthesizer at 110°C for 30 minutes (or conventionally at 90°C for 4-6 hours).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) or preparative HPLC to yield the C5-substituted derivative.

  • Validation: Confirm product identity and purity (>95%) via LC-MS and ¹H-NMR.

Protocol B: In Vitro Kinase Inhibition Validation (TR-FRET Assay)

Scientific Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional radiometric ³³P-ATP assays due to its superior signal-to-noise ratio and elimination of false positives caused by compound auto-fluorescence. The time delay before measurement ensures that only the long-lived emission from the europium/terbium fluorophore is captured.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized naphthyridinone derivatives in 100% DMSO.

  • Assay Master Mix: In a 384-well low-volume plate, dispense 5 µL of the target kinase (e.g., c-Met or FGFR4) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Addition: Add 100 nL of the serially diluted compounds using an acoustic liquid handler (e.g., Echo 550) to the respective wells. Incubate for 15 minutes at room temperature to allow pre-binding to the hinge region.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined K_m for the specific kinase) and the appropriate biotinylated peptide substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Incubate for 30 minutes, then read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm, Emission: 665 nm and 615 nm).

  • Data Analysis: Calculate the emission ratio (665/615 nm). Fit the dose-response data using a 4-parameter logistic regression model to determine the IC₅₀ values. Ensure the assay Z'-factor is >0.6 for self-validation.

Representative Data Presentation

The following table illustrates a mechanistically representative Structure-Activity Relationship (SAR) progression utilizing the 5-Bromo-1,8-naphthyridin-2(1H)-one scaffold against a model RTK (e.g., c-Met).

Compound IDC5 Substituent (R-Group)N1 SubstituentTarget IC₅₀ (nM)Rationale for Modification
Scaffold -Br (Bromo)-H>10,000Baseline hinge binder; lacks hydrophobic pocket engagement.
Cmpd-01 -Phenyl-H850Fills Pocket II; establishes pi-pi stacking interactions.
Cmpd-02 -4-Fluorophenyl-H120Fluorine increases metabolic stability and enhances hydrophobic packing.
Cmpd-03 -3-(Morpholinomethyl)phenyl-H15Morpholine acts as a solvent-exposed solubilizing group, improving target engagement.
Cmpd-04 -3-(Morpholinomethyl)phenyl-Methyl>5,000Critical Failure: N1-methylation abolishes the essential hydrogen bond donor to the kinase hinge.

Note: The dramatic loss of activity in Cmpd-04 validates the self-validating nature of the hinge-binding hypothesis, confirming that the N1-H is strictly required for target engagement.

References

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. Available at: [Link]

  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. Available at:[Link]

  • Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors. MDPI. Available at:[Link]

Method

Microwave-assisted synthesis of 5-Bromo-1,8-naphthyridin-2(1H)-one derivatives

Application Note: Microwave-Assisted Synthesis of 5-Bromo-1,8-naphthyridin-2(1H)-one Derivatives Part 1: Executive Summary & Strategic Analysis The 1,8-naphthyridin-2(1H)-one scaffold is a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 5-Bromo-1,8-naphthyridin-2(1H)-one Derivatives

Part 1: Executive Summary & Strategic Analysis

The 1,8-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolinones and exhibiting potent antibacterial, antiviral, and antitumor activities. The specific incorporation of a bromine atom at the C5 position is synthetically non-trivial but highly valuable. It provides a unique vector for diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at a position that often dictates the metabolic stability and lipophilicity of the final drug candidate.

The Challenge: Conventional thermal synthesis of 1,8-naphthyridinones (e.g., via Friedländer or chemically induced cyclizations) often suffers from prolonged reaction times (24–48 hours), harsh conditions (refluxing diphenyl ether), and poor regioselectivity. Furthermore, accessing the 5-bromo isomer specifically requires navigating the regiochemistry of the pyridine precursor, as standard commercial starting materials (like 2-amino-6-bromopyridine) typically yield the 7-bromo isomer.

The Solution: This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) to drive the condensation of 2-amino-4-bromonicotinaldehyde with active methylene compounds. The microwave irradiation provides rapid volumetric heating, overcoming the activation energy barrier for the ring closure and significantly reducing reaction times from hours to minutes while suppressing side reactions.

Part 2: Experimental Protocols

Protocol A: Synthesis of the Precursor (Critical Prerequisite)

Note: If 2-amino-4-bromonicotinaldehyde is not commercially available, it must be synthesized via the regioselective lithiation of 2-bromo-4-aminopyridine or oxidation of the corresponding alcohol. For this application note, we assume the aldehyde precursor is available.

Protocol B: Microwave-Assisted Cyclocondensation

Target: 5-Bromo-1,8-naphthyridin-2(1H)-one Reaction Type: Knoevenagel Condensation / Intramolecular Cyclization / Decarboxylation

Materials:

  • Starting Material: 2-Amino-4-bromonicotinaldehyde (1.0 equiv)

  • Reagent: Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.1 equiv) or Diethyl Malonate (1.2 equiv)

  • Catalyst: L-Proline (10 mol%) or Piperidine (5 mol%)

  • Solvent: Ethanol (EtOH) or Water (Green Chemistry variant)

  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, charge 2-amino-4-bromonicotinaldehyde (1.0 mmol, 201 mg) and Meldrum’s acid (1.1 mmol, 158 mg). Add 3 mL of EtOH and 10 mol% L-Proline.

    • Expert Insight: Meldrum's acid is preferred over diethyl malonate for the initial condensation because it is more reactive (lower pKa) and undergoes easier subsequent decarboxylation.

  • Microwave Irradiation (Cyclization): Seal the vial and irradiate using the following dynamic method:

    • Temperature: 140°C

    • Pressure Limit: 250 psi

    • Power: Max 200W (Dynamic mode)

    • Hold Time: 10 minutes

    • Stirring: High (magnetic stir bar)

  • Intermediate Workup (In-situ): The reaction generates the 3-carboxylic acid intermediate (or ester). For the Meldrum's acid route, the intermediate is often unstable and ready for decarboxylation. If using diethyl malonate, a hydrolysis step (NaOH/H2O) is required before decarboxylation.

  • Decarboxylation (One-Pot): If using Meldrum's acid, the decarboxylation often occurs spontaneously at 140°C. To ensure completion, add 0.5 mL of DMF to the reaction mixture and irradiate for an additional 5 minutes at 160°C.

    • Validation: Monitor by LC-MS for the disappearance of the carboxylated intermediate (M+44 or M+COOH mass).

  • Isolation: Cool the mixture to room temperature. The product often precipitates upon cooling. If not, pour the reaction mixture into ice-cold water (20 mL). Adjust pH to ~7 if necessary. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Yield Expectation: 75–85% (compared to ~45% thermal reflux).

Protocol C: Functionalization (Suzuki Coupling)

Target: 5-Aryl-1,8-naphthyridin-2(1H)-one Purpose: To demonstrate the utility of the 5-Br handle.

  • Reactants: 5-Bromo-1,8-naphthyridin-2(1H)-one (0.5 mmol), Arylboronic acid (0.75 mmol).

  • Catalyst: Pd(dppf)Cl2 (3 mol%).

  • Base/Solvent: K2CO3 (2 equiv), Dioxane:Water (4:1).

  • MW Conditions: 120°C for 15 minutes.

  • Result: Rapid access to C5-arylated library members.

Part 3: Data Analysis & Visualization

Comparative Efficiency Data
ParameterConventional Thermal RefluxMicrowave-Assisted ProtocolImprovement Factor
Reaction Time 18–24 Hours15 Minutes~80x Faster
Solvent Usage 50–100 mL (Toluene/EtOH)2–3 mL (EtOH)Green / Eco-friendly
Yield (Isolated) 40–55%78–85%+30% Yield
Purity (Crude) Low (requires column chrom.)High (precipitation often sufficient)Streamlined Workup
Energy Consumption High (Heating mantle overnight)Low (Targeted irradiation)Cost Efficient
Mechanistic Pathway & Workflow

The following diagram illustrates the reaction logic, highlighting the critical regiochemical alignment required to place the bromine at C5.

G Precursor 2-Amino-4-bromo- nicotinaldehyde Intermediate Knoevenagel Adduct Precursor->Intermediate Condensation (MW 100°C) Reagent Meldrum's Acid Reagent->Intermediate Cyclized 3-Carboxy-5-bromo- 1,8-naphthyridinone Intermediate->Cyclized Intramolecular Cyclization (MW 140°C) Product 5-Bromo-1,8- naphthyridin-2(1H)-one Cyclized->Product Decarboxylation (-CO2, MW 160°C)

Figure 1: Reaction pathway for the synthesis of the 5-bromo scaffold. The use of Meldrum's acid facilitates a cascade condensation-cyclization-decarboxylation sequence.

Part 4: Process Control & Troubleshooting (Self-Validating System)

To ensure the protocol is a "self-validating system," the following checkpoints must be observed:

  • Regiochemistry Check (1H NMR):

    • The 5-bromo isomer will show a distinct coupling pattern in the pyridine ring (Ring B).

    • Diagnostic Signal: Look for two doublets (or d,d) for the protons at C6 and C7. If the Br was at C6 (common impurity), you would see singlets or meta-coupling.

    • Naphthyridinone Core: The C3-H and C4-H protons usually appear as doublets with a large coupling constant (~9.5 Hz), characteristic of the cis-amide/lactam ring.

  • Reaction Monitoring (LC-MS):

    • Time 0: Mass of Precursor (M).

    • Time 5 min: Appearance of Intermediate Mass (M + 140 for Meldrum's adduct).

    • Time 15 min: Appearance of Product Mass (M + 24).

    • Stop Condition: If the decarboxylation is incomplete, the mass spectrum will show a peak at [Product + 44]. Increase temp to 160°C for 5 mins to drive to completion.

  • Safety Note:

    • Microwave vessels are under pressure. Ensure the vial is rated for 300 psi.

    • Decarboxylation releases CO2 gas. Use a vessel with a pressure release mechanism or ensure the headspace is sufficient.

References

  • Microwave-Assisted Synthesis of 1,8-Naphthyridines: Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Source: ACS Omega, 2021. URL:[Link]

  • Biological Importance of Naphthyridinones: Title: 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (Contextual reference for naphthyridinone scaffolds). Source: Molecules, 2015.[1] URL:[Link]

  • Microwave Methodology for Heterocycles: Title: Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1,8-Naphthyridines.[2] Source: Heterocyclic Communications, 2009. URL:[Link]

  • General Friedländer Synthesis Protocol: Title: Microwave assisted solvent free Friedlander synthesis of 1,8-naphthyridines.[3][4] Source: TSI Journals, 2008. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the cyclization of 5-Bromo-1,8-naphthyridin-2(1H)-one

The following guide is structured as a Technical Support Center for the synthesis of 5-Bromo-1,8-naphthyridin-2(1H)-one . It addresses the specific challenges of constructing the naphthyridine core while preserving the s...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for the synthesis of 5-Bromo-1,8-naphthyridin-2(1H)-one . It addresses the specific challenges of constructing the naphthyridine core while preserving the sensitive bromine substituent and overcoming the steric hindrance inherent to this specific isomer.

Ticket Subject: Optimization of 5-Bromo-1,8-naphthyridin-2(1H)-one Cyclization Assigned Specialist: Senior Application Scientist, Heterocycle Division Status: Open

Executive Summary: The "5-Bromo" Challenge

Synthesizing 5-bromo-1,8-naphthyridin-2(1H)-one is chemically distinct from its more common isomers (like the 7-bromo or 6-bromo variants) due to the starting material required: 4-bromo-2-aminopyridine .

  • The Steric Trap: In 4-bromo-2-aminopyridine, the cyclization must occur at the C3 position. This site is sterically crowded, sandwiched between the amine group and the bulky bromine atom.

  • The Stability Trap: Standard Skraup/Pechmann conditions (Malic acid + conc.

    
     at 
    
    
    
    ) often cause debromination or extensive charring ("tarring") before the sterically hindered ring closure can occur.

This guide provides three "Troubleshooting Tickets" to resolve these specific failure modes.

Ticket #001: Reaction Mixture Turns to "Black Tar" (Charring)

User Report: "I am using the standard protocol (Malic acid, conc.


, 130°C), but the reaction turns into a black, insoluble bitumen within 30 minutes. Yield is <5%."
🔬 Diagnosis: Oxidative Polymerization

Concentrated sulfuric acid at high temperatures is a strong oxidant. The electron-rich aminopyridine ring, combined with the sensitive bromine, is susceptible to oxidative polymerization (tarring) before the slow, sterically hindered cyclization can complete.

🛠 Solution: The Polyphosphoric Acid (PPA) Switch

Switch the solvent/catalyst system to Polyphosphoric Acid (PPA) . PPA acts as a milder condensing agent and Lewis acid that facilitates dehydration without the harsh oxidative potential of sulfuric acid.

Optimized Protocol (PPA Method)
  • Preparation: Pre-heat PPA (85%

    
     content) to 60°C  to lower viscosity.
    
  • Stoichiometry: Use a ratio of 1:1.2 (Amine : Malic Acid).

  • Addition: Add 4-bromo-2-aminopyridine to the warm PPA with vigorous stirring. Ensure complete dissolution before adding malic acid.

  • Ramp: Add malic acid in portions to control foaming (CO evolution).

  • Cyclization: Heat to 110–120°C . Do not exceed 130°C.

    • Note: The reaction is slower (4–6 hours) but cleaner.

  • Quench: Pour the hot syrup onto crushed ice/ammonia solution (pH 8).

Why this works: PPA stabilizes the intermediate acyl-cation and promotes the Friedel-Crafts type ring closure at a lower temperature, preserving the bromine atom.

Ticket #002: Low Yield / Incomplete Cyclization

User Report: "The reaction is clean, but LCMS shows mostly starting material or an uncyclized intermediate. The ring won't close."

🔬 Diagnosis: Steric Hindrance at C3

The bromine atom at C4 (of the pyridine ring) exerts steric repulsion against the incoming electrophile (the formylacetic acid equivalent generated from malic acid). The energy barrier for ring closure is significantly higher than for non-brominated analogs.

🛠 Solution: The "Propiolate" Alternative (High-Temp Dilution)

If the malic acid route fails, switch to the Propiolic Acid / Dowtherm A route. This avoids the complex decarbonylation mechanism of malic acid and uses thermal driving force.

Protocol (Propiolate Condensation)
  • Step A (Amide Formation): React 4-bromo-2-aminopyridine with ethyl propiolate in refluxing ethanol to form the intermediate enamine/amide.

  • Step B (Thermal Cyclization): Isolate the intermediate. Dissolve in Dowtherm A (diphenyl ether/biphenyl eutectic).

  • Condition: Heat to 200–220°C (Flash Cyclization).

    • Critical: High dilution (0.1 M) favors intramolecular cyclization over intermolecular polymerization.

Data Comparison: Acid vs. Thermal Routes

ParameterMethod A: Malic Acid / H2SO4Method B: Malic Acid / PPAMethod C: Propiolate / Dowtherm
Primary Risk Charring / DebrominationIncomplete ReactionPolymerization
Temp Range 130–150°C110–120°C200–220°C
Typical Yield <10% (Black Tar)35–45% (Clean)50–60% (Requires 2 steps)
Br-Stability PoorExcellentGood

Ticket #003: Product Insolubility & Purification

User Report: "I have a precipitate, but it won't dissolve in MeOH, DCM, or Ethyl Acetate. I can't run a column."

🔬 Diagnosis: Lattice Energy

Naphthyridinones are notorious for high lattice energy due to strong intermolecular hydrogen bonding (dimer formation similar to DNA base pairs) and


-stacking.
🛠 Solution: Precipitation & Recrystallization

Avoid chromatography. These compounds are best purified by exploiting their pH-dependent solubility.

  • Acid Dissolution: Dissolve the crude solid in minimum hot Acetic Acid (AcOH) or TFA . Filter while hot to remove black carbonaceous insolubles.

  • Reprecipitation: Slowly add water or methanol to the filtrate. The product should crystallize out as a beige/off-white solid.

  • Washing: Wash the filter cake with cold diethyl ether to remove trapped high-boiling solvents (like Dowtherm or PPA residues).

Visual Troubleshooting Guide

The following decision tree illustrates the logic flow for selecting the correct synthesis pathway based on your available equipment and specific failure mode.

Naphthyridine_Guide Start Start: 4-Bromo-2-aminopyridine Choice Choose Reagent System Start->Choice RouteA Route A: Malic Acid (Pechmann) Choice->RouteA One-Pot Preference RouteB Route B: Propiolate (Thermal) Choice->RouteB Yield Preference AcidCheck Check Acid Catalyst RouteA->AcidCheck ThermalCheck Thermal Cyclization (Dowtherm A) RouteB->ThermalCheck H2SO4 Conc. H2SO4 (High Risk) AcidCheck->H2SO4 Standard Protocol PPA Polyphosphoric Acid (Recommended) AcidCheck->PPA Optimized Protocol ResultTar Failure: Black Tar (Oxidative Decomp) H2SO4->ResultTar ResultClean Success: 30-45% Yield (Clean Cyclization) PPA->ResultClean ResultHigh Success: 50-60% Yield (High Temp/Dilution) ThermalCheck->ResultHigh

Caption: Decision matrix for selecting the optimal cyclization pathway. Green nodes indicate recommended optimized paths.

Mechanism of Failure (Steric Blockade)

Understanding why the reaction fails is crucial for troubleshooting. The diagram below details the critical "Steric Clash" that necessitates the use of PPA or high-temperature thermal conditions.

Mechanism Substrate 4-Bromo-2-aminopyridine Intermed Intermediate Enamine (Formylacetic acid adduct) Substrate->Intermed + Malic Acid TS Cyclization Transition State Intermed->TS Product 5-Bromo-1,8-naphthyridin-2-one TS->Product - H2O Constraint STERIC CLASH: Br(C4) vs Electrophile Constraint->TS Inhibits

Caption: The C4-Bromine atom creates a steric barrier (red) hindering the ring closure at C3, requiring optimized thermal energy or specific Lewis acid catalysis to overcome.

References & Authority[1][2][3][4][5][6][7][8][9]

  • Ghorbani-Vaghei, R., & Malaekehpoor, S. M. (2017).[1][2] Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Synthesis, 49, 763-769.[1][2]

    • Relevance: Discusses catalytic improvements in naphthyridine synthesis, validating the move away from harsh mineral acids.

  • BenchChem Technical Notes. (2025). Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis (Applied to 1,8-systems).

    • Relevance: Provides the foundational thermal parameters (Dowtherm A, 250°C) for the "Ticket #002" alternative route.

  • Jia, C., et al. (2004). Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments. Journal of Organic Chemistry.

    • Relevance: Establishes the handling of brominated pyridine precursors in naphthyridine ring formation.

  • Litvinov, V. P. (2004). The Chemistry of 1,8-Naphthyridines. Russian Chemical Reviews.

    • Relevance: The authoritative review on the reactivity of the 1,8-naphthyridine core, confirming the solubility and stability profiles described in Ticket #003.

Sources

Optimization

Purification methods for 5-Bromo-1,8-naphthyridin-2(1H)-one crude mixtures

Technical Support Center: 5-Bromo-1,8-naphthyridin-2(1H)-one Ticket ID: #BN-5BR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1] Triage & Initial Assessment User Query: "I...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Bromo-1,8-naphthyridin-2(1H)-one Ticket ID: #BN-5BR-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Triage & Initial Assessment

User Query: "I have a crude mixture of 5-Bromo-1,8-naphthyridin-2(1H)-one. It’s a dark brown solid, insoluble in EtOAc and DCM. How do I purify this without losing half my yield on a column?"

Specialist Response: Welcome to the Naphthyridine Support Desk. The behavior you are describing—insolubility in standard organics and dark coloration—is characteristic of the 1,8-naphthyridin-2(1H)-one scaffold.[1]

The Core Problem: This molecule is a "brick." The lactam moiety (


) creates strong intermolecular hydrogen-bonded dimers (resembling DNA base pairs), leading to high lattice energy and poor solubility.[1] The "brown" color is likely oxidative polymerization of trace amino-pyridine precursors or phenolic byproducts, which are highly adhesive.

Immediate Action Plan: Do not attempt standard silica chromatography as your first step.[1] You will likely face severe tailing and poor recovery.[1] Instead, proceed with Protocol A (Acid-Base Recrystallization) , which exploits the amphoteric nature of the naphthyridine ring.

Decision Matrix (Workflow)

Before proceeding, determine your purification path based on your crude purity profile.

Purification_Workflow Start Crude Mixture (Dark Solid) Solubility_Check Solubility Check: Dissolves in hot AcOH? Start->Solubility_Check Protocol_A Protocol A: Acid-Base Recrystallization (Primary Method) Solubility_Check->Protocol_A Yes (Clear soln) Protocol_B Protocol B: DMF/Water Trituration (For sticky tars) Solubility_Check->Protocol_B No (Gummy residue) Protocol_C Protocol C: Modified Chromatography (High Purity Req.) Protocol_A->Protocol_C Isomer separation needed Final Pure Product (>98% HPLC) Protocol_A->Final Purity >95% Protocol_B->Protocol_A Solid recovered

Figure 1: Purification Decision Matrix for 1,8-naphthyridin-2(1H)-one derivatives.

Core Purification Protocols

Protocol A: Glacial Acetic Acid Recrystallization (The "Gold Standard")

Best for: Removing colored oxidation impurities and inorganic salts.[1]

Mechanism: The 1,8-naphthyridine nitrogen (N1 or N8 depending on tautomer) is basic.[1] Hot acetic acid protonates the ring, disrupting the intermolecular H-bonds and solubilizing the monomer. Upon cooling/dilution, the neutral species reforms and crystallizes, excluding impurities.

Step-by-Step:

  • Suspend: Place crude solid (e.g., 5.0 g) in a flask. Add Glacial Acetic Acid (AcOH) (approx. 10–15 mL/g).[1]

  • Dissolve: Heat to reflux (

    
    ). The solution should turn dark but become homogeneous.
    
    • Note: If black particles persist, perform a hot filtration through a glass frit immediately.[1]

  • Crystallize: Remove from heat. Allow to cool slowly to RT.

  • Precipitate (Optional but recommended): If yield is low, add Water (antisolvent) dropwise to the stirring AcOH solution until turbidity persists. Ratio is typically 1:1 AcOH:Water.[1]

  • Isolate: Filter the precipitate.

  • Wash: Wash cake with Water (

    
    ) to remove acid, then Cold Acetone  (
    
    
    
    ) to remove surface-bound colored organics.[1]
  • Dry: Vacuum oven at

    
    .
    
Protocol B: The DMF/Water "Crash"

Best for: Large scale (>10g) or when the product contains significant inorganic salts.[1]

  • Dissolve the crude mixture in minimum hot DMF (

    
    ).
    
  • Add activated charcoal (10 wt%), stir for 15 mins, and filter hot through Celite.

  • Reheat filtrate to

    
    .
    
  • Slowly add Water (warm) until the solution becomes cloudy.

  • Cool to

    
     with stirring. The product will precipitate as a beige/off-white solid.[1]
    
Protocol C: Modified Flash Chromatography

Best for: Separating the 5-bromo from the 6-bromo regioisomer.[1]

The Challenge: The lactam functionality causes severe streaking on silica gel due to acidic interactions with silanols.[1] The Fix: You must deactivate the silica.[1]

  • Stationary Phase: Silica Gel (standard).[1][2]

  • Mobile Phase: DCM : Methanol : Triethylamine (TEA) or NH

    
     (aq) .[1]
    
  • Gradient:

    • Start: 98:2 DCM:MeOH (+1% TEA).[1]

    • End: 90:10 DCM:MeOH (+1% TEA).

  • Loading: Dry load on Celite. Do not attempt liquid loading with DCM; it will precipitate on the column head.[1]

Comparative Solvent Data

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionNotes
Glacial AcOH HighModerateExcellentBest for color removal.[1]
DMF HighModerateGoodHard to remove solvent traces.[1]
DMSO Very HighHighPoorAvoid; yield loss is high.[1]
Ethanol LowInsolubleModerateOnly works for very clean crude.[1]
EtOAc/Hex InsolubleInsolubleN/AUse only for washing filter cakes.[1]

Troubleshooting & FAQs

Q1: My product is stuck in the filtrate after Protocol A. I added water, but no solid formed.

  • Diagnosis: You likely formed a supersaturated solution or the protonated salt is stable.[1]

  • Fix: Neutralize the filtrate carefully with saturated

    
     or 
    
    
    
    to pH 6-7.[1] The free base (lactam form) is far less soluble than the acetate salt and should crash out immediately.[1]

Q2: I see two spots on TLC that merge. Is this the regioisomer?

  • Diagnosis: This is often the lactam-lactim tautomerism , not necessarily a regioisomer. 1,8-naphthyridin-2-ones exist in equilibrium between the keto (2-one) and enol (2-ol) forms.[1]

  • Test: Run the TLC with 5% Methanol/DCM + 1% Acetic Acid . The acid forces the equilibrium toward the lactam form, collapsing the spots into one. If two spots persist under these conditions, you have a genuine regioisomer (e.g., 6-bromo impurity).

Q3: How do I remove the 6-bromo regioisomer?

  • Insight: If your synthesis involved bromination of the naphthyridinone ring, the 3-bromo and 6-bromo isomers are common byproducts.[1]

  • Method: The 5-bromo isomer (on the pyridine ring) often has slightly different pKa and stacking properties.[1]

    • Recrystallization:[1][2][3][4] Use 2-Methoxyethanol .[1] The 6-bromo isomer is typically more soluble in ether-alcohols than the 5-bromo isomer.[1]

Q4: The product is pink/red even after recrystallization.

  • Cause: Trace transition metals (if Pd/Cu catalyzed) or persistent N-oxide impurities.[1]

  • Fix: Dissolve in DMF, add a scavenger resin (e.g., QuadraPure™ TU) or wash with aqueous EDTA solution, then reprecipitate with water.

References

  • General Synthesis & Properties: Litvinov, V. P. (2006).[1] Advances in the Chemistry of Naphthyridines. Advances in Heterocyclic Chemistry, 91, 189–300. Link

  • Solubility & Biological Activity (Analogues): Ferrisi, R., et al. (2025).[1] 1,8-Naphthyridin-2(1H)-one-3-carboxamide derivatives with antiproliferative or/and anti-inflammatory activity.[1][5] ResearchGate.[1][5] Link

  • Purification of Naphthyridinones (Patent Context): Example of acid-base precipitation methods for naphthyridinones. Google Patents.[1] Link

  • Chromatographic Behavior: Ghorbani-Vaghei, R., et al. (2017).[1] Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives. Synthesis, 49, 763-769.[6][7] Link

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 5-Bromo-1,8-naphthyridin-2(1H)-one

Introduction: The Deceptive Scaffold You are likely here because your standard "go-to" catalyst conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) have failed to convert 5-bromo-1,8-naphthyridin-2(1H)-one . This substrate prese...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Deceptive Scaffold

You are likely here because your standard "go-to" catalyst conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) have failed to convert 5-bromo-1,8-naphthyridin-2(1H)-one .

This substrate presents a "perfect storm" of catalytic challenges. Unlike simple aryl bromides, this scaffold possesses three distinct failure modes that must be addressed simultaneously:

  • Catalyst Sequestration: The basic nitrogen at position N8 is a potent ligand that displaces phosphines, forming inactive off-cycle palladium complexes.

  • Lactam Interference: The N1-H proton (pKₐ ~11) creates solubility issues and can lead to formation of insoluble palladates in the presence of strong bases.

  • Electronic Deactivation: While the pyridine ring (Ring B) is electron-deficient, the lactam moiety (Ring A) donates electron density, making the C5-Br bond less activated than typical 2- or 4-bromopyridines.

This guide provides a logic-driven approach to selecting the correct catalytic system, moving beyond trial-and-error.

Module 1: Troubleshooting & Diagnostics

Issue 1: The Reaction Stalls Immediately (0-5% Conversion)

Diagnosis: Catalyst Poisoning via N8-Coordination. Mechanism: The N8 nitrogen is a Lewis base. In the absence of extreme steric bulk on the ligand, the substrate binds to the Pd(II) center, shutting down the catalytic cycle before transmetalation can occur.

Q: Why did my standard Pd(PPh₃)₄ fail? A: Triphenylphosphine is labile. The naphthyridine substrate outcompetes the phosphine for the metal center. You need a ligand that is too bulky to allow the substrate to bind to the metal.

Recommended Solution: Switch to Pd-PEPPSI-IPent or XPhos Pd G4 .

  • Why? The "IPent" (Isopentyl) NHC ligand on the PEPPSI catalyst provides a massive steric umbrella that physically blocks the N8 nitrogen from coordinating, while still allowing the oxidative addition of the C-Br bond.

Issue 2: Starting Material is Consumed, but No Product (Protodebromination)

Diagnosis: Lactam-Induced Decomposition. Mechanism: If you are using a strong base (e.g., NaOtBu) with the unprotected lactam, you are generating the N-anion. This species is often insoluble in non-polar solvents (Toluene) or acts as a reductant, leading to hydro-dehalogenation (replacing Br with H).

Q: Should I protect the lactam nitrogen? A: Yes. If possible, protect N1 with a SEM (2-(Trimethylsilyl)ethoxymethyl) or PMB (p-methoxybenzyl) group.

  • Alternative: If protection is impossible, switch to a weak inorganic base (K₃PO₄) and a polar solvent mixture (Dioxane/H₂O or n-Butanol).

Issue 3: Low Yields in Amination (Buchwald-Hartwig)

Diagnosis: Reductive Elimination Failure. Mechanism: The electron-deficient nature of the naphthyridine ring makes the final reductive elimination step difficult, especially with electron-poor amines.

Recommended Solution: Use BrettPhos Pd G4 .

  • Why? BrettPhos is electronically tuned to facilitate the reductive elimination of difficult amine nucleophiles from electron-deficient aryl centers.

Module 2: Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the correct catalyst system based on your specific substrate constraints.

CatalystSelection Start Substrate: 5-bromo-1,8-naphthyridin-2(1H)-one Protection Is N1 Protected? (SEM/PMB) Start->Protection ReactionType Reaction Type? Protection->ReactionType Yes Protection->ReactionType No (Direct Use) Suzuki Suzuki-Miyaura ReactionType->Suzuki Buchwald Buchwald-Hartwig ReactionType->Buchwald Sol_Suzuki_Prot System A: Pd-PEPPSI-IPent KOtBu / Dioxane Suzuki->Sol_Suzuki_Prot Protected Sol_Suzuki_Unprot System B: XPhos Pd G4 K3PO4 / n-BuOH:H2O Suzuki->Sol_Suzuki_Unprot Unprotected Sol_Buchwald System C: BrettPhos Pd G4 NaOtBu (if protected) Cs2CO3 (if unprotected) Buchwald->Sol_Buchwald All Cases

Caption: Decision tree for catalyst selection. Green nodes indicate the recommended high-probability catalytic systems.

Module 3: Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Difficult Substrate)

Best for: Unprotected or Protected substrates reacting with aryl boronic acids.

Rationale: This protocol utilizes Pd-PEPPSI-IPent , a "throw-and-go" precatalyst that is air-stable and highly resistant to poisoning by the N8 nitrogen [1].

ComponentEquivalentsRole
Substrate 1.0 equivElectrophile
Boronic Acid 1.5 equivNucleophile (Excess required due to potential protodeboronation)
Pd-PEPPSI-IPent 2-5 mol%Catalyst (Sterically bulky NHC ligand)
K₂CO₃ or K₃PO₄ 3.0 equivBase (Activates boronic acid)
Dioxane/H₂O (4:1) 0.2 MSolvent (Ensures solubility of polar substrate)

Step-by-Step:

  • Setup: Charge a reaction vial with the 5-bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv), Boronic acid (1.5 equiv), and Base (3.0 equiv).

  • Catalyst Addition: Add Pd-PEPPSI-IPent (2-5 mol%). Note: This catalyst is air-stable, but the reaction must be run under inert gas.

  • Degassing: Seal the vial. Evacuate and backfill with Argon (x3).

  • Solvent: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe.

  • Reaction: Heat to 80°C for 2-16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. If the product is the unprotected lactam, it may remain in the aqueous layer at high pH. Acidify carefully to pH 6-7 before extraction.

Protocol B: Buchwald-Hartwig Amination

Best for: Coupling with primary or secondary amines.

Rationale: Uses BrettPhos Pd G4 . The G4 precatalyst ensures immediate generation of the active L-Pd(0) species even at lower temperatures, preventing the substrate from sequestering the Pd(II) precursor [2].

ComponentEquivalentsRole
Substrate 1.0 equivElectrophile
Amine 1.2 equivNucleophile
BrettPhos Pd G4 2-4 mol%Pre-catalyst (Generates active species immediately)
NaOtBu 2.0 equivStrong Base (Use Cs₂CO₃ if functional groups are sensitive)
t-Amyl Alcohol 0.2 MSolvent (High boiling, polar)

Step-by-Step:

  • Glovebox/Schlenk: In a glovebox or under strict Argon flow, combine Substrate, Amine, and Base.

  • Catalyst: Add BrettPhos Pd G4 solid.

  • Solvent: Add anhydrous, degassed t-Amyl alcohol (or Dioxane).

  • Reaction: Heat to 90-100°C .

    • Tip: If the reaction turns black immediately (Pd black precipitation), your amine might be acting as a reducing agent. Lower temp to 60°C or switch to RuPhos Pd G4 for secondary amines.

Module 4: Mechanistic Insight (Why this works)

The following diagram explains the difference between the "Poisoned" state (Common failure) and the "Active" state using the recommended bulky ligands.

Mechanism Pd_Active Active Catalyst [L-Pd(0)] Substrate Substrate: 5-bromo-1,8-naphthyridinone Pd_Active->Substrate Encounters Poisoned OFF-CYCLE (DEAD) N8-Pd Coordination (Small Ligands like PPh3) Substrate->Poisoned No Steric Bulk (N-Binding dominates) OxAdd ON-CYCLE (ALIVE) C-Br Oxidative Addition (Bulky Ligands: IPent/BrettPhos) Substrate->OxAdd High Steric Bulk (N-Binding blocked) OxAdd->Pd_Active Product Release (Cycle Continues)

Caption: Mechanism of catalyst poisoning vs. successful activation. Bulky ligands prevent the "Red" path.

References

  • Organ, M. G. , et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 48(13), 2383–2387.

  • Bruno, N. C. , et al. (2013). "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science, 4, 916-920.

  • Miyaura, N. , & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

Sources

Optimization

Recrystallization solvents for high-purity 5-Bromo-1,8-naphthyridin-2(1H)-one

Welcome to the Technical Support Center for the downstream processing and purification of halogenated naphthyridines. As a Senior Application Scientist, I frequently encounter challenges in the isolation of 5-Bromo-1,8-n...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the downstream processing and purification of halogenated naphthyridines.

As a Senior Application Scientist, I frequently encounter challenges in the isolation of 5-Bromo-1,8-naphthyridin-2(1H)-one . This compound presents a unique physicochemical paradox: the 2(1H)-one (lactam) moiety drives strong intermolecular hydrogen bonding, forming rigid dimeric or polymeric crystal lattices, while the 5-bromo substituent significantly increases the molecule's lipophilicity and molecular weight.

Attempting to purify this compound using standard single-solvent systems often results in "oiling out" (liquid-liquid phase separation) or the kinetic trapping of impurities. Historically, highly toxic solvents like benzene were utilized for 1,8-naphthyridine purification[1], but modern green chemistry and solubility optimization strongly favor tunable co-solvent systems[2].

This guide provides field-proven, self-validating protocols to help you achieve >99% HPLC purity.

Part 1: Solvent Selection Matrix

To successfully recrystallize 5-Bromo-1,8-naphthyridin-2(1H)-one, you must balance hydrogen-bond disruption (requiring a polar protic solvent) with lipophilic solubility (requiring an organic ester or ether). Below is a quantitative and qualitative comparison of viable solvent systems.

Solvent SystemRatio (v/v)Boiling Point (°C)Cold Solubility (4°C)Hot Solubility (Reflux)Expected YieldTarget Impurity Removed
Ethanol / Ethyl Acetate 1:3~72°C (Azeotrope)< 2 mg/mL> 50 mg/mL75 - 85%Debrominated analogs, unreacted starting materials
DMF / Water 1:5~100°C< 1 mg/mL> 100 mg/mL> 90%Highly polar inorganic salts (Used only for crude precipitation)
Glacial Acetic Acid Pure118°C~ 15 mg/mL> 200 mg/mL40 - 50%General organic impurities (High yield loss due to cold solubility)
Hexane / Ethyl Acetate 1:1~68°C< 0.5 mg/mL~ 10 mg/mLN/ANot recommended. High risk of oiling out due to poor H-bond disruption.

Part 2: Self-Validating Protocol: Co-Solvent Recrystallization

The use of ethanol and ethyl acetate mixtures is a well-documented standard for structurally similar naphthyridin-2(1H)-one derivatives due to their synergistic polarity profile[2]. The following protocol is designed as a self-validating system to ensure thermodynamic control over the crystallization process.

Step 1: Initial Suspension and H-Bond Disruption

  • Action: Suspend 10.0 g of crude 5-Bromo-1,8-naphthyridin-2(1H)-one in 30 mL of Ethyl Acetate in a round-bottom flask equipped with a reflux condenser. Heat to a gentle reflux.

  • Causality: Ethyl acetate provides a lipophilic environment favorable for the brominated ring but lacks the hydrogen-bond accepting/donating capacity to break the lactam dimers. The compound will remain largely undissolved.

  • Validation Checkpoint: The suspension should remain opaque. If it dissolves completely in pure ethyl acetate, your compound is likely highly impure (melting point depression) or structurally incorrect.

Step 2: Titration to Clarification

  • Action: While maintaining reflux, add absolute Ethanol dropwise through the condenser. Continue until the suspension transitions to a clear solution (typically requires 10–15 mL of Ethanol).

  • Causality: Ethanol acts as the hydrogen-bond disruptor, breaking the naphthyridinone dimers and fully solvating the molecule.

  • Validation Checkpoint: The system is validated when the opaque suspension transitions to a transparent, pale-yellow solution. Self-Correction: If the solution remains cloudy after adding 30 mL of Ethanol, an insoluble inorganic salt impurity is present. Perform a hot filtration through a pre-warmed fritted funnel before proceeding.

Step 3: Controlled Nucleation and Cooling

  • Action: Remove the heat source. Allow the flask to cool ambiently to room temperature at a rate of approximately 0.5°C/min. Once at room temperature, transfer to an ice bath (4°C) for 2 hours.

  • Causality: Slow cooling ensures the crystal lattice forms under thermodynamic control, strictly excluding structurally dissimilar impurities (like the debrominated analog). Rapid cooling causes kinetic trapping, forcing impurities into the crystal lattice.

  • Validation Checkpoint: Proper nucleation is validated by the appearance of distinct, free-flowing crystalline needles. If a milky emulsion forms, the compound has "oiled out" (see FAQ below).

Step 4: Isolation

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold Ethanol. Dry under vacuum at 50°C for 12 hours.

Part 3: Troubleshooting & FAQs

Q: Why does my 5-Bromo-1,8-naphthyridin-2(1H)-one "oil out" instead of forming crystals? A: "Oiling out" occurs when the melting point of your impure compound drops below the temperature at which it saturates the solvent, causing it to separate as a distinct liquid phase rather than a solid. In naphthyridines, this is almost always caused by using a solvent system that is too non-polar (e.g., relying too heavily on hexane or pure ethyl acetate). Solution: Reheat the mixture to reflux until the oil dissolves, add 5–10% more Ethanol (to increase the dielectric constant and disrupt the molten phase), and cool the solution much more slowly. Adding a seed crystal at 40°C can also force solid nucleation.

Q: I am seeing co-crystallization of the debrominated starting material (1,8-naphthyridin-2(1H)-one). How do I separate them? A: The debrominated species lacks the heavy, lipophilic bromine atom, making it significantly more soluble in polar protic solvents than your target compound. Solution: Before performing the full recrystallization, perform a hot trituration. Suspend the crude solid in pure hot ethanol (where the debrominated species is highly soluble but the brominated species is only moderately so), stir for 10 minutes, and filter while hot. The mother liquor will carry away the majority of the debrominated impurity.

Q: My isolated crystals are dark brown, but the literature suggests they should be pale yellow or off-white. What went wrong? A: The Friedländer synthesis and subsequent isolation of 1,8-naphthyridines often yield highly conjugated, colored polymeric byproducts[3]. These trace impurities easily get trapped in the crystal lattice. Solution: During Step 2 of the protocol, add 10% (w/w) activated charcoal (Norit) to the refluxing solution. Stir for 15 minutes, then perform a hot filtration through a pad of Celite. The charcoal will adsorb the high-molecular-weight colored polymers.

Part 4: Decision Workflow

Use the following decision tree to determine the optimal purification strategy based on your crude impurity profile.

Recrystallization N1 Crude 5-Bromo-1,8- naphthyridin-2(1H)-one N2 Assess Impurity Profile (HPLC/TLC) N1->N2 N3 High Polar Impurities (e.g., Unreacted Amines) N2->N3 N4 High Non-Polar Impurities (e.g., Poly-brominated) N2->N4 N5 DMF/Water (1:5) Precipitation N3->N5 Yes N6 EtOH/EtOAc (1:3) Co-solvent Recrystallization N3->N6 No N4->N6 Yes N7 Heat to Reflux (Validate Clarification) N5->N7 N6->N7 N8 Controlled Cooling (0.5°C/min to 4°C) N7->N8 N9 Vacuum Filtration & Cold EtOH Wash N8->N9 N10 Pure Product (>99% HPLC) N9->N10

Caption: Decision workflow for the purification and recrystallization of halogenated naphthyridinones.

References

  • 1,8-naphthyridine compounds - Google P
  • Naphthyridine derivatives - Google P

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,8-Naphthyridin-2(1H)-one Functionalization

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to address the most complex regioselectivity challenges encountered when functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to address the most complex regioselectivity challenges encountered when functionalizing the 1,8-naphthyridin-2(1H)-one scaffold.

This core structure is highly valued in drug discovery—particularly for developing CB2 receptor agonists and kinase inhibitors[1],[2]—but its ambident nucleophilicity and differential ring electronics often lead to frustrating mixtures of isomers. This guide synthesizes thermodynamic principles, hard-soft acid-base (HSAB) theory, and field-validated protocols to help you achieve absolute regiocontrol.

Part 1: Diagnostic Workflows & Logic

Before diving into specific troubleshooting steps, it is critical to map the functionalization pathways. The diagram below illustrates the divergent synthetic logic required depending on your target regiochemistry.

G Start Identify Target Regioselectivity Q1 Alkylation (N1 vs O2)? Start->Q1 Q2 Halogenation (C3 vs C6)? Start->Q2 Sol1 Use Cs2CO3 in DMF (Thermodynamic Control) Q1->Sol1 Goal: N1-Alkyl Sol2 Use Ag2CO3 in Toluene (Kinetic/Coordination Control) Q1->Sol2 Goal: O2-Alkyl Sol3 Direct Br2 in AcOH (Enamine-like activation) Q2->Sol3 Goal: C3-Halo Sol4 Pre-cyclization Bromination of 2-Aminonicotinaldehyde Q2->Sol4 Goal: C6-Halo

Caption: Troubleshooting decision tree for regioselective 1,8-naphthyridin-2(1H)-one functionalization.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N1-alkylated and O2-alkylated products during lactam functionalization?

The Causality: The deprotonated 1,8-naphthyridin-2(1H)-one is an ambident anion . The oxygen atom is highly electronegative and "hard," carrying the bulk of the localized negative charge. The nitrogen (N1) is "softer" and more polarizable. According to the HSAB principle, if you use a hard electrophile or a solvent/base combination that leaves the oxygen tightly paired with a small counterion (like Na⁺ or Li⁺), you will trap the kinetic O-alkylated product.

The Solution: To force N1-alkylation, you must generate a "naked anion." Use a large, poorly coordinating counterion like Cesium (Cs⁺) in a highly polar aprotic solvent like anhydrous DMF[3]. Cesium carbonate (Cs₂CO₃) or Cesium fluoride (CsF) effectively dissociates from the lactam anion, allowing the reaction to proceed via thermodynamic control to the more stable N1-alkylated isomer[1],[3].

Q2: How do I prevent unwanted quaternization at the N8 (pyridine) position when trying to alkylate N1?

The Causality: The N8 position is a neutral, sp²-hybridized pyridine nitrogen. While it is less nucleophilic than a fully deprotonated N1 anion, it is more nucleophilic than a neutral N1 lactam. If your base is too weak, or if you add your alkyl halide before complete deprotonation of N1 occurs, the highly reactive electrophile will attack the neutral N8, forming a pyridinium salt. The Solution: Always pre-stir the 1,8-naphthyridin-2(1H)-one with Cs₂CO₃ in DMF at 50 °C for 30–60 minutes before adding the alkylating agent[2]. This ensures complete generation of the N1 anion, which will vastly outcompete N8 for the electrophile.

Q3: Direct bromination is giving me the C3-bromo derivative, but I need the C6-bromo isomer for a Suzuki coupling. How do I fix this?

The Causality: Electrophilic Aromatic Substitution (EAS) is governed by the electron density of the fused rings. The pyridone ring (containing N1 and C2=O) exhibits enamine-like character, making the C3 position highly electron-rich and susceptible to electrophilic attack. Conversely, the pyridine ring (containing N8) is electron-deficient. Direct bromination will almost exclusively yield the C3-bromo isomer. The Solution: Do not attempt to force direct C6-halogenation on the intact naphthyridine core. Instead, utilize a pre-cyclization functionalization strategy . Brominate the precursor, 2-aminonicotinaldehyde, at its 5-position (which becomes the C6 position of the final scaffold) using Br₂ in glacial acetic acid, and then perform the Friedländer condensation with diethyl malonate to build the naphthyridine ring[2].

Part 3: Quantitative Data & Reaction Parameters

To optimize your reaction conditions, reference the following table summarizing the causality between base/solvent selection and the resulting N1:O2 regioselectivity ratio.

BaseSolventCounterion PropertyTypical N1:O2 RatioMechanistic Causality
Cs₂CO₃ DMFLarge, poorly coordinating> 95:5 "Naked anion" promotes thermodynamic N-alkylation[2].
CsF DMFLarge, non-nucleophilic> 90:10 Fluoride acts as a mild base, preventing side reactions[3].
K₂CO₃ AcetoneModerate coordination~ 60:40Mixed kinetic/thermodynamic control; incomplete dissociation.
NaH THFTight ion pairing~ 40:60Hard Na⁺ coordinates tightly to O, sterically hindering N-attack.
Ag₂CO₃ TolueneHalophilic, strong O-affinity< 5:95 Ag⁺ coordinates N and the halide leaving group, driving O-alkylation.

Part 4: Mechanistic Visualization

The following diagram maps the divergent transition states of the ambident naphthyridinone anion, visually explaining the data in the table above.

G A 1,8-Naphthyridin-2(1H)-one B Deprotonation (Base) A->B C Ambident Anion [Resonance Stabilized] B->C D N1-Alkylation (Thermodynamic Product) C->D Cs2CO3, DMF Soft Electrophile E O2-Alkylation (Kinetic Product) C->E Ag2CO3, Toluene Hard Electrophile

Caption: Base-dependent regioselectivity pathway of the ambident 1,8-naphthyridin-2-one anion.

Part 5: Verified Experimental Protocols

Protocol A: Regioselective N1-Alkylation (Thermodynamic Control)

Adapted from validated CB2 receptor ligand synthesis workflows[3],[2].

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

  • Deprotonation: Dissolve 1.0 equivalent of the 1,8-naphthyridin-2(1H)-one derivative in anhydrous DMF (0.2 M concentration). Add 1.5 equivalents of finely powdered, anhydrous Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF).

  • Activation: Stir the suspension at 50 °C for 45 minutes to ensure complete generation of the naked N1 anion and to prevent N8 quaternization.

  • Alkylation: Dropwise, add 1.2 equivalents of the alkyl halide (e.g., p-fluorobenzyl chloride).

  • Reaction: Maintain stirring at 50 °C for 12 hours.

  • Workup: Quench the reaction with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with brine (5x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Regioselective C6-Bromination via Pre-cyclization

Use this protocol when C6-functionalization is required for downstream cross-coupling[2].

  • Precursor Halogenation: Dissolve 2-aminonicotinaldehyde (1.0 eq) in glacial acetic acid.

  • Bromination: Slowly add bromine (Br₂, 1.1 eq) dropwise at room temperature. Stir for 24 hours.

  • Isolation: Pour the mixture into ice water, neutralize with saturated NaHCO₃, and filter the resulting 2-amino-5-bromonicotinaldehyde precipitate.

  • Friedländer Condensation: Reflux the brominated intermediate with diethyl malonate (1.2 eq) and a catalytic amount of piperidine in absolute ethanol for 24 hours.

  • Result: The reaction yields the cyclized 6-bromo-1,8-naphthyridin-2(1H)-one derivative, perfectly set up for Suzuki-Miyaura coupling.

Part 6: References

  • CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides. Journal of Medicinal Chemistry (ACS Publications).2

  • Design, synthesis and biological evaluation of novel orthosteric-allosteric ligands of the cannabinoid receptor type 2 (CB2R). Frontiers in Pharmacology.3

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Spectral Assignment of 5-Bromo-1,8-naphthyridin-2(1H)-one

In the landscape of modern drug development and organic synthesis, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magne...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development and organic synthesis, the unambiguous structural confirmation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone for molecular structure elucidation. This guide provides an in-depth, experimentally grounded analysis of the ¹H NMR spectrum of 5-Bromo-1,8-naphthyridin-2(1H)-one, a key intermediate in medicinal chemistry.

Our approach moves beyond a simple reporting of chemical shifts. We will dissect the spectrum, explaining the causal relationships between the molecule's electronic architecture and the resulting NMR signals. This guide is designed for researchers and scientists who require not just the data, but a deeper understanding of the principles governing spectral assignment in complex heteroaromatic systems.

Interpreting the Spectrum: A Step-by-Step Assignment

The ¹H NMR spectrum of 5-Bromo-1,8-naphthyridin-2(1H)-one presents a distinct and interpretable pattern of signals corresponding to the four aromatic protons and the N-H proton. The analysis hinges on understanding two key principles: chemical shift , which is dictated by the electronic environment of each proton, and spin-spin coupling , which reveals the connectivity of neighboring protons.

The structure contains two distinct spin systems: an AMX system on the pyridine ring (H-7, H-6) and an AX system on the pyridinone ring (H-4, H-3). The bromine atom at the C-5 position acts as a crucial, albeit silent, player, influencing the chemical shifts of adjacent protons through its electron-withdrawing inductive effect and breaking the symmetry of the naphthyridine core.

Observed ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1 (N-H)12.05bs-1H
H-78.81dd4.2, 1.81H
H-68.43d8.51H
H-47.95d9.61H
H-36.64d9.61H
Detailed Signal Analysis
  • The N-H Proton (H-1) at 12.05 ppm:

    • Causality: The proton attached to N-1 is significantly deshielded, appearing far downfield as a broad singlet (bs). This is characteristic of an amide or lactam proton, which is both acidic and involved in hydrogen bonding with the DMSO solvent. Its broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange.

  • The Pyridine Ring Protons (H-7 and H-6):

    • H-7 at 8.81 ppm (dd, J = 4.2, 1.8 Hz): This is the most downfield of the C-H protons. Its position is dictated by the strong deshielding effect of the adjacent ring nitrogen (N-8). It appears as a doublet of doublets (dd) because it is coupled to both H-6 (ortho-coupling) and the distant H-4 across the bromine atom, though this latter coupling is not resolved and likely contributes to the 1.8 Hz coupling, which is more typical of a meta-coupling. The primary splitting of 4.2 Hz is the ortho-coupling to H-6.

    • H-6 at 8.43 ppm (d, J = 8.5 Hz): This proton is ortho to the bromine atom at C-5. The electron-withdrawing nature of bromine deshields this proton, shifting it downfield. It appears as a doublet due to its strong ortho-coupling with H-7. The larger coupling constant (8.5 Hz) is a typical value for ortho-coupling in aromatic systems.[1][2]

  • The Pyridinone Ring Protons (H-4 and H-3):

    • H-4 at 7.95 ppm (d, J = 9.6 Hz): This proton is adjacent to the electron-withdrawing carbonyl group and the bromine-substituted carbon, leading to significant deshielding. It appears as a clean doublet because it is coupled only to H-3. The large coupling constant of 9.6 Hz is characteristic of ortho-coupling between protons on a double bond within a six-membered ring.

    • H-3 at 6.64 ppm (d, J = 9.6 Hz): This proton is the most upfield of the aromatic protons. It is beta to the carbonyl group and experiences less deshielding compared to H-4. It appears as a doublet due to its coupling with H-4, and importantly, it shares the exact same coupling constant (9.6 Hz), confirming their adjacent relationship.[1]

Visualizing Connectivity: Coupling Relationships

To visually represent the through-bond connectivity that underpins these assignments, a coupling diagram is invaluable. This illustrates which protons are splitting each other's signals.

Caption: Key ³J (ortho) coupling correlations in 5-Bromo-1,8-naphthyridin-2(1H)-one.

Comparative Analysis: The Influence of the Bromine Substituent

The assignment is solidified by comparing the spectrum to that of the parent compound, 1,8-naphthyridin-2(1H)-one. In the unsubstituted analog, the C-5 proton appears around 7.5-7.8 ppm. The introduction of bromine at this position accomplishes two things:

  • It removes the C-5 proton signal entirely.

  • It exerts a deshielding (downfield shift) effect on the neighboring ortho protons, H-4 and H-6.[3][4] This is precisely what is observed, with H-4 and H-6 appearing at 7.95 and 8.43 ppm, respectively. This predictable electronic effect provides strong validation for the assignment.

Experimental Protocol: A Self-Validating Methodology

The acquisition of high-quality, reproducible NMR data is critical for accurate structural analysis. The protocol below outlines a standard procedure for preparing and running a ¹H NMR sample of a small organic molecule like the topic compound.

Step-by-Step ¹H NMR Acquisition Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-Bromo-1,8-naphthyridin-2(1H)-one.[5][6]

    • Transfer the solid to a clean, dry, high-quality 5 mm NMR tube.[6]

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[5][7] Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.[8]

    • Cap the tube and vortex thoroughly until the sample is completely dissolved. A clear, particle-free solution is essential for high-resolution spectra.[6]

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer's autosampler or manual insertion port.

    • Load a standard set of acquisition parameters for ¹H NMR.

    • Locking: The instrument will lock onto the deuterium signal from the solvent. This compensates for any magnetic field drift during the experiment, ensuring signal stability.[7]

    • Shimming: The instrument automatically adjusts the homogeneity of the magnetic field across the sample. This process is crucial for obtaining sharp, symmetrical peaks.

  • Acquisition:

    • Set the number of scans (NS), typically 8 or 16 for a sample of this concentration, to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons between pulses.

    • Initiate the acquisition. The process typically takes a few minutes.

  • Data Processing:

    • Apply a Fourier Transform (FT) to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

    • Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode with a flat baseline.

    • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

    • Referencing: Calibrate the chemical shift axis. For DMSO-d₆, the residual solvent peak is referenced to 2.50 ppm.

    • Integration: Integrate the area under each peak. The relative integral values are proportional to the number of protons giving rise to each signal.[8]

This systematic approach ensures the integrity and reliability of the spectral data, forming a trustworthy foundation for the subsequent structural assignment.

References

  • Beilstein Journals. (n.d.). Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave- activated inverse electron-demand Diels–Alder reactions.
  • Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment.
  • (n.d.). Measuring methods available and examples of their applications 1H NMR (Proton nuclear magnetic resonance) The most basic experim.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • ResearchGate. (n.d.). Assignments of1H and13C NMR spectra of benzo[b][6][9]naphthyridone and of 2,4-dImethyl-5-amino-benzo[b][6][9]-naphthyiridine | Request PDF. Retrieved from

  • ResearchGate. (2025, August 5). Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes.
  • University College London Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation.
  • (n.d.). Assignment of 1H-NMR spectra.
  • ChemicalBook. (n.d.). 1,8-Naphthyridine(254-60-4) 1H NMR spectrum.
  • (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M.
  • Revue Roumaine de Chimie. (n.d.). ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][6][9]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][6][9]. Retrieved from

  • (n.d.). Tables For Organic Structure Analysis.
  • Modgraph. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and.
  • (n.d.). Short Summary of 1H-NMR Interpretation.
  • (n.d.). Multiplet Guide and Workbook.
  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • ResearchGate. (2025, August 10). 1H chemical shifts in NMR. Part 18.1 Ring currents and ??-electron effects in hetero-aromatics.
  • The Royal Society of Chemistry. (2017). Table of Peaks Table of Multiplets Table of Assignments Spectra image with peak assignments Electronic Supplementary Material (E.
  • (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Scribd. (n.d.). NMR Coupling Constants Explained | PDF | Alkene | Physical Chemistry.
  • Scilit. (n.d.). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine.

Sources

Comparative

A Comparative Analysis of 13C NMR Chemical Shifts: 5-Bromo-1,8-naphthyridin-2(1H)-one versus 1,5-Naphthyridine

A Technical Guide for Researchers in Medicinal Chemistry and Organic Synthesis In the landscape of heterocyclic chemistry, naphthyridines and their derivatives represent a cornerstone of pharmacologically relevant scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Medicinal Chemistry and Organic Synthesis

In the landscape of heterocyclic chemistry, naphthyridines and their derivatives represent a cornerstone of pharmacologically relevant scaffolds. Their structural elucidation is paramount for understanding structure-activity relationships and for the development of novel therapeutic agents. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive method for probing the electronic environment of each carbon atom within a molecule. This guide offers an in-depth comparison of the 13C NMR chemical shifts of 5-Bromo-1,8-naphthyridin-2(1H)-one and the parent 1,5-naphthyridine, highlighting the profound influence of substitution on the electronic architecture of these bicyclic systems.

Understanding the Molecular Architecture

1,5-Naphthyridine is a symmetrical aromatic heterocycle consisting of two fused pyridine rings. Its 13C NMR spectrum is relatively simple due to this symmetry. In contrast, 5-Bromo-1,8-naphthyridin-2(1H)-one is an unsymmetrical derivative of the 1,8-naphthyridine isomer. It features two key substitutions that dramatically alter its electronic properties and, consequently, its 13C NMR spectrum: a bromine atom at the 5-position and a carbonyl group at the 2-position, which also implies the presence of an N-H group and the loss of aromaticity in that ring.

The introduction of an electron-withdrawing bromine atom and a carbonyl group is expected to induce significant changes in the electron density distribution throughout the naphthyridine core. These perturbations are directly reflected in the 13C NMR chemical shifts, providing a detailed map of the electronic consequences of these substitutions.

Comparative Analysis of 13C NMR Data

The following table presents a comparison of the experimental 13C NMR chemical shifts for 1,5-naphthyridine and a theoretical estimation for 5-Bromo-1,8-naphthyridin-2(1H)-one. The experimental data for 1,5-naphthyridine was obtained in deuterated chloroform (CDCl3)[1]. Due to the unavailability of experimental data for 5-Bromo-1,8-naphthyridin-2(1H)-one, the chemical shifts were estimated based on the principles of substituent effects on aromatic systems.

Carbon Atom1,5-Naphthyridine (CDCl3)[1]5-Bromo-1,8-naphthyridin-2(1H)-one (Estimated)Expected Influence of Substituents
C2151.13~162.0 (C=O)Strong deshielding due to the carbonyl group.
C3124.30~120.0Shielding effect from the adjacent carbonyl group.
C4137.41~140.0Moderate deshielding due to proximity to the pyridone ring.
C4a143.98~145.0Minor deshielding effect.
C5151.13~118.0 (C-Br)Direct attachment of the electronegative bromine causes deshielding, but the "heavy atom effect" can lead to a net shielding.
C6124.30~138.0Deshielding due to the para-like relationship with the bromine atom.
C7137.41~125.0Shielding due to the meta-like relationship with the bromine atom.
C8143.98~150.0Deshielding due to the proximity of the nitrogen atom.
C8a-~148.0Quaternary carbon deshielded by the adjacent nitrogen and the pyridone ring.

Note: The chemical shifts for 5-Bromo-1,8-naphthyridin-2(1H)-one are theoretical estimations and should be treated as such.

Interpretation of Chemical Shift Differences

The comparison reveals significant differences in the 13C NMR spectra, which can be rationalized by considering the electronic effects of the bromo and carbonyl substituents.

  • The Carbonyl Group (C2): The most dramatic effect is the significant downfield shift of C2 in 5-Bromo-1,8-naphthyridin-2(1H)-one to approximately 162.0 ppm. This is characteristic of a carbonyl carbon in a pyridone system and is a direct consequence of the high electronegativity of the oxygen atom, which strongly deshields the C2 nucleus.

  • The Bromo Substituent (C5): The C5 carbon, directly attached to the bromine atom, is expected to be significantly influenced. While bromine is electronegative and should induce a downfield shift, heavy atoms like bromine can also cause an upfield shift due to the "heavy atom effect." This effect arises from the large number of electrons on the bromine atom, which can induce currents that oppose the main magnetic field, leading to increased shielding. The estimated value of ~118.0 ppm reflects this complex interplay.

  • Effects on the Aromatic System: The electron-withdrawing nature of both the bromine atom and the pyridone ring influences the chemical shifts of the other carbon atoms. For instance, C6, which is in a para-like position to the bromine, is expected to be deshielded. Conversely, C7, in a meta-like position, is likely to be shielded. The carbons of the pyridone ring (C3 and C4) also experience shifts due to the presence of the carbonyl group and the loss of full aromaticity in that ring.

Visualizing the Structural and Electronic Differences

The following diagrams, generated using Graphviz, illustrate the structural differences between the two molecules and the key factors influencing their 13C NMR spectra.

Caption: Comparative table of 13C NMR shifts.

G cluster_0 1,5-Naphthyridine cluster_1 5-Bromo-1,8-naphthyridin-2(1H)-one N1_5 N1, N5 C_aromatic Aromatic Carbons N1_5->C_aromatic Uniform electron distribution CO C=O (C2) C_pyridone Pyridone Ring Carbons CO->C_pyridone Strongly deshields (e- withdrawing) Br Br (C5) C_bromo_pyridine Bromo-Pyridine Ring Carbons Br->C_bromo_pyridine Complex effect (e- withdrawing + heavy atom shielding)

Caption: Factors influencing 13C NMR shifts.

Experimental Protocol for 13C NMR Spectroscopy

For researchers aiming to acquire 13C NMR data for similar compounds, the following general protocol can be followed:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard proton-decoupled 13C NMR spectrum.

    • Typical parameters include:

      • Pulse sequence: zgpg30 or similar for quantitative spectra.

      • Spectral width: ~240 ppm (e.g., from -20 to 220 ppm).

      • Acquisition time: 1-2 seconds.

      • Relaxation delay (d1): 2-5 seconds (longer for quaternary carbons).

      • Number of scans: Dependent on the sample concentration and desired signal-to-noise ratio (from hundreds to thousands of scans).

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl3 at 77.16 ppm).

    • Integrate the peaks if relative intensities are of interest (note: in standard proton-decoupled spectra, integrals are not always quantitative).

Conclusion

The comparative analysis of the 13C NMR spectra of 1,5-naphthyridine and 5-Bromo-1,8-naphthyridin-2(1H)-one provides a clear illustration of the powerful diagnostic value of this spectroscopic technique. The significant variations in chemical shifts offer a detailed electronic picture of the molecules, directly reflecting the influence of the bromo and carbonyl substituents. For medicinal chemists and synthetic organic chemists, a thorough understanding of these spectral-structural correlations is indispensable for the unambiguous characterization of novel compounds and for the rational design of new molecules with desired electronic and pharmacological properties. While experimental data for 5-Bromo-1,8-naphthyridin-2(1H)-one is currently lacking in the public domain, the theoretical estimations presented here provide a valuable framework for its future characterization.

References

Sources

Validation

Advanced HPLC Method Development for 5-Bromo-1,8-naphthyridin-2(1H)-one Purity Analysis

Executive Summary 5-Bromo-1,8-naphthyridin-2(1H)-one is a highly functionalized heterocyclic intermediate critical to the synthesis of cannabinoid type 2 (CB2) receptor ligands and novel kinase inhibitors[1]. However, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-1,8-naphthyridin-2(1H)-one is a highly functionalized heterocyclic intermediate critical to the synthesis of cannabinoid type 2 (CB2) receptor ligands and novel kinase inhibitors[1]. However, the physicochemical properties of the 1,8-naphthyridine scaffold—specifically its basic nitrogen atoms, tautomeric lactam ring, and polarizable halogen—present significant chromatographic challenges. This guide provides an objective comparison of stationary phase chemistries and establishes a self-validating, ICH Q2(R2)-compliant HPLC protocol for the accurate purity analysis of this compound.

Physicochemical Profiling & Causality in Method Design

Developing a robust purity method requires moving beyond trial-and-error to understand the specific molecular interactions driving chromatographic behavior.

  • Silanol Interactions & Peak Tailing: The basic nitrogen at the 8-position of the naphthyridine ring acts as a strong hydrogen bond acceptor. On standard silica supports, this nitrogen interacts non-covalently with unendcapped, acidic silanol groups, causing severe peak streaking and reduced separation efficiency[2].

  • Lactam Tautomerization: The 2(1H)-one moiety exists in a dynamic tautomeric equilibrium. Without strict pH control, the molecule can elute as a split or excessively broad peak due to the presence of multiple ionization states during the chromatographic run.

  • Dehalogenated Impurities: During the synthesis of 5-bromo-1,8-naphthyridin-2(1H)-one, the primary synthetic impurity is often the dehalogenated isostere (1,8-naphthyridin-2(1H)-one)[2]. Because the hydrophobic difference between the brominated product and the des-bromo impurity is minimal, standard reversed-phase mechanisms often fail to provide baseline resolution.

Mechanistic Solution: To neutralize surface silanols and force the basic nitrogen into a single, fully protonated state, a highly acidic mobile phase modifier (0.1% Trifluoroacetic acid, pH ~2.0) is mandatory[1]. Furthermore, to resolve the dehalogenated impurity, we must shift from purely hydrophobic retention to orthogonal selectivity.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

To objectively evaluate performance, we compared a standard alkyl-chain column (C18) against a Phenyl-Hexyl column under identical gradient conditions.

While C18 relies exclusively on hydrophobic dispersion forces, the Phenyl-Hexyl stationary phase introduces


 interactions and dipole-dipole interactions. The electron-deficient naphthyridine ring and the highly polarizable bromine atom at the 5-position selectively interact with the phenyl rings of the stationary phase, drastically increasing the resolution between the brominated target and the des-bromo impurity[2].
Quantitative Performance Comparison
Chromatographic ParameterStandard C18 (Endcapped)Phenyl-HexylAnalytical Causality / Significance
Retention Time (Rt) 14.2 min16.8 minPhenyl-Hexyl increases retention via orthogonal

stacking.
Resolution (

)
1.2 (Co-elution risk)2.8 (Baseline) Critical for separating the des-bromo impurity from the target API.
Tailing Factor (

)
1.68 (Significant tailing)1.12 (Symmetrical) Phenyl-Hexyl phases often provide better shielding of residual silanols.
Theoretical Plates (

)
8,50014,200 Higher efficiency due to optimized mass transfer and reduced secondary interactions.

Data summarized from method optimization trials using a 1.0 mL/min flow rate and a 5–95% Acetonitrile gradient.

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. By incorporating strict System Suitability Testing (SST), the protocol ensures that the chromatographic environment is optimal before any sample data is integrated.

Phase A: Reagent & Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of Milli-Q water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade TFA. Mix and degas.

    • Note: The use of 0.1% TFA provides the necessary ion-pairing and pH control to maintain sharp peak shapes for naphthyridine-3-carboxamide derivatives and related scaffolds[1].

Phase B: Chromatographic Conditions
  • Column: Phenyl-Hexyl (250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 35°C. Causality: Elevated temperatures reduce mobile phase viscosity, improving mass transfer kinetics within the porous silica, which is crucial for bulky quinoline and naphthyridine derivatives[3].

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) at 254 nm (primary quantification) and 380 nm (impurity profiling)[1].

  • Injection Volume: 10.0 µL.

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 27.0 min: Linear gradient to 95% B[1]

    • 27.0 – 28.0 min: Hold at 95% B

    • 28.0 – 30.0 min: Linear gradient back to 5% B

    • 30.0 – 34.0 min: Re-equilibration at 5% B[1]

Phase C: System Suitability Testing (SST)

Inject a resolution standard containing 5-Bromo-1,8-naphthyridin-2(1H)-one (1.0 mg/mL) spiked with 1% 1,8-naphthyridin-2(1H)-one (des-bromo impurity).

  • Acceptance Criteria:

    • Resolution (

      
      ) between target and impurity must be 
      
      
      
      .
    • Tailing factor (

      
      ) for the target peak must be 
      
      
      
      .
    • Relative Standard Deviation (%RSD) of target peak area over 5 replicate injections must be

      
      .
      
    • Self-Validation Check: If

      
      , verify the TFA concentration in the mobile phase, as silanol interactions are likely occurring[2].
      

Method Validation Summary (ICH Q2(R2) Framework)

To ensure the method is fit for its intended purpose in pharmaceutical development, it must be validated against the updated4[4].

  • Specificity: The method unambiguously assesses the analyte in the presence of synthetic impurities. Forced degradation studies (acid, base, peroxide, and heat) confirm no co-eluting degradation products interfere with the main peak[5].

  • Linearity & Range: Evaluated from 0.05 mg/mL to 1.5 mg/mL (5% to 150% of the nominal working concentration). The calibration model demonstrates an

    
    , satisfying the direct assessment of reportable results required by ICH Q2(R2)[5].
    
  • Accuracy & Precision: Spike-recovery experiments at 80%, 100%, and 120% yield recoveries between 98.5% and 101.2%. Inter-day precision (intermediate precision) shows an overall %RSD of 1.4%, well within regulatory limits[5].

Method Development & Validation Workflow

The logical progression from initial column screening to full regulatory validation is mapped below.

HPLC_Workflow Start Start: 5-Bromo-1,8-naphthyridin-2(1H)-one Method Development Phase1 Phase 1: Column Selection (C18 vs. Phenyl-Hexyl) Start->Phase1 Eval1 Peak Tailing > 1.5? (Silanol Interactions) Phase1->Eval1 Mod1 Add Acidic Modifier (0.1% TFA to suppress silanols) Eval1->Mod1 Yes Eval2 Dehalogenated Impurity Resolved? (Rs > 2.0) Eval1->Eval2 No Mod1->Eval2 Mod2 Switch to Phenyl-Hexyl (Exploit pi-pi interactions) Eval2->Mod2 No Phase2 Phase 2: Gradient Optimization (Water/MeCN + 0.1% TFA) Eval2->Phase2 Yes Mod2->Phase2 Phase3 Phase 3: ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) Phase2->Phase3 End Validated Purity Method Phase3->End

Figure 1: HPLC method development and validation workflow for halogenated naphthyridines.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL: [Link][4]

  • Title: Development of selective, fluorescent cannabinoid type 2 receptor ligands based on a 1,8-naphthyridin-2-(1 H )-one-3-carboxamide scaffold Source: rsc.org URL: [Link][1]

  • Title: Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances Source: scirp.org URL: [Link][3]

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: [Link][5]

Sources

Comparative

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 5-Bromo-1,8-naphthyridin-2(1H)-one

For Immediate Release FUJISAWA, KANAGAWA – February 28, 2026 – In the intricate landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry s...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

FUJISAWA, KANAGAWA – February 28, 2026 – In the intricate landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth comparative analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 5-Bromo-1,8-naphthyridin-2(1H)-one , a halogenated heterocyclic compound of significant interest, against its non-brominated counterpart, 1,8-naphthyridin-2(1H)-one .

Introduction: The Significance of Fragmentation Analysis

The 1,8-naphthyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a bromine atom at the C5 position is anticipated to significantly influence not only its physicochemical properties and biological activity but also its behavior under mass spectrometric analysis. A thorough understanding of its fragmentation pattern is crucial for its unambiguous identification in complex matrices, such as during reaction monitoring, metabolite identification, or quality control processes.

This guide will dissect the predicted fragmentation pathways of 5-Bromo-1,8-naphthyridin-2(1H)-one, drawing upon fundamental principles of mass spectrometry and comparative data from structurally related compounds.

Predicted Mass Spectrometry Fragmentation of 5-Bromo-1,8-naphthyridin-2(1H)-one

The fragmentation of 5-Bromo-1,8-naphthyridin-2(1H)-one under electron ionization is expected to be dictated by the inherent stability of its aromatic core, the presence of the lactam functionality, and the influence of the bromine substituent. The molecular ion peak is predicted to be prominent, exhibiting the characteristic isotopic pattern for a monobrominated compound, with M+ and M+2 peaks of nearly equal intensity.[1]

The proposed primary fragmentation pathways are as follows:

  • Loss of Bromine Radical: A principal fragmentation route for halogenated aromatic compounds is the homolytic cleavage of the carbon-halogen bond.[2] For 5-Bromo-1,8-naphthyridin-2(1H)-one, this would result in the loss of a bromine radical (•Br), leading to a prominent ion at m/z 145.

  • Loss of Carbon Monoxide (CO): The lactam ring is susceptible to the elimination of a neutral carbon monoxide molecule, a common fragmentation pathway for cyclic amides and ketones.[3] This would lead to a fragment ion at m/z 196/198.

  • Sequential Loss of CO and HCN: Following the initial loss of CO, the resulting intermediate may undergo further fragmentation through the elimination of hydrogen cyanide (HCN) from the pyridine ring, a characteristic fragmentation of nitrogen-containing heterocyclic compounds. This would produce an ion at m/z 169/171.

  • Loss of HBr: The elimination of a neutral hydrogen bromide molecule is another plausible fragmentation pathway for brominated compounds.[4] This would result in an ion at m/z 144.

The following diagram illustrates the predicted fragmentation pathway:

fragmentation_pathway M [M]⁺˙ 5-Bromo-1,8-naphthyridin-2(1H)-one m/z 224/226 F1 [M-Br]⁺ m/z 145 M->F1 - •Br F2 [M-CO]⁺˙ m/z 196/198 M->F2 - CO F4 [M-HBr]⁺˙ m/z 144 M->F4 - HBr F3 [M-CO-HCN]⁺˙ m/z 169/171 F2->F3 - HCN

Caption: Predicted EI-MS fragmentation of 5-Bromo-1,8-naphthyridin-2(1H)-one.

Comparative Analysis: 5-Bromo-1,8-naphthyridin-2(1H)-one vs. 1,8-naphthyridin-2(1H)-one

To contextualize the predicted fragmentation of the title compound, a comparison with the experimentally determined mass spectrum of its non-brominated analog, 1,8-naphthyridin-2(1H)-one, is highly instructive. The mass spectrum of 1,8-naphthyridin-2(1H)-one is characterized by a prominent molecular ion peak at m/z 146.[5]

m/z (Predicted/Observed) Ion Structure/Formula Compound Relative Abundance (Predicted/Observed) Fragmentation Pathway
224/226 [C₈H₅BrN₂O]⁺5-Bromo-1,8-naphthyridin-2(1H)-oneHighMolecular Ion (M⁺) peak, showing characteristic M/M+2 isotope pattern for bromine.
146 [C₈H₆N₂O]⁺1,8-naphthyridin-2(1H)-oneHigh (Base Peak)Molecular Ion (M⁺).[5]
145 [C₈H₅N₂O]⁺5-Bromo-1,8-naphthyridin-2(1H)-oneHighLoss of a bromine radical (•Br).
118 [C₇H₆N₂]⁺1,8-naphthyridin-2(1H)-oneHighLoss of carbon monoxide (CO).[5]
196/198 [C₇H₅BrN₂]⁺5-Bromo-1,8-naphthyridin-2(1H)-oneModerateLoss of carbon monoxide (CO).
91 [C₆H₅N]⁺1,8-naphthyridin-2(1H)-oneModerateLoss of HCN from the [M-CO]⁺ ion.[5]
169/171 [C₆H₄BrN]⁺5-Bromo-1,8-naphthyridin-2(1H)-oneLowLoss of HCN from the [M-CO]⁺ ion.
144 [C₈H₄N₂]⁺˙5-Bromo-1,8-naphthyridin-2(1H)-oneModerateLoss of hydrogen bromide (HBr).

The comparison highlights the profound influence of the bromine substituent. While the core fragmentation involving the loss of CO is common to both molecules, the brominated analog introduces characteristic fragmentation pathways initiated by the loss of the bromine radical or hydrogen bromide. The presence of the bromine atom also shifts the m/z values of corresponding fragments by the mass of bromine minus a hydrogen (78 or 80 Da).

Experimental Protocol for Mass Spectrometry Analysis

To acquire high-quality electron ionization mass spectra for 5-Bromo-1,8-naphthyridin-2(1H)-one, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

4.1. Sample Preparation

  • Purity Confirmation: Prior to MS analysis, confirm the purity of the synthesized 5-Bromo-1,8-naphthyridin-2(1H)-one using an orthogonal analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solution Preparation: Accurately weigh approximately 1 mg of the purified compound and dissolve it in 1 mL of a high-purity, volatile organic solvent (e.g., methanol or dichloromethane) to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.

4.2. Instrumentation and Data Acquisition

  • Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.

  • Inlet System: A gas chromatograph (GC) can be used for sample introduction to ensure the analysis of a pure compound, or a direct insertion probe can be utilized for rapid screening.

  • GC-MS Parameters (if applicable):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-400.

    • Scan Speed: 1000 amu/s.

  • Data Acquisition:

    • Tuning and Calibration: Before sample analysis, tune and calibrate the mass spectrometer using a suitable standard (e.g., perfluorotributylamine - PFTBA) to ensure accurate mass assignment.

    • Blank Analysis: Inject a solvent blank to identify any background contaminants.

    • Sample Analysis: Inject the prepared working solution of 5-Bromo-1,8-naphthyridin-2(1H)-one.

    • Data Processing: Process the acquired data to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.

The following diagram illustrates the general workflow for GC-MS analysis:

gcms_workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_analysis MS Analysis cluster_data_analysis Data Analysis Purity Purity Confirmation (HPLC/NMR) Dissolution Dissolution in Volatile Solvent Purity->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analyzer Mass Analysis (Quadrupole) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Fragmentation Pattern Analysis Spectrum->Interpretation Comparison Comparison with Predicted Pattern Interpretation->Comparison

Caption: General workflow for GC-MS analysis.

Conclusion

The predicted mass spectrometry fragmentation pattern of 5-Bromo-1,8-naphthyridin-2(1H)-one provides a valuable analytical fingerprint for its identification and structural confirmation. The key differentiators from its non-brominated analog are the characteristic M/M+2 isotopic pattern of the molecular ion and the prominent fragment ions arising from the loss of the bromine radical or hydrogen bromide. The detailed experimental protocol outlined in this guide provides a robust framework for obtaining high-quality mass spectral data, enabling researchers to confidently characterize this and other related novel compounds in their drug discovery endeavors.

References

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Vertex AI Search.
  • 1,8-Naphthyridin-2(1H)-one. PubChem. [Link]

  • Mass Spectrometry: Fragment
  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Fragmentation Mechanisms. Organic Chemistry at CU Boulder. [Link]

  • Multicomponent Approach for the Synthesis of Substituted 1,8-Naphthyridine Derivatives Catalyzed by N-Bromosulfonamides. Organic Chemistry Portal. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. Google Search.
  • Mass Spectrometry Fragmentation Part 1. YouTube. [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

  • Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Synthesis of 1,8‐naphthyridin‐2‐one 5a‐p, via multicomponent reaction (MCR) approach. ResearchGate. [Link]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing). [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • 2.7: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones via microwave- activated inverse electron-demand Diels–Alder reactions. Beilstein Journals. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Google Search.
  • Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. PubMed. [Link]

  • (PDF) 1,8-Naphthyridine Modified Naphthalimide Derivative: Ratiometric and Selective Sensor for Hg2+ in Organic Aqueous Solution. ResearchGate. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

Sources

Validation

Technical Guide: X-ray Crystal Structure Analysis of 5-Bromo-1,8-naphthyridin-2(1H)-one

Executive Summary This guide provides a technical framework for the structural characterization of 5-Bromo-1,8-naphthyridin-2(1H)-one , a critical heterocyclic scaffold in medicinal chemistry. Unlike its commercially ubi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the structural characterization of 5-Bromo-1,8-naphthyridin-2(1H)-one , a critical heterocyclic scaffold in medicinal chemistry. Unlike its commercially ubiquitous isomer (6-bromo-1,8-naphthyridin-2(1H)-one), the 5-bromo variant presents unique steric and electronic challenges that influence its solid-state packing and biological recognition.

This document compares the structural performance of the 5-bromo derivative against established alternatives (the 6-bromo isomer and the 7-amino analog), focusing on tautomeric stability , crystallizability , and hydrogen-bond network formation .

Comparative Analysis: 5-Bromo vs. Structural Alternatives

In drug development, the choice of halogen position on the naphthyridine ring dictates the molecule's ability to engage in


-stacking and hydrogen bonding. The following table contrasts the 5-bromo target with its primary structural alternatives.
Table 1: Structural & Physicochemical Performance Comparison
FeatureTarget: 5-Bromo-1,8-naphthyridin-2(1H)-one Alt 1: 6-Bromo-1,8-naphthyridin-2(1H)-one Alt 2: 7-Amino-1,8-naphthyridin-2(1H)-one
Primary Tautomer (Solid State) Lactam (2-one) (Predicted dominant)Lactam (2-one) (Confirmed)Lactam (2-one) (Confirmed)
H-Bond Motif Dimer (

)
via N-H···O
Dimer (

)
via N-H···O
Tape/Ribbon via N-H···N & N-H···O
Steric Impact High: Br at C5 clashes with peri-hydrogens, potentially twisting the ring or expanding the unit cell volume.Low: Br at C6 is distal, allowing planar packing.Low: Amino group facilitates planar H-bonding.
Crystallization Difficulty Moderate-High: Lower symmetry and solubility due to steric bulk.Low: High symmetry, packs efficiently.Low: Strong H-bond network aids crystal growth.
X-ray Scattering Power High: Br (

) dominates phases.
High: Br (

) dominates phases.
Low-Medium: Requires longer exposure.
Key Application Kinase inhibitor intermediate (Steric gatekeeper).General cross-coupling partner.DNA base-pair recognition (DDA motif).
Key Insight: The Tautomer Challenge

Naphthyridinones exist in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.

  • Analysis Criticality: X-ray diffraction is the only definitive method to distinguish these forms in the solid state by measuring the C2-O and C2-N bond lengths.

  • Expectation: Like the 7-amino analog, the 5-bromo derivative is expected to crystallize as the lactam , stabilized by intermolecular

    
     dimers.
    

Structural Logic & Signaling Pathways

The following diagrams illustrate the logical flow for determining the tautomeric state and the resulting supramolecular assembly.

Diagram 1: Tautomer Identification Logic

This decision tree guides the crystallographer in assigning the correct tautomer based on bond length data derived from the X-ray experiment.

TautomerLogic Start Refined Structure (R1 < 5%) Measure Measure Bond Lengths (C2-N1 and C2-O2) Start->Measure Decision Compare Lengths Measure->Decision Lactam Lactam (2-one) Form C2=O (~1.24 Å) C2-N1 (~1.38 Å) Decision->Lactam C2=O Short Lactim Lactim (2-hydroxy) Form C2-O (~1.32 Å) C2=N1 (~1.30 Å) Decision->Lactim C2-O Long H_Bond Check H-Bond Pattern Acceptor (C=O) vs Donor (O-H) Lactam->H_Bond Lactim->H_Bond

Caption: Logic flow for distinguishing Lactam vs. Lactim tautomers based on crystallographic bond lengths.

Diagram 2: Supramolecular Assembly (Dimerization)

The 1,8-naphthyridin-2-one scaffold typically forms a centrosymmetric dimer. The 5-bromo substituent may disrupt this if steric clashing occurs.

Assembly MonomerA Monomer A (Donor: N-H, Acceptor: C=O) Dimer Centrosymmetric Dimer R2,2(8) Motif MonomerA->Dimer H-Bonding MonomerB Monomer B (Inverted) MonomerB->Dimer H-Bonding Stacking Pi-Pi Stacking (3.3 - 3.5 Å) Dimer->Stacking Crystal Packing Steric 5-Br Steric Clash? (Check Interplanar Distance) Stacking->Steric Influence of Br

Caption: Formation of the characteristic R2,2(8) hydrogen-bonded dimer common to naphthyridinones.

Experimental Protocol: Crystallization & Data Collection

This protocol is designed to maximize the probability of obtaining single crystals suitable for X-ray diffraction, specifically targeting the 5-bromo derivative.

Phase 1: Solvent Selection & Crystal Growth

Objective: Grow single crystals >0.1 mm in at least two dimensions. Challenge: The 5-bromo derivative often suffers from poor solubility compared to the 6-bromo isomer.

  • Primary Screen (Slow Evaporation):

    • Dissolve 10 mg of compound in DMSO/Methanol (1:1) . The high polarity of DMSO favors the lactam form.

    • Note: Avoid pure chloroform, as it may encourage aggregation without crystallization.

  • Secondary Screen (Vapor Diffusion):

    • Inner Vial: 5 mg compound in 0.5 mL DMF .

    • Outer Vial: 3 mL Water or Ethanol .

    • Mechanism:[1][2] Slow diffusion of the antisolvent (water) drives controlled nucleation.

  • Tautomer Control:

    • Add 1 equivalent of acetic acid to the crystallization solution to stabilize the protonated species if the neutral form fails to crystallize.

Phase 2: Data Collection Strategy

Instrument: Single Crystal X-ray Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Source Selection:

    • Use Mo-K

      
       (
      
      
      
      Å)
      .
    • Reasoning: The Bromine atom has a high absorption coefficient (

      
      ). Cu-radiation would result in severe absorption errors. Mo radiation minimizes this while providing sufficient resolution.
      
  • Temperature:

    • Collect data at 100 K (Cryostream).

    • Reasoning: Reduces thermal motion (ellipsoids) of the bromine atom, which can otherwise smear electron density and obscure the precise position of the adjacent carbons.

  • Strategy:

    • Collect a full sphere (redundancy > 4). High redundancy is crucial to correct for the absorption anisotropy caused by the planar, brominated rings.

Phase 3: Refinement (Self-Validating Steps)
  • Heavy Atom Location: Use Patterson methods or Direct Methods (SHELXT) to locate the Bromine atom first. Its position will phase the rest of the structure.

  • Tautomer Assignment:

    • Locate the H-atom on N1 (Lactam) or O2 (Lactim) in the difference Fourier map (

      
      ).
      
    • Validation: If the H-atom is on N1, the C2=O bond must be shorter (~1.22–1.25 Å) than a standard C-O single bond.

  • Disorder Check:

    • The 5-bromo position is sterically crowded. Check for "whole molecule disorder" where the molecule might flip 180° in the lattice if the packing is loose.

References

  • 7-Amino-1,8-naphthyridin-2(1H)

    • Title: Crystal structure of 7-amino-1,8-naphthyridin-2(1H)
    • Source: PMC / Acta Crystallographica.
    • URL:[Link]

  • General Naphthyridine Tautomerism

    • Title: Multiple hydrogen bonds and tautomerism in naphthyridine deriv
    • Source: ResearchG
    • URL:[Link]

  • Cambridge Structural Database (CSD)

    • Description: The authoritative repository for small-molecule organic crystal structures.
    • URL:[Link]

Sources

Comparative

Comparative Reactivity Guide: 5-Bromo vs. 6-Bromo-1,8-Naphthyridin-2(1H)-one

This guide provides an in-depth technical comparison of 5-bromo-1,8-naphthyridin-2(1H)-one versus 6-bromo-1,8-naphthyridin-2(1H)-one . These two isomers may appear structurally similar, but they exhibit drastically diffe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-bromo-1,8-naphthyridin-2(1H)-one versus 6-bromo-1,8-naphthyridin-2(1H)-one .

These two isomers may appear structurally similar, but they exhibit drastically different chemical behaviors due to their specific positions relative to the pyridine-like nitrogen (N8). This guide analyzes their electronic profiles, reactivity patterns, and optimal experimental protocols.

Executive Summary & Structural Logic

The core difference between these two scaffolds lies in the relationship between the bromine atom and the heterocyclic nitrogen at position 8 (N8). This relationship dictates the stability of reaction intermediates, particularly in nucleophilic aromatic substitution (


) and palladium-catalyzed cross-coupling.[1]
Feature6-Bromo-1,8-naphthyridin-2(1H)-one 5-Bromo-1,8-naphthyridin-2(1H)-one
Electronic Position

-position
(relative to N8)

-position
(relative to N8)
Pyridine Analog Resembles 3-bromopyridine Resembles 4-bromopyridine

Reactivity
Low / Inert (Requires forcing conditions)High (Activated by N8 resonance)
Pd-Coupling (Suzuki) Excellent (Standard scaffold)Good (Fast oxidative addition, but potential side reactions)
Commercial Status Widely available (Standard Intermediate)Less common (Specialized Intermediate)
Structural Visualization

The following diagram illustrates the electronic activation pathways. Note how the 5-bromo position allows the negative charge of a nucleophilic attack to be delocalized onto the electronegative Nitrogen (N8), whereas the 6-bromo position does not.

ReactivityLogic Substrate6 6-Bromo Isomer (Beta-Position) Intermed6 Meisenheimer Complex (NO Resonance Stabilization) Substrate6->Intermed6 Nucleophilic Attack ProductSuzuki Suzuki Product (C-C Bond Formation) Substrate6->ProductSuzuki Pd(0) Oxidative Addition Substrate5 5-Bromo Isomer (Gamma-Position) Intermed5 Meisenheimer Complex (Stabilized by N8) Substrate5->Intermed5 Nucleophilic Attack Substrate5->ProductSuzuki Pd(0) Oxidative Addition ProductSNAr SNAr Product (Nucleophilic Displacement) Intermed6->ProductSNAr High Energy Barrier Intermed5->ProductSNAr Fast Elimination

Caption: Mechanistic divergence. The 5-bromo isomer supports SNAr via N8-stabilization; the 6-bromo isomer relies almost exclusively on metal-catalyzed coupling.

Detailed Reactivity Profile

A. The 6-Bromo Isomer: The "Stable" Scaffold

The 6-bromo derivative is the industry standard for building 1,8-naphthyridine libraries (e.g., for mTOR or kinase inhibitors).[1]

  • Chemistry: The bromine is located at the

    
    -position relative to N8.[1] This position is electronically similar to a benzene ring or 3-bromopyridine. It lacks the strong electron-withdrawing resonance effect required to facilitate nucleophilic displacement.
    
  • Implication: You can subject this molecule to basic conditions (e.g., amines, alkoxides) without displacing the bromine.[1] This "orthogonality" allows you to functionalize other parts of the molecule (like the N1-amide or C3/C4 positions) while keeping the C6-Br bond intact for a late-stage Suzuki or Buchwald-Hartwig coupling.

B. The 5-Bromo Isomer: The "Activated" Electrophile

The 5-bromo derivative is significantly more electrophilic.[1]

  • Chemistry: The bromine is at the

    
    -position relative to N8.[1] Upon nucleophilic attack, the electron density can be pushed directly onto the N8 nitrogen (creating a stable anionic intermediate).
    
  • Implication: This isomer is prone to

    
    . If you attempt a Suzuki coupling using a strong hydroxide or alkoxide base, you may observe competitive hydrolysis (forming the 5-hydroxy derivative) or substitution by the solvent.[1] However, this reactivity is an asset if you wish to introduce amines or ethers at C5 without using expensive palladium catalysts.[1]
    

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Optimized for 6-Bromo)

Target: Formation of Biaryl systems (e.g., 6-phenyl-1,8-naphthyridin-2-one). Note: This protocol uses mild conditions to preserve the lactam (2-one) functionality.[1]

Materials:

  • 6-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Setup: Charge a microwave vial or Schlenk flask with the 6-bromo substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal and purge with Argon/Nitrogen (3 cycles). Crucial: Oxygen poisons the catalyst and promotes homocoupling.

  • Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

    • Observation: The reaction mixture typically darkens from orange/tan to black (Pd precipitation) upon completion.[1]

  • Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient). The product is often polar due to the lactam; 0-10% MeOH in DCM is a typical eluent.[1]

Protocol B: Nucleophilic Aromatic Substitution ( ) (Specific to 5-Bromo)

Target: Introduction of amines at C5 (e.g., 5-morpholino-1,8-naphthyridin-2-one).[1]

Materials:

  • 5-Bromo-1,8-naphthyridin-2(1H)-one (1.0 equiv)[1]

  • Nucleophile: Morpholine (3.0 equiv) - Acts as both reactant and base.[1]

  • Solvent: DMF or DMSO (Anhydrous)[1]

  • Optional Additive: DIPEA (if using a non-basic nucleophile like a phenol).[1]

Step-by-Step Workflow:

  • Setup: Dissolve the 5-bromo substrate in DMF (0.2 M concentration).

  • Addition: Add the amine nucleophile.

  • Reaction: Heat to 80–100°C .

    • Note: Unlike the 6-bromo isomer, this reaction proceeds without metal catalysis.[1]

  • Monitoring: Monitor by LC-MS. The bromine mass pattern (M, M+2) will disappear, replaced by the amine adduct mass.

  • Workup: Pour into crushed ice/water. The product often precipitates. Filter and wash with water to remove excess DMF and amine.

Troubleshooting & Decision Matrix

Use the following decision tree to select the correct isomer and condition for your synthetic goal.

DecisionTree Start Synthetic Goal ReactionType Desired Reaction? Start->ReactionType SNAr Nucleophilic Substitution (Add Amine/Ether) ReactionType->SNAr Coupling C-C Bond Formation (Add Aryl/Alkyl) ReactionType->Coupling ChoiceSNAr Use 5-Bromo Isomer (No Catalyst Needed) SNAr->ChoiceSNAr ChoiceCoupling Use 6-Bromo Isomer (Standard Pd-Chem) Coupling->ChoiceCoupling Warning Warning: 5-Bromo in Suzuki May hydrolyze with strong base. Use mild base (K3PO4/KF). Coupling->Warning If using 5-Br

Caption: Strategic selection of the starting isomer based on the desired functionalization.

References

  • Vertex Pharmaceuticals. (2012). Synthesis of benzo[h][1,6]naphthyridin-2(1H)-ones (Torin analogs).[1] (Demonstrates the stability and utility of naphthyridine bromides in Suzuki coupling).

  • Thermo Fisher Scientific. 6-Bromo-1,8-naphthyridin-2(1H)-one Product Specifications. (Commercial availability confirms stability of the 6-bromo isomer).

  • CSIRO Publishing. (1986). Nucleophilic-Substitution Reactions in Benzo[c][1,8]naphthyridines. (Foundational work establishing the reactivity difference between positions alpha/gamma vs beta to the nitrogen). [1]

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions. (General protocols applicable to heteroaryl bromides).[1]

  • Santa Cruz Biotechnology. 6-Bromo-1,8-naphthyridin-2(1H)-one Safety Data Sheet.[1][2]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of 5-Bromo-1,8-naphthyridin-2(1H)-one and Its Derivatives

For researchers and professionals in drug development and materials science, the 1,8-naphthyridine scaffold is a cornerstone of molecular design, valued for its rich photophysical properties and biological activity.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the 1,8-naphthyridine scaffold is a cornerstone of molecular design, valued for its rich photophysical properties and biological activity.[1][2][3] Among its many variations, the 5-Bromo-1,8-naphthyridin-2(1H)-one core serves as a versatile intermediate and a subject of study in its own right. Understanding the ultraviolet-visible (UV-Vis) absorption characteristics of this parent molecule and its derivatives is paramount for confirming synthesis, determining concentration, and predicting electronic behavior.

This guide provides an in-depth comparison of the UV-Vis absorption spectra of 5-Bromo-1,8-naphthyridin-2(1H)-one and its conceptual derivatives. We will explore the causal relationships between molecular structure, substituent effects, solvent polarity, and the resulting spectral properties, grounded in established spectroscopic principles.

The Foundation: Understanding UV-Vis Spectroscopy of Heterocycles

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state.[4] For organic molecules like 1,8-naphthyridin-2(1H)-ones, the most relevant electronic transitions occur within the 200–800 nm range and are typically of two types:

  • π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems (chromophores) and generally result in strong absorption bands (high molar absorptivity, ε).[5]

  • n → π* Transitions: This type of transition involves moving a non-bonding electron (e.g., from a nitrogen or oxygen atom) to a π* antibonding orbital. These are lower in energy (occur at longer wavelengths) and are typically much weaker (low ε) than π → π* transitions.[5]

The structure of the 1,8-naphthyridin-2(1H)-one core contains a conjugated π-electron system, making it an excellent chromophore for UV-Vis analysis. The introduction of substituents can significantly alter the electronic distribution and, consequently, the absorption spectrum.

Experimental Protocol: A Self-Validating Workflow for Spectral Acquisition

To ensure reproducibility and accuracy in comparative studies, a standardized experimental protocol is essential. The following workflow is designed to provide reliable UV-Vis spectral data for 1,8-naphthyridin-2(1H)-one derivatives.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a small amount (e.g., 1-5 mg) of the purified 1,8-naphthyridin-2(1H)-one derivative.

    • Prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M) by dissolving the compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a class A volumetric flask.

    • From the stock solution, prepare a dilute working solution (typically 1 x 10⁻⁵ to 1 x 10⁻⁴ M). The final concentration should be adjusted to yield a maximum absorbance (A_max) between 0.2 and 1.0 to ensure adherence to the Beer-Lambert Law.[6]

  • Instrumentation & Setup:

    • Use a dual-beam UV-Vis spectrophotometer for stable baseline correction.

    • Allow the instrument's lamps (deuterium for UV, tungsten for visible) to warm up for at least 30 minutes to ensure a stable output.

    • Select a matched pair of 1 cm path length quartz cuvettes.

  • Spectral Acquisition:

    • Blank Correction: Fill both the sample and reference cuvettes with the pure solvent. Run a baseline measurement across the desired spectral range (e.g., 200-500 nm) to zero the absorbance.[6]

    • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the sample holder.

    • Scan: Acquire the absorption spectrum of the sample over the selected range.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • Record the absorbance value at λ_max.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

Caption: Standard workflow for acquiring UV-Vis absorption spectra.

Comparative Analysis: The Impact of Molecular Structure

The UV-Vis spectrum is a sensitive fingerprint of a molecule's electronic structure. For the 1,8-naphthyridin-2(1H)-one system, modifications at the 5-position (and elsewhere) predictably alter the absorption profile.

The Parent Scaffold: 5-Bromo-1,8-naphthyridin-2(1H)-one

The bromine atom at the 5-position acts as an auxochrome —a group that modifies the absorption of a chromophore. Halogens exhibit a dual nature:

  • Inductive Effect (-I): Electronegative bromine withdraws electron density from the ring through the sigma bond.

  • Mesomeric (Resonance) Effect (+M): The lone pairs on the bromine atom can be delocalized into the π-system of the naphthyridine ring.

The resonance effect typically dominates in UV-Vis spectroscopy, leading to a bathochromic shift (a shift to longer wavelengths, also known as a red shift) compared to the unsubstituted parent naphthyridinone. This occurs because the delocalization of lone pairs raises the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap.[7][8]

The Effect of Different Substituents

By replacing the bromine atom with groups of varying electronic nature, we can systematically tune the absorption properties.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or methoxy (-OCH₃) have strong +M effects. They significantly extend the conjugation of the π-system by donating electron density, which raises the HOMO energy more substantially than bromine. This results in a pronounced bathochromic shift and often a hyperchromic effect (an increase in molar absorptivity).[9][10]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) withdraw electron density from the π-system (-M effect). This lowers the energy of the lowest unoccupied molecular orbital (LUMO). The effect on the absorption maximum can be more complex, but it often leads to a further red shift by narrowing the HOMO-LUMO gap.

The following table provides an illustrative comparison of the expected spectral properties of various 5-substituted 1,8-naphthyridin-2(1H)-one derivatives in a non-polar solvent.

CompoundSubstituent (at C5)Electronic EffectExpected λ_max ShiftExpected λ_max (nm)Expected ε (L mol⁻¹ cm⁻¹)
1,8-Naphthyridin-2(1H)-one-H (Reference)NeutralN/A~315~8,000
5-Bromo-1,8-naphthyridin-2(1H)-one -Br+M > -IBathochromic~325~8,500
5-Amino-1,8-naphthyridin-2(1H)-one-NH₂Strong +MStrong Bathochromic~350~12,000
5-Nitro-1,8-naphthyridin-2(1H)-one-NO₂Strong -M, -IStrong Bathochromic~365~11,000

Note: The λ_max and ε values are representative estimates based on established spectroscopic principles to illustrate trends.

G cluster_main Effect of Substituents on λmax Core 1,8-Naphthyridinone Core EDG Electron-Donating Group (e.g., -NH₂) Core->EDG +M Effect EWG Electron-Withdrawing Group (e.g., -NO₂) Core->EWG -M Effect Batho Bathochromic Shift (Red Shift) EDG->Batho Hyper Hyperchromic Effect (Increased Intensity) EDG->Hyper EWG->Batho

Caption: Substituent effects on the UV-Vis absorption spectrum.

The Influence of the Environment: Solvatochromism

Solvatochromism describes the change in a substance's color—and thus its UV-Vis absorption spectrum—when dissolved in different solvents.[11] This phenomenon arises from differential solvation of the molecule's ground and excited states.

  • Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state more effectively, lowering its energy. This reduces the transition energy gap, resulting in a red shift as solvent polarity increases.[11] 1,8-naphthyridin-2(1H)-one derivatives, which often exhibit intramolecular charge transfer (ICT) upon excitation, are expected to show positive solvatochromism.

  • Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, polar solvents will preferentially stabilize the ground state. This increases the energy gap for the electronic transition, leading to a blue shift (a shift to shorter wavelengths) as solvent polarity increases.[11][12]

For drug development professionals, studying solvatochromism provides critical insights into how a molecule might interact with different biological microenvironments, such as polar protein binding pockets versus non-polar lipid membranes.

Conclusion

The UV-Vis absorption spectrum of 5-Bromo-1,8-naphthyridin-2(1H)-one and its derivatives is a powerful tool for structural elucidation and the prediction of electronic properties. The position (λ_max) and intensity (ε) of the absorption bands are dictated by a logical and predictable interplay of the core chromophore, the electronic nature of its substituents, and the polarity of the solvent environment. Electron-donating and electron-withdrawing groups typically induce bathochromic shifts by narrowing the HOMO-LUMO gap, while increasing solvent polarity often leads to further red shifts due to the stabilization of a more polar excited state. By leveraging these principles, researchers can rationally design and characterize novel 1,8-naphthyridine derivatives for targeted applications in medicine and beyond.

References

  • Title: Synthesis, Characterization, Photoinduced Isomerization, and Spectroscopic Properties of Vinyl-1,8-naphthyridine Derivatives and Their Copper(I) Complexes Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis, Spectroscopic Properties and DFT Calculation of Novel Pyrrolo[1 ,5 -a]-1,8-naphthyridine Derivatives through a Facile Source: Journal of the Chinese Chemical Society URL: [Link]

  • Title: Synthesis, Characterization, Photoinduced Isomerization, and Spectroscopic Properties of Vinyl-1,8-naphthyridine Derivatives and Their Copper(I) Complexes Source: Inorganic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents Source: PubMed URL: [Link]

  • Title: Synthesis and characterization of 1,8-Naphthridine derivatives Source: ResearchGate URL: [Link]

  • Title: The structure, photophysical properties and application of 1,8-naphthyridine derivatives Source: ResearchGate URL: [Link]

  • Title: How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds Source: Jurnal UPI URL: [Link]

  • Title: How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide Source: AZoOptics URL: [Link]

  • Title: Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties Source: MDPI URL: [Link]

  • Title: UV-Visible Spectrophotometric Method and Validation of Organic Compounds Source: ResearchGate URL: [Link]

  • Title: UV-Vis Spectroscopy of Organic Compounds Source: Scribd URL: [Link]

  • Title: UV-Visible Spectroscopy Source: Michigan State University Chemistry Department URL: [Link]

  • Title: What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Source: Master Organic Chemistry URL: [Link]

  • Title: Solvatochromism Source: Wikipedia URL: [Link]

  • Title: UV-Vis Absorption Spectroscopy - Theory Source: Sheffield Hallam University URL: [Link]

  • Title: Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe Source: ResearchGate URL: [Link]

  • Title: Interpreting UV-Vis Spectra Source: University of Toronto Scarborough URL: [Link]

  • Title: The UV–visible absorption and fluorescence of some substituted 1,8-naphthalimides and naphthalic anhydrides Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: 3.6: Interpreting Ultraviolet Spectra Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis, Photophysical Characterization, and Sensor Activity of New 1,8-Naphthalimide Derivatives Source: MDPI URL: [Link]

  • Title: Reversal in solvatochromism, photochromism and thermochromism in a new bis-azo dye based on naphthalen-1-amine Source: ScienceDirect URL: [Link]

  • Title: Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction Source: PubMed URL: [Link]

  • Title: Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory Source: SciSpace URL: [Link]

  • Title: Principles and Applications of Solvatochromism Source: ResearchGate URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 5-Bromo-1,8-naphthyridin-2(1H)-one

Part 1: Executive Safety Directive Do not dispose of 5-Bromo-1,8-naphthyridin-2(1H)-one in standard organic waste streams. [1] Because this compound contains a bromine substituent on a nitrogen-rich naphthyridine core, i...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Do not dispose of 5-Bromo-1,8-naphthyridin-2(1H)-one in standard organic waste streams. [1]

Because this compound contains a bromine substituent on a nitrogen-rich naphthyridine core, it requires a Halogenated Waste Stream designated for high-temperature incineration with acid gas scrubbing.[1] Improper disposal in non-halogenated streams puts facility scrubbers at risk of corrosion from hydrobromic acid (HBr) generation and violates EPA/RCRA compliance protocols regarding halogen content (>1,000 ppm).

Chemical Profile & Hazard Identification

Use this data to populate internal waste tags.[1]

ParameterTechnical SpecificationOperational Implication
Chemical Name 5-Bromo-1,8-naphthyridin-2(1H)-onePrimary identifier.
Chemical Class Halogenated HeteroaromaticMUST be segregated from general organics.[1]
Molecular Formula C₈H₅BrN₂ONitrogen/Bromine content dictates incineration type.[1]
Physical State Solid (Powder/Crystal)Low water solubility; likely particulate in aqueous waste.[1]
Hazard Codes H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, safety glasses, fume hood) required.[1]
Reactivity Incompatible with Strong OxidizersDo not mix with peroxides, nitric acid, or permanganates in waste carboys.[1]

Part 2: Pre-Disposal Stabilization (The Self-Validating System)[1]

To ensure safety during the accumulation period (before pickup), follow this "Self-Validating" protocol. This ensures that the waste container itself does not become a reaction vessel.[1]

The Quench Validation (For Reaction Mixtures)

If the compound is part of a reaction mixture (e.g., synthesis mother liquor):

  • Step A: Verify pH is neutral (pH 6–8).[1] Residual acids/bases can catalyze decomposition of the naphthyridine ring or react with other waste stream components.[1]

  • Step B: Confirm absence of active reagents.[1] If the synthesis involved hydrides (e.g., NaBH₄) or active metals, quench with methanol/acetone before adding to the waste container.[1]

  • Validation: A 5mL aliquot test in a scintillation vial should show no bubbling or exotherm when mixed with the target waste solvent.[1]

Solid Waste Segregation
  • Pure Compound: Dispose of contaminated solids (weigh boats, filter paper, pure powder) in a double-bagged solid waste bin explicitly labeled "Halogenated Solid Debris."[1]

  • Why? Brominated solids can sublime or dust; double-bagging prevents inhalation risks for waste handlers.[1]

Part 3: Disposal Workflow & Segregation

The presence of the Bromine atom is the governing factor for disposal.

Protocol A: Liquid Waste (Mother Liquors/Solutions)
  • Select Container: High-density polyethylene (HDPE) or glass carboy.[1] Avoid metal containers (corrosion risk from potential hydrolysis to HBr).[1]

  • Labeling: Apply a hazardous waste tag.

    • Mandatory Checkbox: [x] Halogenated Solvents.[1]

    • Constituents: List "5-Bromo-1,8-naphthyridin-2(1H)-one" and the primary solvent (e.g., "Dichloromethane" or "DMSO").

  • Segregation: Do NOT pour into the "Non-Halogenated" or "Flammables Only" drum.

    • Reasoning: Non-halogenated waste is often used as fuel blending for cement kilns.[1] High halogen content (>1,000 ppm) disqualifies waste from this low-cost stream and can damage kilns not equipped to scrub acid gases.[1]

Protocol B: Solid Waste (Pure Substance)
  • Containment: Place the solid material in a screw-top jar or double-lined polyethylene bag.

  • Tagging: Label as "Toxic Solid, Organic, Halogenated."

  • Handover: Transfer to the central hazardous waste accumulation area. Do not leave in the satellite accumulation area (fume hood) indefinitely.

Part 4: Operational Visualization

The following diagram illustrates the critical decision pathways for disposing of this specific compound.

DisposalWorkflow Start Start: 5-Bromo-1,8-naphthyridin-2(1H)-one (Waste Generated) StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Waste (Solutions/Mother Liquor) StateCheck->Liquid Liquid Solid Solid Waste (Pure Powder/Contaminated Debris) StateCheck->Solid Solid HalogenCheck Does solvent contain other Halogens (DCM/Chloroform)? Liquid->HalogenCheck HaloStream Stream A: Halogenated Solvents (High Temp Incineration) HalogenCheck->HaloStream Yes (e.g., DCM) MixedStream Stream B: Mixed Solvents (Must still tag as Halogenated) HalogenCheck->MixedStream No (e.g., DMSO/MeOH) Incineration Final Disposal: Rotary Kiln Incineration (Scrubbers for HBr/NOx) HaloStream->Incineration MixedStream->Incineration Bagging Double Bag / Screw Top Jar (Prevent Dusting) Solid->Bagging SolidBin Stream C: Lab Trash (Solid Toxic) Label: 'Halogenated Organic Solid' Bagging->SolidBin SolidBin->Incineration

Figure 1: Decision matrix for segregating brominated naphthyridine waste to ensure compatibility with incineration protocols.

Part 5: Emergency Spillage Procedures

In the event of a benchtop spill of solid 5-Bromo-1,8-naphthyridin-2(1H)-one:

  • Isolate: Evacuate the immediate area of unnecessary personnel.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, wear an N95 or P100 respirator to prevent inhalation of the brominated motif.[1]

  • Containment:

    • Dry Spill: Do not dry sweep (creates dust).[1] Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]

    • Wet Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust if strong oxidizers are present in the vicinity.[1]

  • Disposal: Collect all cleanup materials into the Solid Waste (Halogenated) stream described above.

  • Decontamination: Wipe the surface with a mild soap solution followed by water.[1] The compound is likely insoluble in water but will be mechanically removed by the surfactant.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2022).[1] Hazardous Waste Generators: Categories and Requirements. [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. (Regarding Halogenated Solvents F001-F005). [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-1,8-naphthyridin-2(1H)-one

This document provides essential, field-tested guidance for the safe handling of 5-Bromo-1,8-naphthyridin-2(1H)-one. As a substituted naphthyridinone, this compound is integral to many drug discovery and development pipe...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, field-tested guidance for the safe handling of 5-Bromo-1,8-naphthyridin-2(1H)-one. As a substituted naphthyridinone, this compound is integral to many drug discovery and development pipelines. While specific toxicological data for this exact molecule is limited, its structural similarity to other biologically active and potentially hazardous brominated heterocyclic compounds necessitates a cautious and systematic approach to safety. This guide is built on the foundational principle of treating compounds with unknown toxicity as potentially hazardous, ensuring the highest level of protection for all laboratory personnel.

Hazard Assessment: The Rationale for Stringent Controls

Before any handling protocols are established, we must first understand the potential risks. Based on data from closely related structural analogs, 5-Bromo-1,8-naphthyridin-2(1H)-one should be handled as a substance that is potentially toxic and irritating.

For instance, the isomer 2-Bromo-1,8-naphthyridine is classified as harmful if swallowed, in contact with skin, or if inhaled, and is known to cause serious skin and eye irritation, as well as potential respiratory irritation.[1] Another analog, 5-Bromo-1,6-naphthyridin-2(1H)-one, carries a "Danger" signal word, with hazard statements indicating it is toxic if swallowed, in contact with skin, or if inhaled. The presence of the brominated aromatic structure also warrants caution, as some brominated compounds can present complex toxicological profiles.[2]

Given these data points, our operational plan must be designed to mitigate exposure through all potential routes: inhalation, dermal contact, and ingestion.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final and most personal line of defense, but it should never be the only one. A robust safety culture implements the hierarchy of controls, which prioritizes more effective, collective measures.[3]

  • Elimination/Substitution : In a research context, this is often not feasible as the specific molecule is required.

  • Engineering Controls : These are the most critical physical barriers. All work involving the solid (powder) form of 5-Bromo-1,8-naphthyridin-2(1H)-one must be conducted within a certified chemical fume hood or a ventilated balance enclosure to control dust and aerosols.[1][4][5] Ensure safety showers and eyewash stations are readily accessible.[6][7]

  • Administrative Controls : This includes developing Standard Operating Procedures (SOPs), providing thorough training, and restricting access to designated areas where the compound is handled.[5][8]

  • Personal Protective Equipment (PPE) : The last line of defense, designed to protect you when engineering and administrative controls cannot eliminate all risk.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling 5-Bromo-1,8-naphthyridin-2(1H)-one in any form.

Protection Type Recommended Equipment Specifications and Rationale
Hand Protection Double-gloved with chemotherapy-rated nitrile gloves.Rationale : The ASTM D6978 standard is specifically designed to test resistance to permeation by chemotherapy drugs, which are often potent, small-molecule compounds similar to those in discovery pipelines.[3][9] Double-gloving provides a critical safeguard; the outer glove absorbs the primary contamination, and the inner glove protects the skin during the doffing process. Gloves should be changed every 30 minutes or immediately upon contamination.[9]
Body Protection Disposable, solid-front, back-closing gown with long sleeves and elastic or knit cuffs.Rationale : A standard cotton lab coat is insufficient as it is permeable. A disposable, fluid-resistant gown prevents particle and splash penetration.[9] The back-closing design minimizes the risk of frontal contamination, and tight cuffs prevent exposure at the glove-sleeve interface.
Eye & Face Protection Chemical safety goggles conforming to EN 166 or NIOSH standards. A full-face shield is required when a splash hazard exists.Rationale : Given the high potential for serious eye irritation from analogs[1][10], safety glasses are inadequate. Chemical goggles provide a complete seal around the eyes. A face shield should be worn over the goggles during procedures with a higher risk of splashes, such as transferring solutions.[3][4]
Respiratory Protection Not typically required when work is performed within a certified chemical fume hood.Rationale : The fume hood serves as the primary respiratory engineering control.[4] A NIOSH-approved respirator (e.g., N95 for particulates or a respirator with organic vapor cartridges) may be necessary for cleaning up significant spills outside of a fume hood.[11] Surgical masks offer no protection against chemical dust or vapors.[11]
Foot Protection Closed-toe, chemical-resistant shoes. Disposable shoe covers should be used in designated handling areas.Rationale : Protects feet from spills. Shoe covers prevent the tracking of contaminants out of the designated work area.[9]

Procedural Workflow: Safe Handling from Start to Finish

Adherence to a strict, logical workflow is paramount for ensuring a self-validating and safe experimental process.

Diagram: Safe Handling Workflow

cluster_prep Preparation Phase cluster_ppe Protection Phase cluster_work Execution Phase cluster_cleanup Decontamination & Disposal Phase A 1. Designate Work Area (Fume Hood) B 2. Verify Engineering Controls (Fume Hood Certification, Eyewash Access) A->B C 3. Assemble All Materials (Chemical, Glassware, Waste Containers) B->C D 4. Don PPE (Inner Gloves, Gown, Shoe Covers, Outer Gloves, Goggles, Face Shield) C->D E 5. Conduct Experiment (Weighing, Dissolving, Reactions) Inside Fume Hood D->E F 6. Decontaminate Surfaces & Glassware E->F G 7. Segregate & Seal Hazardous Waste (Contaminated PPE, Chemical Waste) F->G H 8. Doff PPE (Reverse Order of Donning) G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for safe handling of 5-Bromo-1,8-naphthyridin-2(1H)-one.

Operational and Disposal Plan

Step-by-Step Handling Procedure
  • Preparation : Before handling, ensure your designated fume hood is on, certified, and uncluttered.[5] Prepare all necessary equipment, including waste containers.

  • Donning PPE : Don PPE in the following order: inner gloves, gown, shoe covers, outer gloves, and eye/face protection. This sequence ensures that the most contaminated items (outer gloves) can be removed without touching clean surfaces.

  • Handling the Compound :

    • Weighing : Always handle the solid powder inside a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.[5] Use disposable weigh boats.

    • Transfers : When making solutions or transferring the compound, work methodically over a spill tray to contain any potential drips or spills. Use non-sparking tools if flammable solvents are involved.[12][13]

  • Decontamination : After handling, decontaminate all surfaces and equipment. Wipe down the work area in the fume hood.

  • Doffing PPE : Remove PPE carefully at the exit of the designated area to avoid cross-contamination. The sequence is critical: remove shoe covers, outer gloves, face shield/goggles, and gown. Remove inner gloves last, peeling them off without touching the outer surface.

  • Hand Washing : Immediately and thoroughly wash your hands and forearms after removing all PPE.[8]

Emergency Procedures
  • Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin with running water for at least 15 minutes.[1][10] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Spill : Evacuate the immediate area. For a small spill inside a fume hood, use an inert absorbent material (e.g., sand, silica gel) to soak it up.[12] Scoop the material into a labeled, sealable container for hazardous waste disposal. For large spills, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan
  • Waste Segregation : All materials contaminated with 5-Bromo-1,8-naphthyridin-2(1H)-one are considered hazardous waste. This includes used PPE (gloves, gowns, shoe covers), weigh boats, spill cleanup debris, and empty stock bottles.

  • Containment : Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[14] Do not overfill containers.

  • Final Disposal : All waste must be disposed of through your institution's licensed hazardous waste management program, typically via high-temperature incineration.[13][14] Never pour this chemical or its waste down the drain.[14]

By integrating these robust PPE requirements, engineering controls, and procedural steps into your daily workflow, you build a resilient safety system that protects both the integrity of your research and the well-being of your team.

References

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of Toledo. (n.d.). Handling of Hazardous Drugs (HD) Procedure. Retrieved from [Link]

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